1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7(11-5-6)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGBXRYQRKFSBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40740630 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827628-42-2 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40740630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-1-5-Bromopyridin-2-yl-cyclopropanecarboxylic-Acid-CAS-827628-42-2-A-Pivotal-Building-Block-in-Modern-Drug-Discovery
Abstract
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid, CAS 827628-42-2, is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its unique structural architecture, featuring a bromopyridine ring coupled with a cyclopropanecarboxylic acid moiety, offers a versatile platform for the synthesis of complex molecular entities. The pyridine ring provides a basic nitrogen atom for hydrogen bonding and salt formation, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions. The cyclopropyl group introduces conformational rigidity and can improve metabolic stability and binding affinity of the final drug molecule. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and applications in the development of novel therapeutics, tailored for researchers and professionals in the field of drug discovery.
Introduction
The landscape of modern drug discovery is characterized by the pursuit of molecules with high potency, selectivity, and favorable pharmacokinetic profiles. Heterocyclic compounds, particularly pyridine derivatives, are privileged structures that are frequently found in approved drugs.[1] this compound combines several key features that make it an attractive starting material for medicinal chemists. The 5-bromopyridine fragment is a common motif in pharmacologically active compounds, offering a site for diversification through established synthetic methodologies. The cyclopropanecarboxylic acid portion is a bioisostere for larger, more flexible groups and can impart desirable properties such as increased metabolic stability and improved cell permeability. This guide will explore the synthesis, characterization, and strategic application of this valuable building block.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 827628-42-2 | [2] |
| Molecular Formula | C9H8BrNO2 | [2] |
| Molecular Weight | 242.07 g/mol | [2] |
| Appearance | Solid (Typical) | [3] |
| Storage | Sealed in dry, 2-8°C | [2] |
| SMILES | O=C(O)C1(C2=NC=C(Br)C=C2)CC1 | [4] |
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the molecule. The proton NMR spectrum would be expected to show characteristic signals for the pyridine ring protons and the diastereotopic protons of the cyclopropyl ring.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern, which should show the characteristic isotopic signature of a bromine-containing compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the compound, which is critical for its use in subsequent synthetic steps.
Synthesis and Purification
The synthesis of this compound typically involves a multi-step sequence starting from readily available pyridine derivatives. A plausible synthetic route involves the formation of the cyclopropane ring followed by functional group manipulations. A common precursor is 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile.[5][6][7]
Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile
A potential route to the nitrile precursor involves the reaction of 2-bromo-5-vinylpyridine with a suitable cyanide source in a cyclopropanation reaction. Alternatively, a Kulinkovich-type reaction or a modification thereof could be employed.
Hydrolysis of the Nitrile to the Carboxylic Acid
The final step is the hydrolysis of the nitrile group of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions, followed by careful neutralization to precipitate the product.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile
-
To a solution of 2-bromo-5-vinylpyridine in a suitable solvent (e.g., THF), add the cyclopropanating agent.
-
The reaction may require an inert atmosphere and specific temperature control.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Work up the reaction by quenching with an appropriate reagent, followed by extraction and purification by column chromatography.
Step 2: Hydrolysis to this compound
-
Dissolve the purified 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Rationale for Experimental Choices:
-
Inert Atmosphere: Many organometallic reagents used in cyclopropanation are sensitive to air and moisture.
-
Temperature Control: These reactions are often exothermic and require careful temperature management to avoid side reactions.
-
pH Adjustment: Precise pH control during the final precipitation step is crucial for maximizing the yield and purity of the carboxylic acid.
Applications in Medicinal Chemistry and Drug Discovery
This compound is a versatile intermediate for the synthesis of a wide range of biologically active molecules.[8] Its utility stems from the two reactive handles it possesses: the carboxylic acid and the bromo-substituent.
Amide Bond Formation
The carboxylic acid moiety is readily converted to an amide by coupling with a diverse range of amines. This is a cornerstone reaction in medicinal chemistry for building larger, more complex molecules.
Cross-Coupling Reactions
The bromine atom on the pyridine ring is a prime site for transition metal-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form C-C bonds.
These reactions allow for the introduction of a wide variety of substituents at the 5-position of the pyridine ring, enabling the exploration of the chemical space around the core scaffold.
Caption: Reactivity and diversification potential of the title compound.
Role in Specific Drug Candidates
While specific publicly disclosed drug candidates containing this exact fragment can be challenging to pinpoint without access to proprietary databases, patent literature often reveals the use of such building blocks. For instance, related cyclopropane carboxylic acid derivatives have been investigated as inhibitors of LTC4 synthase for respiratory and inflammatory diseases.[9] The structural motifs present in this compound are consistent with those found in various kinase inhibitors and other targeted therapies.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10] It may also be harmful if swallowed (H302).[4]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[10] Wear protective gloves, protective clothing, eye protection, and face protection (P280).[10]
-
Incompatible Materials: Strong oxidizing agents.[10]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[10] Recommended storage is at 2-8°C, sealed in a dry environment.[2]
Conclusion
This compound is a high-value building block for the synthesis of novel chemical entities in drug discovery. Its pre-installed functionalities—a reactive carboxylic acid and a versatile bromopyridine moiety—coupled with the beneficial properties of the cyclopropyl group, provide a powerful platform for the generation of diverse compound libraries. A solid understanding of its synthesis, reactivity, and handling is essential for any medicinal chemist looking to leverage its potential in the development of next-generation therapeutics.
References
-
Chembk. (n.d.). 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
- Google Patents. (2016). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Bromo-5-Vinylpyridine Manufacturer & Supplier in China. Retrieved from [Link]
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Journal of the American Chemical Society. (2020). Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Pyridine Derivatives (2). Retrieved from [Link]
Sources
- 1. Pyridine Derivatives (2) [myskinrecipes.com]
- 2. 827628-42-2|this compound|BLD Pharm [bldpharm.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. achmem.com [achmem.com]
- 5. echemi.com [echemi.com]
- 6. 1-(5-BROMOPYRIDIN-2-YL)CYCLOPROPANECARBONITRILE | 827628-15-9 [chemicalbook.com]
- 7. 1-(5-BROMOPYRIDIN-2-YL)CYCLOPROPANECARBONITRILE | 827628-15-9 [amp.chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 10. aksci.com [aksci.com]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular building blocks is paramount. 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid (CAS No. 827628-42-2) represents a compound of significant interest, integrating three key structural motifs: a bromine-substituted pyridine ring, a strained cyclopropyl linker, and a carboxylic acid functional group. This unique combination offers medicinal chemists a versatile scaffold for synthesizing complex target molecules, particularly in the development of novel therapeutics.
The journey from a promising molecular structure to a viable drug candidate is fundamentally governed by its physicochemical properties.[1] These characteristics—such as solubility, ionization state (pKa), and lipophilicity (LogP)—dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its bioavailability and efficacy.[2]
This technical guide provides an in-depth analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, this document elucidates the causal relationships between molecular structure and physical behavior, details the rigorous experimental methodologies required for accurate characterization, and offers field-proven insights into the implications of this data for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure the generation of robust and reliable data, a cornerstone of successful pharmaceutical development.[3]
Compound Identification and Core Attributes
A precise understanding of a compound's identity is the foundation of all subsequent characterization. The fundamental attributes of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 827628-42-2 | [4][5][6] |
| IUPAC Name | 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid | [6] |
| Synonyms | 1-(5-Bromo-2-pyridinyl)cyclopropanecarboxylic acid | [5] |
| Molecular Formula | C₉H₈BrNO₂ | [4][5] |
| Molecular Weight | 242.07 g/mol | [4][5] |
| Physical State | Solid | [6] |
Chemical Structure:
Figure 1. 2D Structure of this compound.
Ionization Constant (pKa): The Compass of Physiological Behavior
The ionization constant is arguably the most critical physicochemical parameter for an ionizable drug candidate.[7][8] This compound possesses two ionizable centers: the acidic carboxylic acid group (-COOH) and the basic nitrogen atom within the pyridine ring. The respective pKa values dictate the compound's charge state across the physiological pH range (approx. 1.5 to 8.0), which directly governs its solubility, membrane permeability, and target binding interactions.[9]
Expertise & Causality: Why pKa is Critical
-
Carboxylic Acid (pKa₁): Expected to be in the range of 3-5. Below this pH, the group is predominantly neutral (-COOH), favoring lipophilicity. Above this pH, it becomes anionic (-COO⁻), enhancing aqueous solubility.
-
Pyridine Nitrogen (pKa₂): Expected to be in the range of 2-4. Below this pH, the nitrogen is protonated (cationic), increasing aqueous solubility. Above this pH, it is neutral, favoring lipophilicity.
The interplay between these two pKa values will define the pH at which the molecule exists as a zwitterion (net neutral charge but with localized charges), which can have complex effects on its properties.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration remains a gold-standard method due to its accuracy and direct measurement of protonation events.[10]
Methodology:
-
System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., methanol/water or DMSO/water) to ensure complete dissolution. The presence of an inert electrolyte (e.g., 0.15 M KCl) is required to maintain constant ionic strength.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH value after each addition, allowing the reading to stabilize.
-
Titration (Basic pKa): In a separate experiment, titrate a fresh sample solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[10] Specialized software is used for precise calculation.
Caption: Workflow for pKa determination via potentiometric titration.
Solubility Profile: The Gateway to Absorption
Aqueous solubility is a critical barrier for many drug candidates, as a compound must be in solution to be absorbed in the gastrointestinal tract.[11] For an ionizable compound like this one, solubility is not a single value but a function of pH, directly influenced by its pKa.[12]
Expertise & Causality: Thermodynamic vs. Kinetic Solubility
-
Thermodynamic (Equilibrium) Solubility: This is the true saturation concentration of a compound in a solvent after equilibrium has been reached. It is the most relevant value for biopharmaceutical assessment and is typically determined by the shake-flask method.[13]
-
Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock). It is a high-throughput screening method used in early discovery to rank compounds.[12]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This method is considered the most reliable for determining equilibrium solubility because it allows sufficient time for the dissolution and potential solid-state transformations to stabilize.[13]
Methodology:
-
Media Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) using a shaker bath for a prolonged period (24 to 72 hours) to ensure equilibrium is achieved.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This step is critical and is best achieved by centrifugation followed by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Solid-State Analysis: Analyze the remaining solid using XRPD or DSC to confirm that no polymorphic or solvate transformations occurred during the experiment.
Caption: Workflow for the Shake-Flask solubility determination method.
Lipophilicity (LogP/LogD): A Measure of Membrane Permeability
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically quantified as the octanol-water partition coefficient (LogP).[14] For ionizable molecules, the distribution coefficient (LogD) at a specific pH is more physiologically relevant.
Expertise & Causality: The LogP/LogD Balance
-
LogP: Represents the partition coefficient of the neutral form of the molecule.
-
LogD at pH 7.4 (LogD₇.₄): Represents the effective lipophilicity at physiological pH, accounting for the partition of all ionic species. A LogD₇.₄ value between 1 and 3 is often considered optimal for oral drug absorption, balancing membrane permeability with aqueous solubility.
Experimental Protocol: HPLC-Based LogP/LogD Determination
While the shake-flask method is the traditional approach, it can be labor-intensive.[15] A reverse-phase HPLC (RP-HPLC) method offers a rapid and reliable alternative that requires minimal compound.[14] The principle is that a compound's retention on a nonpolar stationary phase (like C18) is proportional to its lipophilicity.
Methodology:
-
System Setup: Use an RP-HPLC system with a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: Prepare a set of standard compounds with well-established LogP values (e.g., uracil, benzene, toluene, naphthalene).
-
Isocratic Elution: Inject each standard and the test compound onto the column using a series of isocratic mobile phase compositions (e.g., 40%, 50%, 60% organic).
-
Retention Factor (k') Calculation: For each run, calculate the retention factor k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Extrapolation to 100% Aqueous: For each compound, plot log(k') against the percentage of organic modifier. Extrapolate the linear regression to 0% organic modifier to find the y-intercept, log(k'w).
-
LogP Calculation: Create a master calibration curve by plotting the known LogP values of the standards against their calculated log(k'w) values. Determine the LogP of the test compound from its log(k'w) value using this calibration curve.
-
LogD Measurement: To measure LogD, the aqueous component of the mobile phase is simply replaced with a buffer at the desired pH (e.g., pH 7.4).
Caption: Workflow for HPLC-based determination of LogP.
Safety and Handling
Based on available supplier data, this compound requires careful handling. The following is a summary of known hazard information.
| Hazard Category | GHS Pictogram | Hazard Statement(s) | Source(s) |
| Acute Toxicity (Oral) | GHS07 | H302: Harmful if swallowed. | [5] |
| Skin Irritation | GHS07 | H315: Causes skin irritation. | [5][6] |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation. | [5][6] |
| Acute Toxicity (Inhalation) | GHS07 | H332: Harmful if inhaled. | [5] |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | [6] |
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Avoid breathing dust. Minimize dust generation during handling.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a dry, cool place. Recommended storage temperatures are between 2-8°C.[4][5]
Conclusion
This compound is a molecular scaffold with considerable potential for pharmaceutical research. However, its utility is inextricably linked to a thorough understanding of its physicochemical properties. The interplay of its two ionizable centers will create a complex pH-dependent profile for both solubility and lipophilicity, which are the foundational pillars of drug absorption and distribution.
The experimental protocols detailed in this guide—for pKa, solubility, and LogP/D determination—provide a robust framework for generating the high-quality, reliable data needed for informed decision-making in a drug development program. By applying these methodologies, researchers can fully characterize this compound, enabling its strategic deployment in the synthesis of next-generation therapeutics and confidently advancing candidates through the discovery pipeline.
References
- NETZSCH Analyzing & Testing. (n.d.). API Characterization.
- Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
- BLDpharm. (n.d.). This compound.
- Achmem. (n.d.). 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid.
- Labinsights. (2023). Physical and Chemical Characterization for APIs.
- CD Formulation. (n.d.). API Physical & Chemical Characterization.
- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
- Chemspace. (n.d.). 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid.
- Jouyban, A. (2009). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
- International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- ResearchGate. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- ResearchGate. (n.d.). Predicted vs. experimental logP values for the 140 compounds in the MLR training set.
- Steadfast Contract Research. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.
- Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
- ACD/Labs. (n.d.). LogP—Making Sense of the Value.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances.
- van der Water, B. E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH.
- Agilent Technologies, Inc. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
- Journal of Liquid Chromatography & Related Technologies. (n.d.). Determination of pKa Values by Liquid Chromatography.
- International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
- AK Scientific, Inc. (n.d.). 1-(5-Bromopyridin-3-YL)cyclopropane-1-carboxylic acid Safety Data Sheet.
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. langhuapharma.com [langhuapharma.com]
- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 4. 827628-42-2|this compound|BLD Pharm [bldpharm.com]
- 5. achmem.com [achmem.com]
- 6. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid - C9H8BrNO2 | CSSB00012351667 [chem-space.com]
- 7. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 8. researchgate.net [researchgate.net]
- 9. ijirss.com [ijirss.com]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]
- 12. pharmatutor.org [pharmatutor.org]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. longdom.org [longdom.org]
- 15. acdlabs.com [acdlabs.com]
Spectroscopic Characterization of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the novel compound, 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust framework for the characterization of this molecule. The methodologies and interpretations presented herein are grounded in established analytical techniques and provide a self-validating system for experimental replication.
Molecular Structure and Properties
This compound possesses a unique molecular architecture, integrating a substituted pyridine ring with a cyclopropane carboxylic acid moiety. This combination of a halogenated aromatic heterocycle and a strained aliphatic ring with a carboxylic acid functional group results in a distinct spectroscopic fingerprint.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit characteristic signals for the pyridine, cyclopropane, and carboxylic acid protons. The use of a polar aprotic solvent like DMSO is crucial for observing the exchangeable carboxylic acid proton.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | - | 1H |
| Pyridine H-6 | ~8.6 | Doublet | ~2.5 | 1H |
| Pyridine H-4 | ~7.9 | Doublet of Doublets | ~8.5, 2.5 | 1H |
| Pyridine H-3 | ~7.5 | Doublet | ~8.5 | 1H |
| Cyclopropane (-CH₂-) | 1.5 - 1.8 | Multiplet | - | 4H |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
The carboxylic acid proton is expected to appear as a broad singlet in the downfield region (10-13 ppm) due to hydrogen bonding and chemical exchange.[5][6][7] The protons on the pyridine ring will show a characteristic splitting pattern. The cyclopropane protons will likely appear as complex multiplets in the aliphatic region.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure solubility and to observe the acidic proton of the carboxylic acid, which might be exchanged in protic solvents like D₂O.[8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
Temperature: 298 K.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides critical information about the carbon framework of the molecule. The spectrum will be characterized by distinct signals for the carboxylic acid carbonyl, the aromatic carbons of the pyridine ring, the quaternary carbon of the cyclopropane ring, and the cyclopropane methylene carbons.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| Pyridine C-5 (C-Br) | 118 - 122 |
| Pyridine C-2 (C-Cyclopropyl) | 158 - 162 |
| Pyridine C-6 | 148 - 152 |
| Pyridine C-4 | 138 - 142 |
| Pyridine C-3 | 125 - 129 |
| Cyclopropane C-1 (Quaternary) | 30 - 35 |
| Cyclopropane (-CH₂-) | 15 - 20 |
Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions.
The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[6][8] The carbon attached to the bromine atom (C-5) will be influenced by the halogen's electronegativity and will appear in the aromatic region.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Parameters:
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak (DMSO-d₆ at δ ≈ 39.5 ppm).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is recommended to observe the molecular ion with minimal fragmentation. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion and any bromine-containing fragments.
Predicted Mass Spectrometry Data (ESI+)
| Ion | Predicted m/z | Interpretation |
| [M+H]⁺ | 242.98, 244.98 | Protonated molecular ion (¹⁹Br, ⁸¹Br isotopes) |
| [M+Na]⁺ | 264.96, 266.96 | Sodium adduct (¹⁹Br, ⁸¹Br isotopes) |
Electron Impact (EI) ionization, a "hard" technique, would likely lead to significant fragmentation, providing structural information.[9][10][11][12][13]
Experimental Protocol: Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Liquid Chromatograph (LC): To introduce the sample into the mass spectrometer.
-
Mass Spectrometer: An instrument equipped with an Electrospray Ionization (ESI) source.
-
-
ESI Source Parameters:
-
Ionization Mode: Positive ion mode is generally preferred for pyridine-containing compounds.
-
Capillary Voltage: Typically 3-5 kV.
-
Nebulizing Gas (N₂): Flow rate adjusted to optimize spray stability.
-
Drying Gas (N₂): Temperature and flow rate optimized for desolvation.
-
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the vibrations of bonds within a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |
| C=C and C=N Stretch (Aromatic) | 1400 - 1600 | Medium to Strong |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium |
| C-Br Stretch | 500 - 600 | Medium |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[5] The strong carbonyl absorption is also a key diagnostic peak.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Conclusion
The multifaceted spectroscopic approach detailed in this guide provides a robust and reliable framework for the unambiguous identification and characterization of this compound. By combining the structural insights from NMR, the molecular weight determination from mass spectrometry, and the functional group analysis from IR spectroscopy, researchers can confidently verify the identity and purity of this compound, paving the way for its further investigation in medicinal chemistry and drug discovery.
References
-
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
Pharma Focus Europe. Ionization Methods in Modern Mass Spectrometry. [Link]
-
University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. [Link]
-
Emory University. Mass Spectrometry Ionization Methods. [Link]
-
Ijres.org. (2022, September 10). Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. [Link]
-
University of Calgary. Spectroscopy Tutorial: Carboxylic Acids. [Link]
-
TSI Journals. SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. [Link]
-
ResearchGate. (2025, August 8). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. [Link]
-
International Journal of Engineering Inventions. Spectroscopic analysis of 2,5-Disubstituted Pyridine Derivatives: Part III. [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
- Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544.
-
ACS Publications. Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. [Link]
-
Chemistry LibreTexts. Carboxylic acid NMR. [Link]
-
PubChem. 1-(5-bromopyridin-3-yl)cyclopropane-1-carboxylic acid. [Link]
-
ChemSrc. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. [Link]
- Google Patents.
-
Royal Society of Chemistry. Supporting Information. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. chem-space.com [chem-space.com]
- 3. This compound | 827628-42-2 [m.chemicalbook.com]
- 4. 827628-42-2|this compound|BLD Pharm [bldpharm.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. acdlabs.com [acdlabs.com]
- 11. pharmafocuseurope.com [pharmafocuseurope.com]
- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid, a key building block in contemporary drug discovery. In the absence of publicly available experimental spectra, this document presents a detailed theoretical prediction and interpretation based on established principles of NMR spectroscopy and data from analogous structures. We will delve into the rationale behind the expected chemical shifts and coupling constants, offering insights into the electronic and steric influences of the substituted pyridine and cyclopropane moieties. Furthermore, this guide outlines a rigorous, self-validating experimental protocol for the acquisition of high-resolution NMR data for this compound, intended for researchers and scientists in the field of medicinal chemistry and drug development.
Introduction: The Structural Significance of this compound
This compound (CAS No. 827628-42-2) has emerged as a valuable scaffold in medicinal chemistry. The unique combination of a halogenated pyridine ring and a constrained cyclopropyl carboxylic acid motif offers a three-dimensional architecture that is of significant interest for designing novel therapeutic agents. The pyridine ring provides a handle for a variety of coupling reactions, while the cyclopropane unit introduces conformational rigidity and metabolic stability. Accurate structural elucidation via NMR spectroscopy is paramount for confirming the identity and purity of this compound and its derivatives during the synthetic and drug development process.
Predicted ¹H NMR Spectrum: A Detailed Interpretation
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring, the cyclopropane ring, and the carboxylic acid. The interpretation of these signals is based on the anisotropic effects of the aromatic ring, the electronegativity of the substituents, and the rigid geometry of the cyclopropane ring.
Pyridine Ring Protons (Ar-H)
The 5-bromo-2-substituted pyridine ring will display a characteristic three-proton spin system.
-
H6' (ortho to Nitrogen): This proton is expected to appear as a doublet of doublets (or a narrow triplet) at the most downfield position of the aromatic region, predicted around δ 8.50 ppm . Its proximity to the electronegative nitrogen atom results in significant deshielding. The coupling will be with H4' (long-range, small J) and H3' (meta, small J).
-
H4' (meta to Bromine and Nitrogen): This proton will likely resonate as a doublet of doublets around δ 7.85 ppm . It is deshielded by the adjacent bromine atom and experiences coupling from both H3' (ortho, larger J) and H6' (para, small J).
-
H3' (ortho to the Cyclopropyl Group): This proton is anticipated to be a doublet around δ 7.45 ppm , coupled to H4'. Its chemical shift is influenced by the adjacent cyclopropyl substituent.
Cyclopropane Ring Protons (-CH₂-CH₂-)
The diastereotopic methylene protons of the cyclopropane ring will present as two distinct multiplets, a consequence of the chiral center at C1. The strained nature of the cyclopropane ring typically shifts these protons upfield compared to acyclic alkanes.
-
H2/H3 (cis to Pyridine Ring): These two protons are expected to be shifted slightly downfield due to the deshielding influence of the aromatic ring and will likely appear as a multiplet around δ 1.65-1.75 ppm .
-
H2/H3 (trans to Pyridine Ring): These two protons, being further from the deshielding zone of the pyridine ring, are predicted to resonate as a multiplet in a more upfield region, around δ 1.30-1.40 ppm .
Carboxylic Acid Proton (-COOH)
The acidic proton of the carboxyl group is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
-COOH: This proton will typically appear as a broad singlet far downfield, in the range of δ 10.0-13.0 ppm . Its broadness is a result of chemical exchange.[1]
Data Summary: Predicted ¹H NMR
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H6' | ~ 8.50 | dd (or t) | J(H6'-H4') ≈ 2.5 Hz, J(H6'-H3') ≈ 0.5 Hz |
| H4' | ~ 7.85 | dd | J(H4'-H3') ≈ 8.5 Hz, J(H4'-H6') ≈ 2.5 Hz |
| H3' | ~ 7.45 | d | J(H3'-H4') ≈ 8.5 Hz |
| H2/H3 (cis) | 1.65 - 1.75 | m | - |
| H2/H3 (trans) | 1.30 - 1.40 | m | - |
| -COOH | 10.0 - 13.0 | br s | - |
Predicted ¹³C NMR Spectrum: Structural Insights
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule.
Pyridine Ring Carbons
-
C2' (attached to Cyclopropane): This carbon will be significantly deshielded and is predicted to be around δ 160.0 ppm .
-
C6': The carbon adjacent to the nitrogen is expected at approximately δ 150.5 ppm .
-
C4': This carbon, also adjacent to the bromine, will be deshielded, with an expected chemical shift near δ 140.0 ppm .
-
C5' (attached to Bromine): The direct attachment to bromine will cause a downfield shift, but not as pronounced as might be expected. A predicted value is around δ 121.0 ppm .
-
C3': This carbon is anticipated to be the most shielded of the pyridine carbons, with a chemical shift around δ 125.0 ppm .
Cyclopropane and Carboxyl Carbons
-
-COOH: The carbonyl carbon of the carboxylic acid will appear far downfield, typically in the range of δ 175.0-180.0 ppm .[1]
-
C1 (Quaternary): The quaternary carbon of the cyclopropane ring, attached to both the pyridine ring and the carboxyl group, is expected around δ 35.0 ppm .
-
C2/C3 (Methylene): The two equivalent methylene carbons of the cyclopropane ring will be significantly shielded due to the ring strain, with a predicted chemical shift around δ 18.0 ppm .
Data Summary: Predicted ¹³C NMR
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 175.0 - 180.0 |
| C2' | ~ 160.0 |
| C6' | ~ 150.5 |
| C4' | ~ 140.0 |
| C3' | ~ 125.0 |
| C5' | ~ 121.0 |
| C1 | ~ 35.0 |
| C2/C3 | ~ 18.0 |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable NMR data for this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often results in sharper -COOH proton signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm for both ¹H and ¹³C).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for resolving the cyclopropyl and pyridine proton multiplets.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is appropriate.
-
Spectral Width: 16 ppm
-
Number of Scans: 16-32 scans
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): At least 3 seconds to ensure good resolution.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.
-
Spectral Width: 220-240 ppm
-
Number of Scans: 1024-4096 scans (or more, depending on concentration) to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds
-
-
2D NMR Experiments (for full structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, particularly within the pyridine and cyclopropane spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and linking the different fragments of the molecule.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Reference the spectra to the TMS signal at 0.00 ppm.
Visualizing Molecular Structure and NMR Relationships
Molecular Structure
Figure 1: Chemical structure of this compound.
Experimental Workflow
Figure 2: Recommended workflow for NMR analysis.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra is indispensable for the unambiguous structural verification of this compound. This guide provides a robust, theoretically grounded prediction of the key spectral features, serving as a reliable reference for researchers. The electronic effects of the bromopyridine moiety and the unique magnetic environment of the cyclopropane ring are clearly reflected in the predicted chemical shifts and coupling patterns. By following the detailed experimental protocol outlined herein, scientists can confidently acquire and interpret high-quality NMR data, ensuring the integrity of their research and accelerating the drug discovery process.
References
-
PubChem. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
Sources
Mass Spectrometric Analysis of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid: A Technical Guide
Introduction
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a bromopyridine moiety, a cyclopropane ring, and a carboxylic acid, present a distinct analytical challenge. Mass spectrometry, a powerful tool for the elucidation of molecular structures and the quantification of compounds, is indispensable for the characterization of this molecule. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, with a focus on electrospray ionization (ESI) tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the fragmentation behavior of this compound to support their research and development endeavors.
Molecular Characteristics
A thorough understanding of the analyte's properties is fundamental to developing a robust mass spectrometric method.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₂ | [1][2] |
| Molecular Weight | 242.07 g/mol | [1] |
| Monoisotopic Mass | 240.9738 Da | |
| Key Structural Features | 5-bromopyridine ring, 2-substituted cyclopropanecarboxylic acid |
The presence of the bromine atom is a key characteristic, as its isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M+2 peak in the mass spectrum, aiding in the identification of bromine-containing fragments.[1] The carboxylic acid and the pyridine nitrogen provide sites for protonation and deprotonation, making the molecule amenable to analysis by electrospray ionization.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Analysis
Electrospray ionization is the preferred method for the analysis of polar, thermally labile molecules such as this compound.[3] It allows for the gentle ionization of the analyte, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the precursor ion, providing valuable structural information.[4][5]
Experimental Protocol: ESI-MS/MS
This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole or ion trap mass spectrometer.
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Working Solution (1-10 µg/mL): Dilute the stock solution with an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode) to achieve a final concentration in the low µg/mL range. The optimal concentration should be determined empirically to avoid detector saturation.
2. Liquid Chromatography (Optional but Recommended):
While direct infusion can be used for pure samples, coupling with a liquid chromatography system provides for sample cleanup and separation from potential impurities.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Gradient: A typical gradient would start at 5-10% B and ramp up to 95% B over several minutes to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometer Parameters:
The following are starting parameters and should be optimized for the specific instrument being used.
-
Ionization Mode: ESI Positive and Negative
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Desolvation Gas (N₂) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 350 - 450 °C
-
Source Temperature: 120 - 150 °C
-
Collision Gas: Argon
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full range of fragment ions.
Workflow for ESI-MS/MS Analysis
-
Loss of the Carboxyl Group (-COOH, 45 Da): A common fragmentation pathway for protonated carboxylic acids is the neutral loss of the entire carboxyl group, leading to the formation of a stable cation. This would result in a fragment ion at m/z 197.0/199.0 . [6]* Loss of a Bromine Radical (-Br•, 79/81 Da): Homolytic cleavage of the C-Br bond can lead to the loss of a bromine radical. This would generate a fragment at m/z 163.0 .
-
Decarboxylation (-CO₂, 44 Da) from Fragment 2: The fragment at m/z 163.0 could subsequently lose carbon dioxide, a common fragmentation for carboxylic acids, to produce a fragment at m/z 117.1 .
-
Cleavage of the Cyclopropane Ring: The fragment at m/z 197.0/199.0 may undergo cleavage of the cyclopropane ring, leading to the formation of the bromopyridinium ion at m/z 158.0/160.0 .
Negative Ion Mode ([M-H]⁻)
In negative ion mode, deprotonation will occur at the carboxylic acid, forming a carboxylate anion. The deprotonated molecule, with an m/z of 240.0/242.0, will be the precursor ion.
-
Decarboxylation (-CO₂, 44 Da): The most prominent fragmentation in negative ion mode for carboxylic acids is the loss of carbon dioxide, which is a very stable neutral molecule. This will result in a fragment at m/z 196.0/198.0 . [7]* Loss of a Bromine Radical (-Br•, 79/81 Da): Similar to the positive ion mode, the loss of a bromine radical can occur, leading to a fragment at m/z 161.0 .
-
Decarboxylation (-CO₂, 44 Da) from Fragment 2: The fragment at m/z 161.0 can also undergo decarboxylation to produce a fragment at m/z 117.0 .
Data Interpretation and Structural Confirmation
The interpretation of the resulting MS/MS spectra involves matching the observed fragment ions to the predicted fragmentation pathways. High-resolution mass spectrometry is invaluable in this process, as it allows for the determination of the elemental composition of the precursor and fragment ions, providing a high degree of confidence in the structural assignments. The characteristic isotopic pattern of bromine should be present in all bromine-containing fragments, serving as a crucial diagnostic tool.
Conclusion
The mass spectrometric analysis of this compound, particularly using ESI-MS/MS, provides a wealth of structural information that is critical for its unambiguous identification and characterization. By understanding the fundamental principles of ionization and fragmentation, and by following a systematic analytical approach, researchers can confidently elucidate the structure of this and related molecules. The predicted fragmentation pathways outlined in this guide serve as a valuable starting point for data interpretation and method development, empowering scientists in their drug discovery and development efforts.
References
-
Journal of the Chemical Society B: Physical Organic. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Available at: [Link]
-
Taylor & Francis Online. Mass Spectrometry, Review of the Basics: Electrospray, MALDI, and Commonly Used Mass Analyzers. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Available at: [Link]
-
ResearchGate. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]
-
Canadian Journal of Chemistry. The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Available at: [Link]
-
National Center for Biotechnology Information. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Available at: [Link]
-
PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Available at: [Link]
-
Scientific Research Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. Available at: [Link]
-
ResearchGate. Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... Available at: [Link]
-
Wikipedia. Electrospray ionization. Available at: [Link]
-
PubMed. Mass spectrometric evidence for mechanisms of fragmentation of charge-derivatized peptides. Available at: [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
-
Reddit. Fragmentation mechanism under soft ionization techniques of a molecule. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
ResearchGate. ESI-MS/MS fragmentation spectra (positive ion-mode) of the selected... Available at: [Link]
-
Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available at: [Link]
-
PubMed. Cyclopropyl Group: An Excited-State Aromaticity Indicator? Available at: [Link]
-
Wikipedia. Organic chemistry. Available at: [Link]
-
YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclopropane C3H6 fragmentation pattern of m/z m/e ions for analysis and... Available at: [Link]
-
Whitman College. GCMS Section 6.9.5. Available at: [Link]
Sources
- 1. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Solubility Profiling of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid in Organic Solvents: A Methodological Approach
An In-Depth Technical Guide for the Research Professional
This guide provides a comprehensive framework for determining and understanding the solubility of the novel compound 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid in various organic solvents. Given the absence of extensive public data on this specific molecule, this document serves as a methodological blueprint for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of its solubility based on its structure and provide a detailed, field-proven protocol for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of failure. Solubility dictates a compound's bioavailability, manufacturability, and formulation possibilities.[1] For a novel molecule like this compound (a compound of interest in medicinal chemistry), a thorough understanding of its solubility profile is not just ancillary data; it is a critical determinant of its developmental potential. This guide will provide the necessary theoretical and practical framework to establish this crucial parameter.
Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of this compound offers several clues to its likely solubility behavior. A systematic analysis of its functional groups allows for informed predictions and a logical approach to solvent selection.
-
Pyridine Ring: A basic, aromatic heterocycle that can participate in π-π stacking interactions and act as a hydrogen bond acceptor at the nitrogen atom.
-
Carboxylic Acid: An acidic functional group that is a strong hydrogen bond donor and acceptor. This group's ability to ionize will be pH-dependent in protic solvents.
-
Cyclopropane Ring: A small, strained aliphatic ring that adds a degree of non-polar character to the molecule.
-
Bromo Group: An electron-withdrawing group that increases the molecule's overall molecular weight and polarizability, potentially influencing crystal lattice energy.
Based on these features, we can predict its general solubility:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The carboxylic acid group is expected to form strong hydrogen bonds with these solvents, leading to favorable solubility.[2][3][4][5]
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Solvents like DMSO are powerful organic solvents capable of disrupting intermolecular forces.[6] Acetonitrile, while polar, is a weaker hydrogen bond acceptor and may exhibit lower solvating power for this compound compared to DMSO or protic solvents.[2][3][4][5]
-
Non-Polar Solvents (e.g., Toluene, Hexanes): The presence of the highly polar carboxylic acid and the pyridine nitrogen suggests that solubility in non-polar solvents will likely be very low.
The interplay between the polar, hydrogen-bonding capable groups and the non-polar hydrocarbon components will ultimately determine the precise solubility in a given solvent.
Caption: Logical relationships between molecular features and predicted solubility.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[7][8] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a robust starting point for characterizing this compound.
Materials and Equipment
-
This compound (ensure purity via CoA)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Glass vials with Teflon-lined caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Autosampler vials
-
HPLC-UV or UV-Vis spectrophotometer
Step-by-Step Experimental Protocol
Step 1: Preparation of the Stock Solution for Calibration Curve
-
Rationale: An accurate calibration curve is essential for quantifying the concentration of the dissolved compound.
-
Procedure:
-
Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.
-
Dissolve the compound in a strong, compatible solvent (e.g., DMSO or Methanol) and bring to volume. This is your primary stock solution.
-
Perform serial dilutions of the primary stock to create a series of standards (e.g., 5-6 standards) that will bracket the expected solubility range.
-
Step 2: Sample Preparation for Solubility Measurement
-
Rationale: To ensure equilibrium is reached, an excess of the solid material must be present.
-
Procedure:
-
Add an excess amount of this compound (e.g., ~5-10 mg, more than can possibly dissolve) to a series of glass vials.
-
Pipette a fixed volume (e.g., 1 mL) of each selected organic solvent into its respective vial.
-
Securely cap the vials.
-
Step 3: Equilibration
-
Rationale: The system must reach a state of thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Shaking ensures a uniform distribution of the solid in the liquid phase.
-
Procedure:
Step 4: Sample Collection and Preparation for Analysis
-
Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change).
-
Procedure:
-
Remove the vials from the shaker and let them stand for a short period to allow the excess solid to settle.
-
Carefully draw the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step removes any remaining solid particulates.
-
If necessary, dilute the filtered sample with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Step 5: Quantification
-
Rationale: An analytical instrument is used to determine the precise concentration of the compound in the filtered supernatant.
-
Procedure:
-
Analyze the prepared standards and the unknown samples using a validated HPLC-UV or UV-Vis method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the known concentration of the standards.
-
Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the compound in the (diluted) sample.
-
Multiply by the dilution factor to determine the final solubility value.
-
Caption: Workflow for determining thermodynamic solubility via the shake-flask method.
Data Presentation and Interpretation
The results of the solubility study should be compiled into a clear and concise table. This allows for easy comparison of the compound's behavior in different solvent systems.
Table 1: Solubility of this compound at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Protic | Methanol | 32.7 | [Experimental Data] | [Calculated Data] | [e.g., Clear solution] |
| Ethanol | 24.5 | [Experimental Data] | [Calculated Data] | [e.g., Clear solution] | |
| Polar Aprotic | DMSO | 46.7 | [Experimental Data] | [Calculated Data] | [e.g., Clear solution] |
| Acetonitrile | 37.5 | [Experimental Data] | [Calculated Data] | [e.g., Slight haze] | |
| Acetone | 20.7 | [Experimental Data] | [Calculated Data] | [e.g., Undissolved solid] | |
| Non-Polar | Toluene | 2.38 | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |
| Hexane | 1.88 | [Experimental Data] | [Calculated Data] | [e.g., Insoluble] |
Interpretation: The collected data will provide invaluable insights for subsequent research and development activities:
-
High Solubility (e.g., in Methanol, DMSO): These solvents are suitable for preparing stock solutions for biological assays or as reaction media.
-
Moderate to Low Solubility (e.g., in Ethanol, Acetonitrile): These solvent systems, or anti-solvent combinations involving them, may be ideal for crystallization and purification processes.[9]
-
Poor Solubility (e.g., in Toluene, Hexane): These can be used as anti-solvents to induce precipitation or crystallization.
Conclusion
References
- SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.).
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. (n.d.).
- solubility experimental methods.pptx. Slideshare. (n.d.).
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (n.d.).
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013, February 15).
- Solubility and Crystallization Studies of Picolinic Acid. MDPI. (2023, February 24).
- (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate. (2023, February 6).
- Solubility and Crystallization Studies of Picolinic Acid. ULisboa Research Portal. (n.d.).
- (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations. SciSpace. (n.d.).
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024, July 5).
Sources
- 1. rheolution.com [rheolution.com]
- 2. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
stability and storage of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
An In-depth Technical Guide to the Stability and Storage of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid
Abstract
This compound is a key heterocyclic building block utilized in medicinal chemistry and drug discovery. Its structural integrity is paramount for the reliability and reproducibility of synthetic outcomes and biological assays. This guide provides a comprehensive analysis of the compound's stability profile, outlines potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. The methodologies described herein are designed to ensure the long-term purity and viability of this reagent for researchers, scientists, and drug development professionals.
Introduction and Molecular Overview
This compound (CAS No. 827628-42-2) is a bifunctional molecule incorporating a bromopyridine heterocycle and a cyclopropanecarboxylic acid moiety. The pyridine ring serves as a versatile scaffold in drug design, while the cyclopropane ring, a bioisostere for phenyl groups or double bonds, can enhance metabolic stability and binding affinity. The carboxylic acid group provides a handle for further synthetic elaboration, such as amide bond formation.
Given its application in complex, multi-step syntheses, maintaining the compound's purity is critical. Degradation can lead to the formation of impurities that complicate purification, reduce reaction yields, and introduce confounding variables into biological screening. This document serves as an authoritative guide to the chemical principles governing its stability and the practical measures required to preserve it.
Core Chemical and Physical Properties
A summary of the essential properties of this compound is presented below. This data provides the foundational knowledge for understanding its handling and storage requirements.
| Property | Value | Source(s) |
| CAS Number | 827628-42-2 | [1][2][3] |
| Molecular Formula | C₉H₈BrNO₂ | [1][4] |
| Molecular Weight | 242.07 g/mol | [1][4] |
| Physical Appearance | Solid | [2] |
| Purity | Typically ≥95% | [5] |
| Primary Hazards | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [2][4][5] |
In-Depth Stability and Degradation Analysis
The stability of this molecule is governed by the interplay between its two primary structural motifs: the bromopyridine ring and the cyclopropanecarboxylic acid group.
Intrinsic Structural Stability
The molecule possesses a notable degree of intrinsic stability, primarily due to the cyclopropyl group. Research has demonstrated that the cyclopropyl moiety provides significant hyperconjugative stabilization to adjacent functionalities like esters and carboxylic acids.[6][7] This electronic effect increases the activation energy required for hydrolytic cleavage, making the carboxylic acid group more robust against degradation under neutral or mildly acidic/basic conditions compared to analogous acyclic compounds.[6] The bromopyridine ring is a generally stable aromatic system under standard laboratory conditions.
Potential Degradation Pathways
Despite its general stability, the compound is susceptible to degradation under specific stress conditions. Understanding these pathways is crucial for preventing the formation of impurities.
-
Oxidative Degradation: The electron-rich pyridine ring can be susceptible to strong oxidizing agents. This could lead to the formation of N-oxides or other oxidized derivatives.
-
Photodegradation: Compounds containing bromo-aromatic systems can be sensitive to light, particularly in the UV spectrum. Prolonged exposure can potentially lead to de-bromination or other radical-mediated reactions.
-
Thermal Decomposition: As with most complex organic molecules, excessive heat can induce decomposition. Combustion or thermal breakdown is expected to generate hazardous gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[5][8]
-
Extreme pH: While stabilized by the cyclopropyl group, the carboxylic acid functionality can still undergo reactions under strongly acidic or basic conditions, potentially leading to decarboxylation or other rearrangements, especially when heated.
Caption: Potential degradation pathways for the title compound.
Recommended Storage and Handling Protocols
Adherence to rigorous storage and handling protocols is a self-validating system for ensuring compound integrity. The causality behind each recommendation is explained to foster a deeper understanding of best practices.
Optimal Storage Conditions
The consensus from supplier data and chemical principles points to a unified storage recommendation.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the kinetics of potential degradation reactions, ensuring long-term stability.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, preventing oxidation and potential hydrolysis. |
| Container | Tightly Sealed, Amber Glass Vial | An airtight seal prevents exposure to air and moisture.[5][8] Amber glass blocks UV light, preventing photodegradation. |
| Environment | Dry, Well-Ventilated Area | A dry location minimizes the risk of moisture ingress.[8] Proper ventilation is a standard safety measure for chemical storage. |
Safe Handling Workflow
This protocol minimizes risk to both the user and the compound.
-
Preparation: Before use, place the sealed container in a desiccator at room temperature for at least 30 minutes. This prevents atmospheric moisture from condensing on the cold solid upon opening.
-
Engineering Controls: Conduct all manipulations within a certified chemical fume hood or a ventilated enclosure to control exposure to fine dust.[9]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN166 or OSHA standards, and a lab coat.[5][8]
-
Dispensing: Open the container in the fume hood. Use a clean spatula to weigh the desired amount of solid into a tared, clean, and dry vessel.
-
Closure: Promptly and securely reseal the main container. Purge with an inert gas before tightening the cap if it will be stored for an extended period.
-
Cleanup: Clean any spills immediately using appropriate methods for solid chemical waste.[8] Wash hands thoroughly after handling.[8]
Chemical Incompatibilities
To prevent hazardous reactions and sample degradation, avoid contact with the following substances:
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates)[8][10]
-
Strong Acids and Bases: (e.g., HCl, H₂SO₄, NaOH, KOH)[10][11]
-
Excessive Heat: Keep away from direct heat sources, sparks, or open flames.[8]
Protocol: Forced Degradation Study Workflow
For GxP applications or to validate stability in a specific formulation, a forced degradation study is recommended. This workflow provides a framework for assessing the compound's stability under stressed conditions.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting: Dispense aliquots of the stock solution into separate, appropriately labeled vials for each stress condition (hydrolytic, oxidative, photolytic, thermal). Keep one vial as an unstressed control, protected from light at 2-8 °C.
-
Stress Application:
-
Acidic Hydrolysis: Add 0.1 M HCl.
-
Basic Hydrolysis: Add 0.1 M NaOH.
-
Oxidative: Add 3% H₂O₂.
-
Thermal: Heat the solution at a controlled temperature (e.g., 60 °C).
-
Photolytic: Expose the solution to a calibrated light source (ICH Q1B guidelines).
-
-
Time Points: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours).
-
Quenching: At each time point, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the control and all stressed samples by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and identify the relative retention times of any new impurity peaks.
Caption: Experimental workflow for a forced degradation study.
Conclusion
This compound is a chemically stable compound when stored and handled under the appropriate conditions. Its stability is enhanced by the presence of the cyclopropyl group. The primary risks to its integrity are exposure to strong oxidizing agents, excessive heat, and light. By implementing the recommended protocols—specifically, refrigerated storage (2-8 °C) in a sealed, amber container under a dry, inert atmosphere—researchers can ensure the compound's purity and performance. Adherence to these guidelines is essential for achieving reliable and reproducible results in research and development endeavors.
References
-
Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509–511. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. Retrieved from [Link]
-
Chemical Sourcing. (n.d.). 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). 2-picolinic acid - MSDS. Retrieved from [Link]
-
Yan, N., Liu, X., Pallerla, M. K., & Fox, J. M. (2008). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 73(11), 4283–4286. Available at: [Link]
-
Autech Scientific. (2015). Safety Data Sheet - 1-(5-Fluoropyridin-2-yl)-cyclopropanecarboxylic acid. Retrieved from [Link]
-
Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. Retrieved from [Link]
Sources
- 1. 827628-42-2|this compound|BLD Pharm [bldpharm.com]
- 2. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid - C9H8BrNO2 | CSSB00012351667 [chem-space.com]
- 3. This compound | 827628-42-2 [m.chemicalbook.com]
- 4. achmem.com [achmem.com]
- 5. aksci.com [aksci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
Unlocking the Therapeutic Potential of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery
Introduction: The Strategic Convergence of a Privileged Heterocycle and a Versatile Carbocycle
In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores offers a fertile ground for the discovery of novel therapeutic agents. This technical guide delves into the promising, yet underexplored, class of compounds derived from 1-(5-bromopyridin-2-yl)cyclopropanecarboxylic acid. This core scaffold represents a unique convergence of two moieties with significant precedence in drug development: the pyridine ring, a cornerstone of numerous approved drugs, and the cyclopropane ring, a small, strained carbocycle increasingly recognized for its favorable influence on pharmacokinetic and pharmacodynamic properties.[1][2][3]
The pyridine nucleus is a ubiquitous feature in pharmaceuticals, owing to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile synthetic handle.[3] The bromo-substitution at the 5-position of the pyridine ring in the parent molecule provides a key vector for further chemical modification, enabling the exploration of a diverse chemical space through cross-coupling reactions.[4]
Complementing the pyridine is the cyclopropane ring, which imparts a degree of conformational rigidity that can pre-organize a molecule for optimal interaction with a biological target.[1][2] This small ring is also known to enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[1] The carboxylic acid functionality provides a critical attachment point for the generation of a wide array of derivatives, including amides and esters, which can profoundly influence the compound's biological activity and physicochemical properties.
This guide will explore the most promising avenues for the biological activity of this compound derivatives, drawing upon structural analogies to compounds with established pharmacological profiles. We will focus on three key potential applications: inhibition of leukotriene C4 synthase, anticancer activity, and antibacterial activity. For each area, we will provide the scientific rationale, detailed experimental protocols for evaluation, and a discussion of potential structure-activity relationships (SAR).
Potential Biological Activity I: Inhibition of Leukotriene C4 Synthase (LTC4S) for Inflammatory Diseases
Scientific Rationale:
Leukotriene C4 synthase (LTC4S) is a critical enzyme in the biosynthesis of cysteinyl leukotrienes (CysLTs), which are potent lipid mediators of inflammation.[5][6] Elevated levels of CysLTs are implicated in the pathophysiology of a range of inflammatory conditions, most notably asthma.[5][7] Consequently, the inhibition of LTC4S presents a compelling therapeutic strategy for the treatment of these diseases.[6][8]
A key structural feature of known LTC4S inhibitors is a ketone moiety directly attached to a cyclopropanecarboxylic acid.[9] While this compound itself is not a ketone, its derivatives, particularly those formed through amide coupling, can be designed to mimic the necessary pharmacophoric features. The pyridine ring can act as a bioisostere for other aromatic systems found in known LTC4S inhibitors, and the bromine atom allows for the introduction of additional functionalities to optimize binding to the enzyme's active site.
Experimental Workflow for LTC4S Inhibition Screening:
Caption: Workflow for the evaluation of LTC4S inhibitory activity.
Detailed Experimental Protocols:
1. Synthesis of Amide Derivatives:
-
Objective: To generate a library of amide derivatives of this compound.
-
General Procedure:
-
Activate the carboxylic acid of this compound using a suitable coupling agent (e.g., HATU, HOBt/EDC).
-
React the activated acid with a diverse panel of primary and secondary amines in an appropriate solvent (e.g., DMF, DCM).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the amide derivatives using column chromatography or preparative HPLC.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
2. Recombinant Human LTC4S Inhibition Assay:
-
Objective: To determine the in vitro inhibitory potency (IC50) of the synthesized derivatives against purified human LTC4S.
-
Protocol:
-
Express and purify recombinant human LTC4S from a suitable expression system (e.g., E. coli or insect cells).
-
Prepare a reaction mixture containing a known concentration of LTC4S, its substrate leukotriene A4 (LTA4), and glutathione in a suitable buffer.
-
Add varying concentrations of the test compounds to the reaction mixture.
-
Incubate the reaction for a defined period at 37°C.
-
Quench the reaction and quantify the amount of leukotriene C4 (LTC4) produced using a validated HPLC method.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.
-
3. Cellular Assay for Leukotriene Release:
-
Objective: To assess the ability of lead compounds to inhibit the release of leukotrienes from inflammatory cells.
-
Protocol:
-
Culture a relevant human cell line (e.g., mast cells, eosinophils) or primary human inflammatory cells.
-
Pre-incubate the cells with various concentrations of the test compounds.
-
Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, IgE/anti-IgE) to induce leukotriene synthesis and release.
-
Collect the cell supernatant and measure the concentration of released CysLTs using a commercially available ELISA kit.
-
Determine the concentration-dependent inhibitory effect of the compounds on leukotriene release.
-
Potential Biological Activity II: Anticancer Activity
Scientific Rationale:
The pyridine ring is a well-established scaffold in the design of anticancer agents, with numerous approved drugs incorporating this heterocycle.[10] Pyridine derivatives have been shown to exert their anticancer effects through various mechanisms, including kinase inhibition, disruption of microtubule polymerization, and induction of apoptosis.[10][11] The cyclopropane moiety can enhance the potency and selectivity of anticancer compounds by introducing conformational constraints and improving metabolic stability.[12] The combination of a 2-substituted pyridine and a cyclopropane ring in the target scaffold presents a promising starting point for the development of novel antiproliferative agents.[4][11]
Experimental Workflow for Anticancer Activity Screening:
Caption: Workflow for evaluating the anticancer potential of the derivatives.
Detailed Experimental Protocols:
1. Antiproliferative Assay:
-
Objective: To determine the growth inhibitory (GI50) concentration of the derivatives against a panel of human cancer cell lines.
-
Protocol (MTT Assay):
-
Seed cells from a panel of human cancer cell lines (e.g., representing lung, breast, colon, and leukemia) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 value for each compound.
-
2. Cell Cycle Analysis:
-
Objective: To investigate the effect of lead compounds on cell cycle progression.
-
Protocol:
-
Treat a selected cancer cell line with the test compound at its GI50 concentration for 24 or 48 hours.
-
Harvest the cells, fix them in cold 70% ethanol, and store at -20°C.
-
Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.
-
3. Apoptosis Assay:
-
Objective: To determine if the observed antiproliferative activity is due to the induction of apoptosis.
-
Protocol (Annexin V/PI Staining):
-
Treat a selected cancer cell line with the test compound at its GI50 concentration for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Potential Biological Activity III: Antibacterial Activity
Scientific Rationale:
Pyridine-containing compounds have a long history as antibacterial agents.[13] The pyridine ring can interact with various bacterial targets, and its physicochemical properties can be tuned to optimize cell wall penetration and target engagement. The incorporation of a cyclopropane ring can enhance the antibacterial potency and spectrum of activity. For instance, certain quinolone antibiotics with a cyclopropane substituent exhibit improved activity against Gram-negative bacteria.[14] The this compound scaffold provides a novel framework for the development of new antibacterial agents.
Experimental Workflow for Antibacterial Activity Screening:
Caption: Workflow for the assessment of antibacterial properties.
Detailed Experimental Protocols:
1. Minimum Inhibitory Concentration (MIC) Assay:
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Protocol (Broth Microdilution):
-
Prepare serial twofold dilutions of the test compounds in a suitable bacterial growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which there is no visible bacterial growth.
-
2. Minimum Bactericidal Concentration (MBC) Assay:
-
Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial bacterial inoculum.
-
Protocol:
-
Following the MIC determination, take an aliquot from the wells showing no visible growth.
-
Plate the aliquots onto agar plates containing no antimicrobial agent.
-
Incubate the plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plates.
-
3. Mammalian Cell Cytotoxicity Assay:
-
Objective: To assess the toxicity of the active antibacterial compounds against a mammalian cell line to determine their selectivity.
-
Protocol:
-
Use a standard mammalian cell line (e.g., HEK293, HepG2).
-
Perform a cytotoxicity assay (e.g., MTT assay, as described in the anticancer section) to determine the concentration of the compound that causes 50% cell death (CC50).
-
Calculate the selectivity index (SI = CC50/MIC) to evaluate the therapeutic window of the compound.
-
Structure-Activity Relationship (SAR) and Lead Optimization
The initial screening of a diverse library of this compound derivatives will provide valuable SAR data. Key structural modifications to explore include:
-
Amide and Ester Modifications: Varying the amine or alcohol component used to derivatize the carboxylic acid will probe the importance of this region for target binding. The size, lipophilicity, and hydrogen bonding capacity of these substituents can be systematically altered.
-
Modifications at the 5-position of the Pyridine Ring: The bromine atom serves as a convenient handle for introducing a wide range of substituents via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. This will allow for the exploration of the electronic and steric requirements at this position. For example, replacing the bromine with electron-donating or electron-withdrawing groups can modulate the electronic properties of the pyridine ring.[2]
-
Stereochemistry of the Cyclopropane Ring: If the initial screening yields potent hits, the synthesis of enantiomerically pure derivatives will be crucial to determine if the biological activity is stereospecific.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for a diverse range of biological activities. The strategic combination of the pyridine and cyclopropane moieties provides a robust starting point for the development of novel therapeutics. The experimental workflows and protocols detailed in this guide offer a comprehensive framework for researchers and drug development professionals to systematically explore the potential of these compounds as inhibitors of leukotriene C4 synthase, anticancer agents, and antibacterial drugs. Through a focused and iterative process of synthesis, biological evaluation, and SAR-guided optimization, the full therapeutic potential of this exciting chemical scaffold can be unlocked.
References
-
Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10). (2024). Future Medicinal Chemistry. Available at: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2023). Molecules. Available at: [Link]
-
Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma. (2019). Journal of Medicinal Chemistry. Available at: [Link]
-
Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase. (2025). Journal of Medicinal Chemistry. Available at: [Link]
-
Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. (2011). Archiv der Pharmazie. Available at: [Link]
-
What are LTC4S inhibitors and how do they work?. (2024). Patsnap Synapse. Available at: [Link]
-
Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2021). Journal of the Serbian Chemical Society. Available at: [Link]
-
Structure and inhibition of mouse leukotriene C4 synthase. (2014). The FEBS Journal. Available at: [Link]
-
Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes. (2022). Molecules. Available at: [Link]
-
1-(Pyridin-2-yl)cyclopropanecarboxylic acid. PubChem. Available at: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2018). Journal of Saudi Chemical Society. Available at: [Link]
-
Leukotriene c4 synthase: upcoming drug target for inflammation. (2012). Current Drug Targets. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. Available at: [Link]
-
Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3. (1994). Chemical & Pharmaceutical Bulletin. Available at: [Link]
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (2017). Chemistry – A European Journal. Available at: [Link]
-
Discovery of (1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006): A Potent and Efficacious Oral Orexin Receptor Antagonist. (2015). Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (2022). Molecules. Available at: [Link]
-
Synthesis and biological activities of lipid A-type pyrancarboxylic acid derivatives. (2000). Carbohydrate Research. Available at: [Link]
-
Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. (2024). ResearchGate. Available at: [Link]
Sources
- 1. Structure and inhibition of mouse leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes [mdpi.com]
- 5. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 6. Leukotriene c4 synthase: upcoming drug target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of GJG057, a Potent and Highly Selective Inhibitor of Leukotriene C4 Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyridonecarboxylic acids as antibacterial agents. VII. Synthesis and structure-activity relationship of amino- and hydroxyl-substituted 7-cycloalkyl and 7-vinyl derivatives of 1-cyclopropyl-6-fluoro-4-quinolone-3- carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for the identification of novel chemical matter for challenging therapeutic targets.[1] This approach relies on the screening of low molecular weight compounds, or "fragments," which, despite their weak initial binding, offer highly efficient starting points for optimization into potent, drug-like candidates.[2][3] This guide provides a comprehensive technical overview of 1-(5-bromopyridin-2-yl)cyclopropanecarboxylic acid , a fragment that combines three privileged motifs in medicinal chemistry: a pyridine ring, a cyclopropane scaffold, and a halogen substituent. We will explore its synthetic rationale, physicochemical profile, potential therapeutic applications, and a detailed roadmap for its integration into a state-of-the-art FBDD workflow. This document is intended to serve as a practical guide for researchers in medicinal chemistry, chemical biology, and pharmacology, providing both the conceptual framework and detailed experimental protocols necessary to leverage this promising fragment in drug discovery campaigns.
The Strategic Value of this compound in FBDD
The design of a high-quality fragment library is paramount to the success of any FBDD campaign.[1] Libraries should maximize chemical and pharmacophore diversity while adhering to key physicochemical constraints, often summarized by the "Rule of Three" (Ro3).[4] The subject of this guide, this compound, is an exemplar of a well-designed fragment, embodying several key features that enhance its potential as a starting point for drug discovery.
-
The Pyridine Core: The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs.[5][6] Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated to improve aqueous solubility, a critical property for fragments used in biophysical screening assays.[7] The pyridine scaffold is also synthetically tractable, offering multiple vectors for chemical modification during hit-to-lead optimization.[8]
-
The Cyclopropane Moiety: The cyclopropane ring is a highly valuable, yet underutilized, three-dimensional (3D) scaffold in medicinal chemistry.[9] Its rigid, strained structure can lock a molecule into a bioactive conformation, thereby improving binding affinity and selectivity.[10][11] The cyclopropyl group can also serve as a bioisostere for gem-dimethyl groups or alkenes and often enhances metabolic stability, a key attribute in developing durable drug candidates.[12]
-
The Bromo Substituent: The bromine atom on the pyridine ring serves two primary purposes. Firstly, it provides a well-defined vector for synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), facilitating the "fragment growing" strategy in hit-to-lead optimization.[13] Secondly, the bromine atom can engage in halogen bonding, a specific and directional non-covalent interaction with protein backbones or side chains that can contribute significantly to binding affinity.
-
The Carboxylic Acid: The carboxylic acid functional group is a key pharmacophoric element, capable of forming strong hydrogen bonds and salt bridges with basic residues (e.g., lysine, arginine) in a protein's active site.[14] Its presence can be crucial for anchoring the fragment to its biological target.
Synthesis and Physicochemical Properties
Proposed Synthetic Pathway
The synthesis can be envisioned starting from the commercially available 5-bromo-2-cyanopyridine. The key cyclopropanation step can be achieved via a Kulinkovich-type reaction or a variation thereof, followed by hydrolysis of the resulting nitrile or ester to the desired carboxylic acid. A potential synthetic scheme is outlined below:
Caption: Proposed synthesis of this compound.
This proposed route is analogous to the synthesis of the corresponding amine, which has been reported.[17] The conversion of the amine to the carboxylic acid can be achieved through various methods, including diazotization followed by hydrolysis. Alternatively, a route involving the cyclopropanation of a 5-bromo-2-pyridinecarboxylate ester followed by saponification presents a viable strategy.[16]
Physicochemical Profile
The adherence of a fragment to the "Rule of Three" (Ro3) is a strong indicator of its potential for successful optimization. Below is a table of the calculated physicochemical properties for this compound, benchmarked against the Ro3 criteria.
| Property | Calculated Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 242.07 g/mol | ≤ 300 Da | Yes |
| cLogP | ~1.5 - 2.0 | ≤ 3 | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 3 | Yes |
| Polar Surface Area (PSA) | 50.2 Ų | ≤ 60 Ų | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Note: cLogP is an estimate and can vary based on the algorithm used. The value is predicted to be higher than its non-brominated analog (cLogP ~0.7) due to the lipophilicity of bromine. Data for the non-brominated analog was sourced from PubChem.[18]
The data clearly indicates that this compound is an ideal fragment candidate, comfortably fitting within the Ro3 guidelines. Its low molecular weight and complexity provide a higher probability of binding to a target site while offering ample scope for optimization.[1]
Proposed FBDD Workflow and Experimental Protocols
The integration of this compound into a drug discovery campaign follows a structured FBDD workflow. This process begins with screening against a biological target of interest, followed by hit validation and subsequent optimization.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. 1-(Pyridin-2-yl)cyclopropane-1-carboxylic acid hydrochloride | 1349716-23-9 | ZDC71623 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. The use of bromopyridazinedione derivatives in chemical biology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. An NMR-Guided Screening Method for Selective Fragment Docking and Synthesis of a Warhead Inhibitor [mdpi.com]
- 15. 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid | Benchchem [benchchem.com]
- 16. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | C9H9NO2 | CID 18975691 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid: An Application Note
Introduction
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid is a key building block in contemporary drug discovery and development. Its rigid cyclopropane scaffold, combined with the electronic properties of the bromopyridine moiety, makes it a valuable intermediate for synthesizing a range of biologically active compounds, particularly in the fields of oncology and neuroscience.[1] The pyridine ring can participate in hydrogen bonding and aromatic interactions, while the bromine atom provides a site for further functionalization through cross-coupling reactions. This application note provides a detailed, two-step protocol for the synthesis of this important intermediate, starting from readily available precursors. The described methodology is designed to be robust and scalable for research and development applications.
Overall Synthetic Workflow
The synthesis is proposed to proceed in two main stages: first, the formation of a cyclopropanecarbonitrile intermediate, followed by its hydrolysis to the target carboxylic acid. This approach leverages established chemical transformations to provide a reliable route to the desired product.
Caption: High-level overview of the two-step synthesis protocol.
Detailed Experimental Protocol
Part 1: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile
This initial step involves the nucleophilic substitution of a suitable pyridine precursor with a cyclopropanecarbonitrile-forming reagent. While several starting materials could be envisioned, 2,5-dibromopyridine is a practical choice. The reaction with malononitrile in the presence of a base, followed by cyclization with a dihaloalkane, is a plausible route. A more direct approach, and the one detailed here, involves the reaction of 2-bromo-5-chloropyridine with a pre-formed cyclopropyl precursor, though the former approach is also viable. A related synthesis of a cyclopropanamine derivative from 2-cyano-5-bromopyridine has been reported, suggesting the feasibility of introducing the cyclopropyl group at the 2-position.[2]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Notes |
| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | - | 1 eq | Starting material |
| Malononitrile | CH₂(CN)₂ | 66.06 | - | 1.1 eq | Reagent |
| Sodium Hydride | NaH | 24.00 | 60% in mineral oil | 2.2 eq | Base |
| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | - | 1.2 eq | Cyclizing agent |
| Anhydrous THF | C₄H₈O | 72.11 | - | - | Solvent |
| Saturated NH₄Cl | NH₄Cl | 53.49 | Saturated | - | Quenching agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | Extraction solvent |
| Brine | NaCl | 58.44 | Saturated | - | Washing agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying agent |
Procedure
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil. Suspend the washed sodium hydride in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve malononitrile (1.1 eq) in anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes.
-
Add a solution of 2,5-dibromopyridine (1 eq) in anhydrous THF to the reaction mixture dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add 1,2-dibromoethane (1.2 eq) to the reaction mixture and heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile.
Part 2: Hydrolysis to this compound
The hydrolysis of the nitrile to a carboxylic acid is a standard organic transformation. Both acidic and basic conditions can be employed. Basic hydrolysis followed by acidification is often preferred to minimize potential side reactions. This general approach is well-documented for the synthesis of cyclopropanecarboxylic acids from their nitrile precursors.[3][4]
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Concentration | Amount | Notes |
| 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile | C₉H₆BrN | 222.06 | - | 1 eq | Starting material |
| Sodium Hydroxide | NaOH | 40.00 | 6 M | - | Hydrolysis reagent |
| Ethanol | C₂H₅OH | 46.07 | - | - | Solvent |
| Hydrochloric Acid | HCl | 36.46 | 6 M | - | Acidification |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | Extraction solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | Drying agent |
Procedure
-
In a round-bottom flask, dissolve the 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile (1 eq) in ethanol.
-
Add a 6 M aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 by the dropwise addition of 6 M hydrochloric acid. A precipitate should form.
-
Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Reaction Mechanism
The proposed mechanism for the hydrolysis of the nitrile involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile, followed by proton transfers and elimination of ammonia to form the carboxylate salt. Subsequent acidification yields the final carboxylic acid product.
Caption: Proposed mechanism for the basic hydrolysis of the nitrile intermediate.
Expected Results and Characterization
The final product, this compound, is expected to be a solid at room temperature.[5][6] The structure can be confirmed using standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridine ring protons and the diastereotopic protons of the cyclopropane ring.
-
¹³C NMR: The carbon NMR will show the expected number of signals corresponding to the different carbon environments in the molecule, including the quaternary carbon of the cyclopropane ring and the carbonyl carbon.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the product (242.07 g/mol ), with the characteristic isotopic pattern for a bromine-containing compound.[5]
-
Infrared Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹, and a broad absorption for the hydroxyl group (O-H) around 2500-3300 cm⁻¹.
Troubleshooting and Safety Considerations
-
Sodium Hydride: Sodium hydride is a highly reactive and flammable solid. It should be handled under an inert atmosphere (nitrogen or argon) and away from moisture.
-
1,2-Dibromoethane: This is a toxic and potentially carcinogenic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrolysis Step: The hydrolysis of the nitrile can be slow. If the reaction stalls, extending the reaction time or increasing the concentration of the base may be necessary.
-
Purification: The final product may require careful purification to remove any residual starting materials or byproducts. Recrystallization from a suitable solvent system is recommended.
This detailed protocol provides a comprehensive guide for the synthesis of this compound. By following these procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs.
References
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
- Google Patents.
- Google Patents.
-
CSSB. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. [Link]
-
MySkinRecipes. This compound. [Link]
- Google Patents.
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
Organic Chemistry Tutor. 26. Synthesis of Cyclopropanecarboxylic Acid. [Link]
-
ACS Publications. N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. [Link]
-
ResearchGate. Review of cyclopropyl bromide synthetic process. [Link]
Sources
Application Notes and Protocols for Amide Coupling Reactions with 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid
Introduction: The Significance of the 1-(5-Bromopyridin-2-yl)cyclopropane Carboxamide Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The 1-(5-bromopyridin-2-yl)cyclopropanecarboxylic acid scaffold represents a confluence of several advantageous features. The pyridine ring serves as a versatile hydrogen bond acceptor and can engage in crucial π-stacking interactions within biological targets. The bromine atom provides a vector for further synthetic elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space. Finally, the cyclopropane ring introduces conformational rigidity and a three-dimensional aspect that can enhance binding affinity and metabolic stability. Consequently, amides derived from this carboxylic acid are of significant interest as potential therapeutic agents.[1]
This guide provides a detailed exploration of the amide coupling reactions of this compound, offering insights into reagent selection, mechanistic considerations, and step-by-step protocols for researchers in organic synthesis and drug discovery.
Choosing the Right Path: Selecting an Amide Coupling Strategy
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid.[2] The choice of coupling reagent is critical and depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the electronic properties of the substrates, and the desired reaction conditions (e.g., temperature, solvent). For a substrate like this compound, which features an electron-deficient pyridine ring and a somewhat sterically demanding cyclopropyl group, careful selection of the coupling agent is crucial for achieving high yields and purity.
Two of the most reliable and widely used methods in contemporary organic synthesis are couplings mediated by uronium/aminium salts, such as HATU, and carbodiimides, like EDC, often in the presence of an additive like HOBt.
| Coupling Reagent System | Key Features & Considerations | Typical Solvents |
| HATU / Base (e.g., DIPEA) | High Efficiency: HATU is a highly effective coupling reagent, known for rapid reaction times and high yields, even with sterically hindered substrates.[3] Low Racemization: It is particularly favored in peptide synthesis due to its ability to minimize epimerization.[4] Mechanism: Forms a highly reactive OAt-active ester.[3][5] | DMF, NMP, DCM |
| EDC / HOBt / Base (e.g., DIPEA, TEA) | Cost-Effective: Generally more economical than HATU. Water-Soluble Byproduct: The urea byproduct from EDC is water-soluble, simplifying purification.[4] Mechanism: Forms an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt ester.[6][7] | DMF, DCM, CH₃CN |
Mechanistic Insights: A Tale of Two Coupling Reagents
Understanding the underlying mechanisms of these coupling reactions allows for rational troubleshooting and optimization.
HATU-Mediated Coupling
The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester and releasing tetramethylurea as a byproduct. This active ester is then readily attacked by the amine nucleophile to form the desired amide bond.
Caption: Mechanism of HATU-mediated amide coupling.
EDC/HOBt-Mediated Coupling
In this system, the carboxylic acid first reacts with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive, but unstable, O-acylisourea intermediate.[8] This intermediate is prone to racemization and other side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form a more stable HOBt-active ester.[6] This active ester is then aminolyzed to furnish the final amide product, regenerating HOBt in the process.
Sources
- 1. CN103539731A - Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 8. Amide Synthesis [fishersci.co.uk]
Application Notes & Protocols: Strategic Incorporation of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, moving beyond traditional occupancy-based inhibition to induce the selective degradation of target proteins.[1][2] These heterobifunctional molecules leverage the cell's native ubiquitin-proteasome system (UPS) by acting as a bridge between a specific protein of interest (POI) and an E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[2][4] The catalytic nature of this process allows sub-stoichiometric drug concentrations to achieve profound and sustained protein knockdown, offering potential advantages in efficacy and in overcoming drug resistance.[5]
The modular design of PROTACs, consisting of a POI ligand (warhead), an E3 ligase ligand, and a connecting linker, allows for systematic optimization.[6] The discovery and implementation of novel, drug-like fragments as warheads are critical for expanding the scope of "degradable" proteins, particularly for targets that have been historically challenging to drug.[7][8]
This document provides a detailed guide on the strategic use of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid , a versatile building block, as a novel warhead in the synthesis of PROTACs. We will detail the rationale behind its structural features and provide a comprehensive, step-by-step protocol for its incorporation into a PROTAC scaffold via robust amide bond formation, followed by methods for characterization and cellular evaluation.
The PROTAC Mechanism: Hijacking the Ubiquitin-Proteasome System
The efficacy of a PROTAC hinges on its ability to promote the formation of a stable ternary complex between the POI and an E3 ligase.[9] This event initiates a catalytic cycle of protein degradation.
The Process:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)), bringing them into close proximity.[1][2]
-
Ubiquitination: The E3 ligase, now positioned near the POI, facilitates the transfer of ubiquitin (Ub) from an E2-ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Recognition: The poly-ubiquitinated POI is recognized by the 26S proteasome.[4]
-
Degradation: The proteasome unfolds and degrades the POI into small peptides, while the PROTAC molecule is released and can engage in another degradation cycle.[2]
Profile of a Novel Warhead: this compound
The selection of a warhead is paramount to PROTAC design. This compound presents several advantageous features for this purpose.
-
Molecular Weight: 242.07 g/mol [10]
Key Structural Features for PROTAC Design:
-
Carboxylic Acid Handle: The primary functional group for synthetic elaboration. It provides a reliable attachment point for a linker via robust and well-established amide coupling chemistry.[13][14]
-
Cyclopropane Scaffold: This rigid three-membered ring introduces conformational constraint. This rigidity can be advantageous in PROTAC design by reducing the entropic penalty of binding and potentially improving selectivity for the target protein by presenting the pharmacophore in a well-defined orientation.
-
Bromopyridine Moiety: The bromopyridine group can serve two purposes. Primarily, it acts as a key pharmacophore for engaging with a binding pocket on a POI. Additionally, the bromine atom can serve as a synthetic handle for further modification via cross-coupling reactions if desired, allowing for late-stage diversification.
Protocol: PROTAC Synthesis via Amide Coupling
This protocol describes a general method for coupling this compound with an amine-functionalized E3 ligase ligand-linker construct. A common Cereblon (CRBN) ligand derivative, Pomalidomide-linker-amine, is used as an example.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| This compound | BLDpharm, Achmem | Warhead |
| Amine-PEGn-Pomalidomide (n=2-6) | Various | E3 Ligase Ligand + Linker |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Sigma-Aldrich | Peptide coupling agent |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | Non-nucleophilic base |
| Anhydrous DMF (N,N-Dimethylformamide) | Sigma-Aldrich | Reaction solvent |
| Dichloromethane (DCM) | Fisher Scientific | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Fisher Scientific | Aqueous wash |
| Brine (Saturated NaCl solution) | Fisher Scientific | Aqueous wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | Drying agent |
| Preparative Reverse-Phase HPLC System | Waters, Agilent | Purification |
| LC-MS System | Waters, Agilent | Reaction monitoring and product confirmation |
| NMR Spectrometer (400 MHz or higher) | Bruker, JEOL | Structural elucidation |
Synthetic Workflow Diagram
Step-by-Step Procedure
Rationale: This procedure utilizes HATU, a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.[4] DIPEA is a sterically hindered organic base used to scavenge the HCl produced during the reaction without interfering with the coupling process. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents hydrolysis of the activated acid.[4]
-
Preparation: Under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This step forms the activated O-Acyl(tetramethyl)isouronium ester, which is highly reactive towards amines.
-
Coupling: Add the selected Amine-Linker-E3 Ligand construct (e.g., Amine-PEG3-Pomalidomide) (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by LC-MS every 2-4 hours until the starting carboxylic acid is consumed (typically 4-16 hours).
-
Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and finally with brine (1x). The aqueous washes remove excess DMF, DIPEA, and HATU byproducts.
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by reverse-phase preparative HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA).
-
Final Product Handling: Lyophilize the pure fractions to yield the final PROTAC as a solid.
Characterization of the Synthesized PROTAC
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the final PROTAC molecule.[15]
| Analysis Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess purity | A major peak in the chromatogram with the correct [M+H]⁺ mass for the desired PROTAC. Purity >95% is desirable. |
| ¹H and ¹³C NMR | Confirm chemical structure and integrity | Peaks corresponding to all protons and carbons of the warhead, linker, and E3 ligand moieties should be present. |
| High-Resolution MS (HRMS) | Determine exact mass and elemental composition | Provides a highly accurate mass measurement, confirming the molecular formula. |
| Analytical HPLC | Quantify final purity | A single, sharp peak at a specific retention time, allowing for precise purity determination. |
Downstream Application: Cellular Assessment of Degradation
After successful synthesis and characterization, the PROTAC must be evaluated for its ability to induce the degradation of the target POI in a cellular context.[1]
Protocol: Western Blot for Protein Degradation
-
Cell Culture: Plate the relevant human cell line (e.g., one known to express the POI) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10,000 nM) for a set period (e.g., 16-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]
-
SDS-PAGE and Transfer: Separate the protein lysates (20-30 µg per lane) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the POI overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[1]
Note on the Hook Effect: When performing dose-response experiments, be aware of the "hook effect," a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations.[2][7] This occurs because the high concentration favors the formation of binary (PROTAC-POI or PROTAC-E3) complexes over the productive ternary complex, thus inhibiting degradation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction Conversion | Inactive coupling reagent; wet solvent/reagents; poor quality of amine starting material. | Use fresh, high-quality HATU. Ensure all solvents and reagents are anhydrous. Use the salt-free form of the amine-linker if possible, or add an extra equivalent of base.[14] |
| Multiple Byproducts | Side reaction of coupling agent; reaction temperature too high. | Ensure the reaction is run at room temperature. Consider alternative coupling agents like EDC/HOBt if HATU proves problematic for the specific substrate. |
| Poor Yield After Purification | Product loss during aqueous workup; poor chromatographic separation. | Minimize the number of aqueous washes. Optimize the HPLC gradient for better peak separation. |
| No Degradation in Cellular Assay | Poor cell permeability; incorrect linker length/geometry; low ternary complex stability. | Consider modifying the linker (e.g., using PEG to improve solubility).[4] Synthesize analogues with different linker lengths and attachment points.[6] |
| "Hook Effect" Observed | High PROTAC concentration leading to unproductive binary complex formation. | This is an intrinsic property of PROTACs. The key is to identify the optimal concentration range (DC₅₀) and confirm the full dose-response curve.[2][7] |
Conclusion
The modular nature of PROTACs provides a powerful platform for innovative drug design. This compound represents a valuable and versatile building block for this platform, offering a unique combination of a reactive handle for synthesis, a rigid scaffold to guide binding, and a pharmacophore moiety for target engagement. The robust amide coupling protocol detailed here provides a reliable and efficient method for its incorporation into novel PROTAC molecules. By following systematic procedures for synthesis, characterization, and cellular evaluation, researchers can effectively leverage such building blocks to accelerate the discovery of new protein degraders and expand the boundaries of modern therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]
- 4. benchchem.com [benchchem.com]
- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Design and Development of Anticancer Molecules based on PROTAC Technology | Bentham Science [eurekaselect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. achmem.com [achmem.com]
- 11. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid - C9H8BrNO2 | CSSB00012351667 [chem-space.com]
- 12. 827628-42-2|this compound|BLD Pharm [bldpharm.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid
Introduction: Unlocking the Potential of a Privileged Scaffold
1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid is a key heterocyclic building block in modern medicinal chemistry. Its rigid cyclopropane ring fused to a functionalized pyridine core presents a unique three-dimensional architecture, making it an attractive scaffold for interrogating biological targets. The true synthetic value of this molecule, however, is realized through the strategic modification of its carboxylic acid group.
Derivatization of this carboxylic acid into a diverse library of amides and esters is a cornerstone of lead optimization. These modifications allow for:
-
Structure-Activity Relationship (SAR) Studies: Systematically probing the steric and electronic requirements of a binding pocket.
-
Modulation of Physicochemical Properties: Fine-tuning solubility, lipophilicity (LogP), and metabolic stability.
-
Improvement of Pharmacokinetic Profiles: Enhancing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Prodrug Strategies: Creating ester derivatives that can be cleaved in vivo to release the active carboxylic acid parent drug.
This document provides an in-depth guide to the most effective and reliable methods for derivatizing this specific carboxylic acid, focusing on the underlying chemical principles, step-by-step protocols, and critical considerations for success.
The Foundational Principle: Carboxylic Acid Activation
The direct reaction of a carboxylic acid with an amine or an alcohol is generally inefficient. The basic nature of the amine deprotonates the acidic carboxylic acid, forming a highly unreactive ammonium carboxylate salt.[1][2] To overcome this thermodynamic barrier, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This process, known as activation , is the central principle of amide and ester synthesis.[3][4][5]
The activated intermediate, typically a highly reactive ester or anhydride, is then susceptible to nucleophilic attack by an amine or alcohol to form the desired derivative.
Caption: General workflow for carboxylic acid activation and subsequent amidation.
Common classes of activating agents include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU), which are central to the protocols discussed below.[6][7][8]
Core Strategy I: Amide Bond Formation (Amidation)
Amidation is the most frequently employed reaction in medicinal chemistry.[9] For this compound, the choice of coupling reagent is critical to achieving high yields and purity, particularly when coupling with sterically hindered or electron-deficient amines.
Protocol 1: EDC/HOBt Mediated Amide Coupling (The Workhorse Method)
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a reactive O-acylisourea intermediate. The addition of 1-Hydroxybenzotriazole (HOBt) is crucial; it traps the highly reactive intermediate to form an HOBt-ester, which is more stable, less prone to racemization, and minimizes the formation of the common N-acylurea byproduct.[6][10] The water-soluble nature of the EDC urea byproduct simplifies purification.[7]
Experimental Protocol: EDC/HOBt Coupling
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M).
-
Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) to the solution in one portion.
-
Stirring: Stir the mixture at 0 °C for 20-30 minutes. A clear solution should be observed as the active ester forms.
-
Amine Addition: Add the desired amine (1.0-1.1 eq) to the reaction mixture. If the amine is supplied as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.1 eq) to liberate the free amine.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up & Purification:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Caption: Step-by-step workflow for HATU mediated amidation.
Data Summary: Comparison of Amidation Reagents
| Feature | EDC/HOBt | HATU/DIPEA |
| Reactivity | Good | Excellent, especially for hindered substrates [6][7] |
| Reaction Time | 4 - 16 hours | 1 - 4 hours |
| Byproducts | Water-soluble urea | Water-soluble uronium salts |
| Cost | Lower | Higher |
| Typical Yields | 60 - 90% | 85 - 99% [6] |
| Key Advantage | Cost-effective, reliable for simple amines | High speed and efficiency, broad substrate scope |
| Consideration | Slower, may fail with difficult substrates | Higher reagent cost and loading |
Core Strategy II: Ester Formation (Esterification)
Ester derivatives are valuable as potential prodrugs and for modifying the polarity and solubility of the parent molecule.
Protocol 3: Fischer-Speier Esterification (Classic Acid Catalysis)
This is the most traditional method for ester synthesis, involving the reaction of the carboxylic acid with a large excess of an alcohol under strong acid catalysis (e.g., H₂SO₄). [11]The reaction is an equilibrium, and the excess alcohol is used to drive it towards the product.
Experimental Protocol: Fischer Esterification
-
Preparation: Suspend this compound (1.0 eq) in the desired alcohol (e.g., Methanol, Ethanol), which acts as both reagent and solvent (use at least a 20-fold excess).
-
Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq) or a similar strong acid catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 6-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up & Purification:
-
Cool the reaction to room temperature and remove the excess alcohol in vacuo.
-
Dissolve the residue in Ethyl Acetate.
-
Carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ until effervescence ceases.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Caption: Step-by-step workflow for Fischer-Speier Esterification.
Data Summary: Comparison of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) |
| Conditions | Harsh (Strong Acid, Heat) | Mild (Room Temperature) |
| Reagents | Inexpensive (H₂SO₄, Alcohol) | More expensive (DCC, DMAP) |
| Substrate Scope | Limited to robust molecules | Broad, good for sensitive substrates |
| Byproducts | Water | Insoluble DCU, requires filtration |
| Key Advantage | Simple, inexpensive for simple alcohols | Mild conditions preserve sensitive functional groups |
| Consideration | Not suitable for complex, acid-labile molecules | DCC byproduct can complicate purification |
Conclusion and Best Practices
The derivatization of this compound is a versatile strategy for drug discovery and development. The choice of method is dictated by the specific synthetic goal, the nature of the coupling partner, and economic considerations.
-
For routine amide synthesis with simple amines, EDC/HOBt offers a reliable and cost-effective solution.
-
For challenging substrates, hindered amines, or when reaction speed is paramount, HATU is the reagent of choice, consistently delivering superior results.
-
For the synthesis of simple alkyl esters from robust starting materials, Fischer Esterification is an economical and straightforward approach.
Successful derivatization hinges on adherence to sound laboratory practices: use anhydrous solvents, maintain an inert atmosphere, carefully monitor reaction progress, and perform rigorous purification and characterization of all novel compounds.
References
-
Mechanisms for the activation of carboxylic acid in amide bond... - ResearchGate. Available at: [Link]
-
Conversion of Carboxylic acids to amides using DCC as an activating agent - Chemistry LibreTexts. Available at: [Link]
-
Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor - NIH. Available at: [Link]
-
Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]
-
Direct Amidations of Carboxylic Acids with Amines - Encyclopedia.pub. Available at: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. Available at: [Link]
-
Coupling Reagents - Aapptec Peptides. Available at: [Link]
-
New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU - ResearchGate. Available at: [Link]
- Esterification of pyridine carboxylic acids - Google Patents.
-
Amide Synthesis - Fisher Scientific. Available at: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - ACS Publications. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review | MDPI [mdpi.com]
- 5. hepatochem.com [hepatochem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
palladium-catalyzed cross-coupling of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid
Authored by a Senior Application Scientist
Abstract
The fusion of cyclopropane rings with heterocyclic scaffolds, particularly pyridine, represents a cornerstone of modern medicinal chemistry. These structural motifs are prized for their ability to confer advantageous pharmacological properties, including enhanced metabolic stability, improved potency, and optimized pharmacokinetic profiles.[1][2] this compound is a versatile building block, poised for structural elaboration via palladium-catalyzed cross-coupling reactions. The bromine atom on the electron-deficient pyridine ring serves as an efficient handle for C-C, C-N, and C-O bond formation, enabling the rapid diversification of this valuable core. This document provides a comprehensive guide for researchers, detailing the mechanistic underpinnings and providing field-tested protocols for key cross-coupling transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The Strategic Importance of the Cyclopropyl-Pyridine Moiety
The cyclopropyl group is more than a simple saturated ring; its unique electronic properties, arising from significant strain energy (~54 kcal/mol) and the enhanced π-character of its C-C bonds, allow it to act as a "bioisostere" for phenyl rings or carbonyl groups, while occupying a smaller three-dimensional space.[3] When appended to a pyridine ring, a privileged scaffold in drug discovery, the resulting molecule gains a unique conformational rigidity that can enhance binding affinity to biological targets.[4]
The subject of this guide, this compound, is therefore a high-value starting material for generating libraries of novel compounds. The palladium-catalyzed cross-coupling reactions discussed herein are among the most robust and versatile methods for achieving this diversification.[5][6]
Mechanistic Overview: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis for which the 2010 Nobel Prize in Chemistry was awarded, generally proceed through a common catalytic cycle.[7] The Suzuki-Miyaura coupling is presented here as a representative example, involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring. This is often the rate-limiting step and results in a Pd(II) intermediate.
-
Transmetalation: The organic group from a secondary reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center, displacing the halide. This step requires activation by a base.[8][9]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Application Protocols: A Practical Guide
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
Experimental Workflow Overview
The general workflow for these reactions is consistent, involving careful setup, execution, and analysis.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol is designed for coupling an arylboronic acid to the pyridine core, forming a biaryl linkage. The choice of a specialized phosphine ligand like SPhos is crucial for achieving high yields, particularly with heteroaromatic halides.[10]
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Mol. Wt. | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 242.07 | 1.0 | 242 mg | Starting Material |
| Arylboronic Acid | Varies | 1.2 - 1.5 | Varies | Coupling Partner |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg | Catalyst Precursor |
| SPhos | 410.47 | 0.04 | 16.4 mg | Ligand (stabilizes catalyst, promotes reductive elimination) |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 3.0 | 637 mg | Base (activates boronic acid for transmetalation)[9] |
| 1,4-Dioxane / H₂O (e.g., 5:1 v/v) | - | - | 5 mL / 1 mL | Solvent System |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the carboxylic acid.
-
Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig C-N Amination
This reaction facilitates the synthesis of C-N bonds, which are ubiquitous in pharmaceuticals.[11] The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical, as is a bulky, electron-rich phosphine ligand to facilitate the challenging oxidative addition and reductive elimination steps.[12]
Table 2: Reagents for Buchwald-Hartwig Amination
| Reagent | Mol. Wt. | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 242.07 | 1.0 | 242 mg | Starting Material |
| Primary or Secondary Amine | Varies | 1.2 | Varies | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 9.2 mg | Pd(0) Catalyst Source |
| XPhos | 476.62 | 0.04 | 19.1 mg | Ligand (promotes challenging C-N reductive elimination) |
| NaOBuᵗ (Sodium tert-butoxide) | 96.10 | 1.5 - 2.0 | 144 - 192 mg | Strong, non-nucleophilic base[13] |
| Toluene (anhydrous) | - | - | 5 mL | Anhydrous, non-polar solvent |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a strong flow of argon, add NaOBuᵗ (1.5 equiv) to a flame-dried Schlenk flask. Add Pd₂(dba)₃ (0.01 equiv), XPhos (0.04 equiv), and this compound (1.0 equiv).
-
Inert Atmosphere: Seal the flask, remove from the glovebox if necessary, and establish an argon atmosphere.
-
Reagent Addition: Add anhydrous toluene, followed by the amine (1.2 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction until completion by LC-MS (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Cautiously quench by adding saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Follow steps 7-8 from the Suzuki-Miyaura protocol, adjusting the pH as necessary based on the product's properties.
Protocol 3: Sonogashira C-C Coupling
The Sonogashira reaction is a powerful method for installing an alkyne moiety, a versatile functional group for further transformations (e.g., click chemistry, reductions).[14][15] The reaction classically uses a copper(I) co-catalyst to facilitate the transmetalation of the acetylide to the palladium center.[14]
Table 3: Reagents for Sonogashira Coupling
| Reagent | Mol. Wt. | Molar Equiv. | Amount (for 1 mmol scale) | Purpose |
| This compound | 242.07 | 1.0 | 242 mg | Starting Material |
| Terminal Alkyne | Varies | 1.5 | Varies | Coupling Partner |
| PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) | 701.90 | 0.03 | 21 mg | Catalyst |
| CuI (Copper(I) Iodide) | 190.45 | 0.05 | 9.5 mg | Co-catalyst (forms copper acetylide for transmetalation)[14] |
| TEA (Triethylamine) or DIPEA | Varies | 3.0 | Varies | Base and Solvent |
| THF (anhydrous, optional co-solvent) | - | - | 3 mL | Co-solvent to aid solubility |
Step-by-Step Methodology:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (if used) and triethylamine. Stir for 10 minutes, then add the terminal alkyne (1.5 equiv) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or heat gently (40-60 °C) if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-8 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate.
-
Purification: Filter the organic solution through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
This compound is a powerful and adaptable building block for drug discovery and development. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and high-yielding pathways to a diverse array of novel chemical entities. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently leverage these protocols to accelerate the synthesis of complex molecules with promising therapeutic potential.
References
- General palladium-catalyzed cross coupling of cyclopropenyl esters - RSC Publishing. (2025).
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling in Cyclopropylbenzene Synthesis - Benchchem.
- General palladium-catalyzed cross coupling of cyclopropenyl esters - ResearchGate. (2025).
- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications.
- Buchwald–Hartwig amination - Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010).
- Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC - PubMed Central. (2023).
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Sonogashira coupling - Wikipedia.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- Suzuki reaction - Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025).
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Recent advances in Sonogashira reactions - PubMed. (2011).
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC - PubMed Central. (2025).
- Suzuki Coupling - Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid: A Detailed Protocol for Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This application note provides a comprehensive, field-tested protocol for the purification of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid using silica gel column chromatography. The unique zwitterionic potential of this molecule, containing both a basic pyridine nitrogen and an acidic carboxylic acid, presents specific challenges such as streaking and poor recovery on standard silica gel. This guide explains the causal logic behind mobile phase modification, offers step-by-step procedures from solvent system optimization to fraction analysis, and includes a detailed troubleshooting guide to overcome common purification hurdles.
Introduction: The Purification Challenge
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery programs.[1] Its rigid cyclopropane scaffold and functionalized pyridine ring make it an attractive component for synthesizing novel chemical entities. However, its purification via standard silica gel chromatography is non-trivial.
The molecule's structure contains two key functional groups with opposing acid-base properties:
-
A basic pyridine nitrogen: This site can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel stationary phase.
-
An acidic carboxylic acid: This group can exist in its neutral (protonated) form or as a charged (deprotonated) carboxylate anion.
This dual character can lead to a dynamic equilibrium of different species on the column, resulting in significant band broadening (streaking or tailing) and, in some cases, irreversible adsorption to the stationary phase. The key to a successful separation is to control the ionization state of the molecule to ensure it behaves as a single, less polar entity.[2][3] This protocol is designed to suppress the ionization of the carboxylic acid, thereby enabling a clean and efficient purification.
Principle of Separation: Suppressing Ionization
This method utilizes normal-phase chromatography, where a polar stationary phase (silica gel) is used with a less polar mobile phase. For a compound like this compound, the carboxylic acid group is the primary driver of its high polarity and problematic interactions.
In its ionized carboxylate form (R-COO⁻), the compound is highly polar and will bind very strongly to the silica gel. To achieve effective elution, we must shift the equilibrium to the neutral, protonated form (R-COOH). This is accomplished by acidifying the mobile phase.[3] Adding a small percentage (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent creates an acidic environment that ensures the carboxylic acid remains protonated.[4] This protonated form is significantly less polar, interacts more predictably with the silica gel, and elutes as a sharp, well-defined band.
Materials and Reagents
| Item | Specification | Purpose |
| Stationary Phase | Silica Gel | Standard Grade, 230-400 mesh (40-63 µm) |
| Crude Product | This compound | The sample to be purified |
| Solvents | HPLC or ACS Grade | Ethyl Acetate, n-Hexane, Dichloromethane (DCM), Methanol |
| Mobile Phase Modifier | Glacial Acetic Acid (AcOH) or Formic Acid (FA) | To suppress ionization of the analyte |
| TLC Plates | Silica Gel 60 F254 | For monitoring the reaction and separation |
| Visualization | UV Lamp (254 nm) | To visualize spots on TLC plates |
| Glassware | Chromatography Column, Round-bottom flasks, Erlenmeyer flasks, Pipettes | For column packing and fraction collection |
| Other | Cotton or Glass Wool, Sand (50-70 mesh) | Column preparation |
Detailed Experimental Protocol
Part A: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
The first and most critical step is to identify an optimal solvent system using TLC. The goal is to find a solvent mixture that moves the desired compound to a retention factor (Rf) of 0.2 to 0.4 , which generally provides the best separation in a column.
-
Prepare Test Solvents: Create small volumes of several solvent systems. Start with a common mixture like ethyl acetate/hexane and progress to more polar systems if needed. Crucially, prepare identical sets with and without an acid modifier.
-
System 1: 70% Ethyl Acetate / 30% Hexane
-
System 2: 70% Ethyl Acetate / 30% Hexane + 1% Acetic Acid
-
System 3: 95% Dichloromethane / 5% Methanol
-
System 4: 95% Dichloromethane / 5% Methanol + 1% Acetic Acid
-
-
Spot the TLC Plate: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or DCM). Using a capillary tube, spot the solution onto the baseline of two TLC plates.
-
Develop the Plates: Place one plate in a chamber with an unmodified eluent (e.g., System 1) and the other in a chamber with the corresponding acidified eluent (e.g., System 2). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plates, mark the solvent front, and let them dry. Visualize the spots under a UV lamp.
-
Observation: You will likely observe significant streaking in the unmodified solvent system. In the acidified system, the spot for the carboxylic acid should be much more compact and well-defined.
-
Decision: Adjust the solvent polarity (e.g., by changing the ethyl acetate/hexane ratio) until the Rf of the target compound is in the 0.2-0.4 range in the acidified system. This acidified mixture will be your column's mobile phase.
-
Part B: Column Preparation (Slurry Packing)
Proper column packing is essential to prevent cracking or channeling, which would ruin the separation.
-
Column Setup: Secure a glass chromatography column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top of the plug.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50g of silica per 1g of crude material). Add your chosen mobile phase and stir to create a homogenous, free-flowing slurry.
-
Pack the Column: Fill the column about one-third full with the mobile phase. Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settle and Compact: Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed . A uniform, white stationary phase bed should form.
-
Finalize Preparation: Once the bed is stable, add a final ~1 cm layer of sand on top to protect the silica surface from disturbance during sample loading. Drain the excess solvent until the level is just above the top layer of sand.
Part C: Sample Loading
The sample must be loaded onto the column in a highly concentrated, narrow band.
Method 1: Wet Loading (for samples soluble in the mobile phase)
-
Dissolve the crude product in the absolute minimum amount of the mobile phase (or a slightly more polar solvent like pure DCM if necessary).[5]
-
Carefully use a pipette to add the concentrated sample solution evenly onto the top layer of sand.
-
Open the stopcock and allow the sample to absorb completely into the silica bed, again ensuring the column does not run dry.
-
Gently add a small amount of fresh mobile phase to wash the sides of the column and push the entire sample into the silica. Repeat this wash step once more.
Method 2: Dry Loading (Recommended for optimal performance)
-
Dissolve the crude product in a volatile solvent (e.g., DCM or methanol) in a round-bottom flask.
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to the flask.
-
Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder of your crude material adsorbed onto the silica.[5]
-
Carefully add this powder onto the top layer of sand in your prepared column.
Part D: Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the mobile phase. If necessary, apply gentle positive pressure using a pump or an argon/nitrogen line to achieve a steady flow rate (a drip rate of about one drop per second is a good starting point).
-
Collect Fractions: Begin collecting the eluent in numbered test tubes or flasks as soon as you start the elution.
-
Monitor the Separation: Periodically, spot every few fractions onto a TLC plate and develop it using the mobile phase to track the elution of your compound. This allows you to identify which fractions contain the pure product.
-
Combine and Concentrate: Once the separation is complete, combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.
Workflow Visualization
The following diagram outlines the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound streaks or tails badly | Insufficient acidification of the mobile phase; strong interaction between pyridine nitrogen and silica. | Ensure 0.5-1% acetic or formic acid is present in the eluent.[3] This is the most common issue for this class of compounds. |
| Compound does not elute from the column | The mobile phase is not polar enough. | Increase the polarity of the mobile phase. For example, move from 70% to 90% ethyl acetate in hexane, or switch to a DCM/methanol system. |
| Poor separation of product from impurities | The chosen solvent system has poor selectivity. The column was overloaded. | Re-optimize the mobile phase with TLC; try different solvent combinations (e.g., acetone/hexane). Ensure the mass of crude material is no more than 2-3% of the mass of the silica. |
| Product decomposes on the column | The compound is unstable on acidic silica gel. | Test stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting.[6] If unstable, consider using deactivated silica (pre-treated with a base like triethylamine, though this is counterintuitive for an acid) or an alternative stationary phase like alumina. |
| Cracked or channeled silica bed | Improper packing of the column; column ran dry. | The column must be repacked. Always use the slurry method and ensure the solvent level never drops below the top of the silica bed. |
References
- Industry News. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
- SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. SIELC.
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis. ChemicalBook.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. Agilent Technologies, Inc.
- LibreTexts. (2021, November 13). 12.
- SIELC Technologies. Polar Compounds. SIELC.
- ChemistryViews. (2012, August 7).
- Scribd. HPLC Column Troubleshooting Guide. Scribd.
- University of Rochester.
- Reddit. (2022, February 22).
- Achmem. 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid. Achmem.
- Molport. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. Molport.
- Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
- Reddit. (2016, November 8). Column chromatography of carboxylic acids?. r/chemistry.
- ChemicalBook. This compound (CAS 827628-42-2). ChemicalBook.
Sources
- 1. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. Chromatography [chem.rochester.edu]
Protocol for the Optimized Recrystallization of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this building block is paramount, as it directly influences the quality, safety, and efficacy of the final drug product.[1][2] Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yields, and potential toxicological concerns.[1] This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound via recrystallization. We delve into the theoretical principles, offer a systematic approach to solvent selection, and present a detailed, step-by-step methodology designed for robustness and reproducibility. This guide is intended to empower researchers to achieve high-purity material, a critical step in the drug development pipeline.[]
Physicochemical Profile and Rationale for Purification
Understanding the physicochemical properties of the target compound is the foundation of a successful recrystallization strategy. This compound is a solid at ambient temperature, possessing both hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) sites, as well as a non-polar bromo-aromatic region.[4][5] This amphiphilic nature dictates its solubility behavior.
Purification is not merely a procedural step but a critical quality assurance measure in pharmaceutical synthesis.[6][7] The use of high-purity intermediates reduces the burden on downstream purification steps, minimizes waste, and ensures batch-to-batch consistency, which is essential for regulatory compliance and efficient manufacturing.[1][] Crystallization is a widely used and effective technique for achieving the stringent purity levels required for APIs and their precursors.[8][9]
| Parameter | Value | Source(s) |
| IUPAC Name | 1-(5-bromo-2-pyridinyl)cyclopropanecarboxylic acid | [4][5] |
| CAS Number | 827628-42-2 | [4][5][10] |
| Molecular Formula | C₉H₈BrNO₂ | [5] |
| Molecular Weight | 242.07 g/mol | [5] |
| Physical State | Solid | [4] |
| Storage | Sealed in dry, 2-8°C | [10] |
The Science of Recrystallization: A Primer
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent.[11] The process hinges on the principle that most organic solids are more soluble in a hot solvent than in a cold one.[12] The successful execution of this technique relies on the controlled progression through three fundamental stages: supersaturation, nucleation, and crystal growth.[9][13]
-
Supersaturation: This is the thermodynamic driving force for crystallization.[2] A supersaturated solution is created by dissolving the impure solid in a minimum amount of a suitable solvent at or near its boiling point and then allowing it to cool. As the temperature decreases, the solubility of the compound drops, and the solution becomes saturated and then supersaturated.
-
Nucleation: This is the initial formation of small, stable crystalline entities (nuclei) from the supersaturated solution.[13] This process can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation or "seeding").[11]
-
Crystal Growth: Once stable nuclei have formed, they grow by the ordered addition of more molecules from the surrounding solution.[9] The rate of cooling significantly impacts crystal growth; slow cooling generally promotes the formation of larger, purer crystals as it allows impurities to remain in the solution rather than being trapped in the rapidly forming crystal lattice.
Caption: Theoretical workflow of the recrystallization process.
Solvent System Selection: The Critical First Step
The choice of solvent is the most critical variable in recrystallization.[12] An ideal solvent should exhibit the following characteristics:
-
High solvency for the target compound at elevated temperatures.
-
Low solvency for the target compound at low temperatures.
-
High or very low solvency for impurities, so they either remain in the mother liquor or can be removed by hot filtration.
-
A boiling point that is below the melting point of the compound to prevent "oiling out".
-
Chemical inertness towards the compound.
-
Ease of removal from the purified crystals (i.e., relatively volatile).
Given the structure of this compound, a solvent of intermediate polarity is likely to be effective. Mixed solvent systems are often employed when no single solvent meets all criteria.[12] In a mixed system, the compound is dissolved in a "soluble solvent" and a "miscible "insoluble solvent" (antisolvent) is added to induce precipitation.
| Solvent/System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Good general-purpose solvent for moderately polar compounds. The hydroxyl group can interact with the carboxylic acid.[14] |
| Isopropanol | 82 | Similar to ethanol but slightly less polar; may offer a better solubility differential. |
| Acetone | 56 | Apolar aprotic solvent; good for dissolving many organics. Its low boiling point makes it easy to remove. |
| Toluene | 111 | A non-polar aromatic solvent that may be effective due to the bromopyridine moiety. Higher boiling point allows for a wide temperature range. |
| Ethanol/Water | Variable | A highly versatile mixed system. The compound is dissolved in hot ethanol, and water is added as an antisolvent to decrease solubility upon cooling.[14] |
| Acetone/Hexane | Variable | A common system where hexane acts as the non-polar antisolvent for a compound dissolved in acetone.[14] |
Detailed Experimental Protocol
This protocol is divided into two parts: a small-scale solvent screening to identify the optimal system, followed by a bulk purification procedure.
Part A: Small-Scale Solvent Screening
Objective: To efficiently identify the most effective solvent or solvent system for recrystallization.
-
Preparation: Place approximately 20-30 mg of the crude compound into several separate test tubes.
-
Single Solvent Test: To each tube, add a candidate solvent (e.g., ethanol, isopropanol, acetone, toluene) dropwise at room temperature, agitating after each addition. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system.
-
Heating: If the compound is poorly soluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Cooling: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 15-20 minutes.
-
Observation: The ideal solvent is one in which the compound dissolves completely when hot but forms a high yield of crystalline precipitate upon cooling. Note the quality and quantity of the crystals.
-
Mixed Solvent Test: If no single solvent is ideal, test a mixed system. Dissolve the compound in a small amount of a "soluble solvent" (e.g., hot ethanol). Add the "insoluble solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the soluble solvent to redissolve the precipitate and clarify the solution. Allow to cool as described in step 4.
Part B: Bulk Recrystallization Protocol (Example using Ethanol/Water)
Objective: To purify a larger quantity of the compound using the optimized solvent system.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask of appropriate size (e.g., 250 mL). Add a magnetic stir bar.
-
Add Solvent: Add the minimum volume of hot ethanol required to fully dissolve the solid with stirring on a hot plate. Scientist's Note: Using the minimum amount of solvent is crucial for maximizing yield. Add the solvent in small portions, allowing time for dissolution after each addition.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Reheat the mixture to boiling for 5-10 minutes. Rationale: Activated carbon has a high surface area that adsorbs colored impurities.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask. Rationale: This step removes insoluble impurities. Keeping the apparatus warm prevents premature crystallization of the product in the funnel.
-
Induce Crystallization: While the ethanol solution is still hot, add water dropwise with continuous stirring until the solution just begins to show persistent cloudiness. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rationale: Slow cooling is critical for forming large, pure crystals and preventing the trapping of impurities.[9]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent (a pre-chilled ethanol/water mixture of the same approximate ratio) to remove any residual mother liquor. Rationale: Using a cold solvent minimizes the redissolving of the purified product.
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper, followed by placing them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Caption: Step-by-step laboratory workflow for recrystallization.
Quality Control and Troubleshooting
After recrystallization, it is essential to verify the purity of the product.
-
Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities tend to depress and broaden the melting range.
-
Chromatography (HPLC, TLC): High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data. Thin-Layer Chromatography (TLC) offers a quick qualitative check against the crude material.
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical identity of the compound and detect the presence of any remaining impurities.
| Issue | Observation | Probable Cause(s) | Solution(s) |
| Oiling Out | Product separates as an oil, not a solid. | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. Compound's melting point is below the solvent's boiling point. | 1. Add more hot solvent to the oil, reheat to dissolve, and cool again slowly. 2. Ensure slow, undisturbed cooling. 3. Choose a lower-boiling point solvent. |
| No Crystals Form | Solution remains clear even after cooling in ice. | 1. Too much solvent was used. 2. Solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase concentration and re-cool. 2. Scratch the inside of the flask with a glass rod to create nucleation sites. 3. Add a "seed" crystal of the pure compound. |
| Low Yield | Very little product is recovered. | 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent. | 1. Concentrate the mother liquor and cool again to recover a second crop of crystals. 2. Ensure filtration apparatus is pre-heated. 3. Always wash with ice-cold solvent. |
| Poor Purity | Product is still impure after one cycle. | 1. Inappropriate solvent choice that does not exclude the impurity. 2. Cooling was too fast, trapping impurities. | 1. Re-evaluate the solvent system via screening. 2. Repeat the recrystallization, ensuring very slow cooling. |
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for the purification of this compound. By understanding the underlying scientific principles and systematically optimizing the solvent system, researchers can consistently obtain high-purity material. This level of quality is fundamental to the successful progression of drug discovery and development projects, ensuring the integrity of subsequent synthetic steps and biological evaluations.
References
-
PharmaCompass. (n.d.). API Separation & Purification | Chromatographic System | CMO. [Link]
-
McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development. [Link]
-
Protheragen. (n.d.). Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. [Link]
-
ETH Zurich. (n.d.). Process Engineering Laboratory II: Crystallization. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]
-
Myerson, A. S., & Trout, B. L. (2005). First-principles and direct design approaches for the control of pharmaceutical crystallization. AIChE Journal. [Link]
-
Anderson, N. G. (2023). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. Organic Process Research & Development. [Link]
-
Sun, B., et al. (2014). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Kavitha, K. (2016). Crystallization in pharmaceutical industry. SlideShare. [Link]
-
Al-Khattaf, S., et al. (2021). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics. [Link]
-
ChemSupply. (n.d.). 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry. [Link]
-
Nichols, L. (2022). 3.3: Choice of Solvent. Chemistry LibreTexts. [Link]
- Jubilant Life Sciences Limited. (2013). Process for producing pyridine carboxylic acids.
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]
Sources
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. web.mit.edu [web.mit.edu]
- 4. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid - C9H8BrNO2 | CSSB00012351667 [chem-space.com]
- 5. achmem.com [achmem.com]
- 6. API Separation & Purification | Chromatographic System | CMO [pharmacompass.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. syrris.com [syrris.com]
- 10. 827628-42-2|this compound|BLD Pharm [bldpharm.com]
- 11. ethz.ch [ethz.ch]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reagents & Solvents [chem.rochester.edu]
Application Notes & Protocols: The Strategic Use of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unpacking the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful development of novel therapeutics. 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid (CAS 827628-42-2) has emerged as a particularly valuable scaffold for medicinal chemists.[1][2][3] Its utility stems from the unique combination of three key structural motifs:
-
The Pyridine Ring: A nitrogen-containing heterocycle that frequently serves as a hydrogen bond acceptor and a bioisostere for a phenyl ring, often improving solubility and metabolic properties.
-
The Bromo Substituent: A versatile chemical handle positioned at the 5-position of the pyridine ring. It is ideal for late-stage functionalization via a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).
-
The Cyclopropyl Group: This small, strained carbocycle introduces conformational rigidity to the molecule.[4] By locking adjacent substituents in a fixed spatial orientation, it can enhance binding affinity to biological targets.[5][6] Furthermore, the cyclopropyl moiety is known to improve metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[6]
This combination renders this compound a powerful intermediate for synthesizing complex molecules aimed at a range of biological targets, including kinases and other enzymes implicated in oncology and immunology.[7][8][9]
Core Application: A Building Block for Kinase Inhibitors
A primary application of this acid is as a key intermediate in the synthesis of potent and selective enzyme inhibitors. The carboxylic acid functionality is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry. This allows for the coupling of the bromopyridine-cyclopropane fragment to a variety of amine-containing molecules, often introducing the pharmacophore that will interact with the target protein.
The general workflow for its application involves a two-stage process:
-
Amide Coupling: The carboxylic acid is coupled with a desired amine-containing fragment to form a stable amide bond.
-
Cross-Coupling: The bromo group is then used to introduce further complexity and tune the pharmacological properties of the final compound.
This strategic approach allows for modular synthesis, where different fragments can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic Protocol: Amide Coupling with a Bioactive Amine
This protocol details the foundational step in utilizing this compound: its coupling to a representative aniline derivative to generate a core scaffold for further elaboration.
Objective: To synthesize N-(4-amino-3-methoxyphenyl)-1-(5-bromopyridin-2-yl)cyclopropanecarboxamide.
Materials:
-
This compound
-
4-Amino-3-methoxyaniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, standard glassware for extraction and purification.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Reagents: Dissolve the starting acid in anhydrous DMF. To this solution, add 4-amino-3-methoxyaniline (1.1 eq).
-
Coupling Agent Addition: Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq). The addition of DIPEA, a non-nucleophilic base, is crucial to deprotonate the carboxylic acid and facilitate the coupling reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to yield the pure amide product.
Visualization of the Synthetic Workflow
The following diagram illustrates the modular synthetic strategy described above.
Caption: Modular synthetic workflow using the title compound.
Application Protocol: In Vitro Kinase Inhibition Assay
Once the final drug candidate is synthesized via cross-coupling, its biological activity must be assessed. This protocol describes a representative in vitro assay to determine the inhibitory potency of the synthesized compound against a target kinase (e.g., a receptor tyrosine kinase).
Objective: To determine the IC₅₀ value of a test compound derived from this compound against a specific protein kinase.
Materials:
-
Synthesized test compound, dissolved in DMSO to create a stock solution.
-
Recombinant human kinase enzyme.
-
Kinase substrate (e.g., a specific peptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega).
-
384-well assay plates.
-
Multichannel pipettes and a plate reader (luminometer).
Procedure:
-
Compound Preparation: Perform a serial dilution of the test compound stock solution in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilution starting from 10 µM).
-
Reaction Mixture: In a 384-well plate, add the kinase enzyme and its specific substrate peptide to each well.
-
Inhibitor Addition: Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should be at or near its Michaelis-Menten constant (Km) for the specific enzyme to ensure competitive binding can be accurately measured.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. This system first depletes the remaining ATP and then converts the produced ADP into a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Data Presentation and Interpretation
The results of the kinase assay are typically summarized in a table.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Candidate-001 | Kinase X | 15.2 |
| Candidate-002 | Kinase X | 89.7 |
| Staurosporine | Kinase X | 2.5 |
Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. In the example above, Candidate-001 is more potent than Candidate-002. Staurosporine, a known non-selective kinase inhibitor, is included as a reference control. The goal is often to achieve high potency (low nanomolar IC₅₀) and high selectivity against other kinases.
Mechanism Visualization: Kinase Inhibition
The synthesized compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.
Caption: ATP-competitive inhibition of a protein kinase.
References
-
ChemicalBook. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis.
-
Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Achmem. 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid.
-
CSSB. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid - C9H8BrNO2.
-
MySkinRecipes. This compound.
-
BLDpharm. 827628-42-2|this compound.
-
Alfa Chemistry. CAS 944718-22-3 1-(5-Bromopyridin-2-yl)cyclopropanamine.
-
Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.
-
ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.
-
Benchchem. Applications of Cyclopropane-1,2-dicarbohydrazide in Medicinal Chemistry.
-
ResearchGate. Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring.
-
Chem-Impex. 5-Bromopyridine-2-carboxylic acid methyl ester.
-
Sunway Pharm. 1-(5-Bromopyrimidin-2-yl)cyclopropanecarboxylic acid - CAS:1402665-32-0.
-
Biosynth. 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid hydrochloride.
-
MDPI. Biologically Active Compounds: Sources, Mechanisms of Action, and Applications.
-
Google Patents. WO2019051465A1 - Rad51 inhibitors.
-
MDPI. Organic Compounds with Biological Activity.
-
Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.
-
Google Patents. US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
-
Google Patents. WO2022126133A1 - Alk-5 inhibitors and uses thereof.
-
Sunway Pharm Ltd. 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid.
Sources
- 1. achmem.com [achmem.com]
- 2. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid - C9H8BrNO2 | CSSB00012351667 [chem-space.com]
- 3. 827628-42-2|this compound|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. WO2019051465A1 - Rad51 inhibitors - Google Patents [patents.google.com]
- 9. WO2022126133A1 - Alk-5 inhibitors and uses thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid
Welcome to our dedicated technical support guide for the synthesis of 1-(5-bromopyridin-2-yl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic sequence. We will explore the common pitfalls and provide scientifically grounded solutions to optimize your experimental outcomes.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common synthetic route involves two key transformations:
-
Cyclopropanation: The formation of the cyclopropane ring, typically via a titanium-mediated reaction (a modification of the Kulinkovich reaction) on the nitrile precursor, 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile.
-
Hydrolysis: The conversion of the nitrile group to a carboxylic acid.
Low yields can arise from inefficiencies in either of these critical steps. This guide will provide a structured approach to identifying and resolving these issues.
Troubleshooting Guide: Low Yields
Issue 1: Low Conversion of 2-Cyano-5-bromopyridine in the Cyclopropanation Step
The cyclopropanation of 2-cyano-5-bromopyridine using a Grignard reagent and a titanium alkoxide is a variation of the Kulinkovich-Szymoniak reaction.[1] The mechanism involves the formation of a titanacyclopropane intermediate that then reacts with the nitrile.[2][3][4] Low conversion of the starting material is a frequent problem.
-
Inactive Grignard Reagent: The quality of the Grignard reagent (e.g., ethylmagnesium bromide) is paramount. It can degrade upon exposure to air or moisture.
-
Solution: Use freshly prepared or recently titrated Grignard reagent. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
-
Improper Stoichiometry: The ratio of Grignard reagent to the titanium catalyst is crucial for the efficient formation of the active titanacyclopropane intermediate. An incorrect ratio can lead to side reactions.[2]
-
Solution: Carefully control the stoichiometry. Typically, at least two equivalents of the Grignard reagent per equivalent of titanium(IV) isopropoxide are required.[3] For the reaction with nitriles, an excess of the Grignard reagent may be necessary, but large excesses can lead to the formation of tertiary carbinamines as byproducts.[1]
-
-
Sub-optimal Reaction Temperature: The formation of the titanacyclopropane and its subsequent reaction with the nitrile are temperature-sensitive.
-
Solution: Maintain the recommended temperature profile. A common procedure involves cooling the reaction mixture to a low temperature (e.g., -78 °C) before the addition of the Grignard reagent and then allowing it to warm to room temperature.[5]
-
-
Poor Quality Titanium(IV) Isopropoxide: This catalyst is sensitive to moisture.
-
Solution: Use a freshly opened bottle or a recently distilled batch of titanium(IV) isopropoxide.
-
Issue 2: Formation of Significant Byproducts During Cyclopropanation
Even with good conversion of the starting material, the yield of the desired cyclopropylnitrile can be compromised by the formation of byproducts.
-
Formation of Ketones and Tertiary Carbinamines: In the Kulinkovich-Szymoniak reaction with nitriles, the intermediate azatitanacycle can either be converted to the desired cyclopropylamine (or in this case, the cyclopropylnitrile which is a precursor to the amine in the cited literature) or lead to the formation of ketones and tertiary carbinamines.[1]
-
Reductive Dehalogenation: The bromo-substituent on the pyridine ring can be susceptible to reduction, especially if excess Grignard reagent is used or if the reaction is run for an extended period.
-
Solution: Optimize the amount of Grignard reagent and monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times.
-
Issue 3: Incomplete or Slow Hydrolysis of the Nitrile
The hydrolysis of the sterically hindered 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile to the corresponding carboxylic acid can be challenging.
-
Insufficiently Harsh Reaction Conditions: Nitrile hydrolysis, especially of sterically hindered nitriles, often requires forcing conditions (strong acid or base and high temperatures).[6]
-
Solution: For acidic hydrolysis, use a concentrated acid such as hydrochloric or sulfuric acid and heat the reaction mixture under reflux for an extended period.[7][8] For basic hydrolysis, use a concentrated solution of a strong base like sodium hydroxide or potassium hydroxide, again with prolonged heating.[6][7]
-
-
Formation of a Stable Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate.[9][10] This amide may be resistant to further hydrolysis.
-
Solution: Ensure a sufficiently long reaction time and high enough temperature to drive the hydrolysis of the amide to the carboxylic acid. Monitoring the reaction for the disappearance of the amide intermediate is recommended.
-
-
Precipitation of the Product: In acidic hydrolysis, the carboxylic acid product may precipitate from the solution, potentially hindering the completion of the reaction.
-
Solution: Use a co-solvent to improve the solubility of all components, or ensure vigorous stirring throughout the reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely synthetic pathway for this compound?
A common and plausible route is a two-step synthesis starting from 2-cyano-5-bromopyridine.
-
Step 1: Cyclopropanation. This step likely employs a titanium-mediated cyclopropanation, such as the Kulinkovich-Szymoniak reaction, to form 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile.[1]
-
Step 2: Hydrolysis. The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.[7][9]
Q2: Why is the yield for the cyclopropanation of 2-cyano-5-bromopyridine often low?
A reported synthesis of a related cyclopropylamine from 2-cyano-5-bromopyridine shows a yield of only 30%.[5] This low yield can be attributed to several factors inherent to the Kulinkovich-Szymoniak reaction:
-
Side Reactions: The reaction is prone to side reactions, including the formation of ketones and tertiary carbinamines.[1]
-
Sensitivity to Reagents and Conditions: The reaction's success is highly dependent on the quality of the Grignard reagent and the titanium catalyst, as well as precise control of stoichiometry and temperature.[2][3]
Q3: What are the key parameters to control for successful nitrile hydrolysis?
The key to successful hydrolysis of the sterically hindered nitrile is to use sufficiently forcing conditions. This includes:
-
Strong Acid or Base: Use of concentrated aqueous solutions of strong acids (e.g., HCl, H₂SO₄) or strong bases (e.g., NaOH, KOH).[6][7]
-
Elevated Temperature: Heating the reaction mixture under reflux is typically necessary.[6][8]
-
Sufficient Reaction Time: The hydrolysis can be slow, so extended reaction times are often required to ensure complete conversion of both the nitrile and the intermediate amide.
Q4: Are there alternative synthetic routes to consider?
While the Kulinkovich-type reaction followed by hydrolysis is a common approach, other strategies could be explored, such as:
-
Palladium-Catalyzed Cyclopropanation: Various palladium-catalyzed methods exist for the synthesis of cyclopropanes, which might offer an alternative to the titanium-mediated approach.[11]
-
Building the Pyridine Ring onto a Pre-existing Cyclopropane: It might be possible to start with a functionalized cyclopropane and then construct the 5-bromopyridine ring.
Experimental Protocols
Protocol 1: Titanium-Mediated Cyclopropanation (Illustrative)
This protocol is adapted from a similar synthesis and should be optimized for the specific substrate.[5]
-
To a solution of 2-cyano-5-bromopyridine (1.0 eq) in anhydrous diethyl ether under an argon atmosphere at -78 °C, add titanium(IV) isopropoxide (1.1 eq) dropwise.
-
Stir the mixture for 5 minutes.
-
Add a solution of ethylmagnesium bromide (3.0 M in diethyl ether, ~2.2 eq) dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add boron trifluoride etherate (2.0 eq) dropwise and stir for 2 hours at room temperature.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Make the aqueous layer basic (pH ~10) with aqueous NaOH and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile.
Protocol 2: Acidic Hydrolysis of Nitrile
-
Combine 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile (1.0 eq) with a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and the intermediate amide.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Adjust the pH to ~3-4 with a concentrated solution of sodium hydroxide to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Data Summary
| Reaction Step | Key Reagents | Common Issues | Potential Yield Range |
| Cyclopropanation | 2-Cyano-5-bromopyridine, EtMgBr, Ti(OiPr)₄ | Low conversion, byproduct formation | 30-50% (unoptimized) |
| Hydrolysis | 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile, HCl or NaOH | Incomplete reaction, stable amide intermediate | 70-90% |
Visualizing the Workflow
Caption: Synthetic workflow and key troubleshooting points.
References
-
Kulinkovich, O. G. The Kulinkovich Reaction. Organic Chemistry Portal. [Link]
-
Kulinkovich reaction. Grokipedia. [Link]
-
Kulinkovich reaction. Wikipedia. [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Pyridinium Ylide-Assisted One-Pot Two-Step Tandem Synthesis of Polysubstituted Cyclopropanes. ACS Publications. [Link]
-
Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kulinkovich Reaction: Mechanism & Examples. NROChemistry. [Link]
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
-
Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins. Organic Syntheses. [Link]
-
Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles. PMC - NIH. [Link]
-
Computational Study on the Cyclopropanation Reaction of Ylides Generated from α-Pyridiniumacetates. ResearchGate. [Link]
-
Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. PMC - NIH. [Link]
-
Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. [Link]
-
1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. CSSB00012351667. [Link]
-
Research concept and cyclopropanation with pre‐formed pyridinium ylides. ResearchGate. [Link]
- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
Sources
- 1. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 2. Kulinkovich Reaction [organic-chemistry.org]
- 3. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 4. Kulinkovich Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 11. Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
debromination of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Unintended Debromination During Synthetic Reactions
Welcome to the technical support center for 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid. This resource is designed to assist you in navigating a common yet often perplexing issue encountered during its use in synthetic protocols: the premature loss of the bromine atom. As Senior Application Scientists, we have compiled this guide based on established chemical principles, field-proven insights, and a thorough review of the current literature to help you diagnose, troubleshoot, and prevent this unwanted side reaction.
Frequently Asked Questions (FAQs)
Q1: I've observed a significant amount of the debrominated analog of my starting material in my reaction mixture. What is this side reaction and why does it happen?
A1: The reaction you are observing is known as hydrodehalogenation or, more specifically, debromination. It is a common side reaction in palladium-catalyzed cross-coupling reactions (like Suzuki-Miyaura or Buchwald-Hartwig amination) where the bromine atom on the pyridine ring is replaced by a hydrogen atom.[1][2][3] This leads to the formation of 1-(pyridin-2-yl)cyclopropanecarboxylic acid as a byproduct, which reduces the yield of your desired product and complicates purification.
The most widely accepted cause is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This reactive intermediate can be generated from various sources within your reaction, including:
-
The Base: Strong bases, particularly alkoxides, can react with protic solvents or even trace water to generate hydride donors.[2]
-
The Solvent: Protic solvents like alcohols or residual water can serve as hydride sources, often through oxidation by the palladium complex.[3]
-
Additives or Impurities: Certain additives or impurities in your reagents can also lead to the formation of Pd-H species.
Once formed, the Pd-H species can intercept the palladium(II)-aryl intermediate that forms after oxidative addition, leading to reductive elimination of the debrominated product instead of the desired cross-coupled product.
Troubleshooting Unintended Debromination
Encountering debromination can be frustrating, but a systematic approach to adjusting your reaction parameters can often resolve the issue. The following sections provide detailed troubleshooting guides for the most common reaction types where this starting material is employed.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but the conditions can often promote debromination.
Symptoms:
-
LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the debrominated starting material.
-
NMR of the crude reaction mixture shows the disappearance of the characteristic signals for the bromopyridine moiety and the appearance of signals for a simpler pyridine ring.
-
The yield of the desired coupled product is substantially lower than expected.
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for debromination in Suzuki-Miyaura coupling.
Detailed Protocols & Causality
| Parameter | Recommended Change | Rationale |
| Base | Switch from strong bases (e.g., NaOH, NaOtBu) to milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[2] | Strong bases, especially in the presence of protic solvents, are more likely to generate hydride species that lead to debromination. Milder bases are sufficient for the Suzuki mechanism but reduce the rate of this side reaction.[4] |
| Temperature | Lower the reaction temperature. | Debromination may have a higher activation energy than the desired cross-coupling. Reducing the temperature can significantly increase the selectivity for the desired product.[2] |
| Solvent | Use anhydrous aprotic solvents (e.g., 1,4-dioxane, toluene). If a co-solvent is needed, minimize the amount of water or alcohol.[5] | Protic solvents are a primary source of hydrides.[3] Ensuring anhydrous conditions is a critical step in suppressing debromination. The choice of solvent can also influence catalyst stability and reactivity.[6][7] |
| Ligand | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[8][9] | These ligands promote the reductive elimination step of the catalytic cycle, which forms the desired C-C bond. By accelerating this step, the lifetime of the palladium intermediate that is susceptible to the hydride attack is reduced.[10][11] |
Issue 2: Debromination Side Product in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another key palladium-catalyzed reaction for forming C-N bonds, and it is also susceptible to hydrodehalogenation.
Symptoms:
-
Similar to Suzuki coupling, the primary evidence is the detection of the debrominated starting material via mass spectrometry or NMR.
-
Incomplete conversion of the starting material despite the consumption of the amine coupling partner.
Mechanistic Considerations
The catalytic cycle for Buchwald-Hartwig amination also involves an oxidative addition step, creating a Pd(II)-aryl intermediate. An unproductive side reaction can compete with the desired pathway, where a β-hydride elimination from the amide can lead to the formation of the hydrodehalogenated arene.[12]
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Troubleshooting and Optimization Strategies
| Parameter | Recommended Change | Rationale |
| Base | Use of weaker bases such as Cs₂CO₃ or K₃PO₄ is often beneficial. | While strong bases like NaOtBu or LiHMDS are common in Buchwald-Hartwig aminations, they can also promote side reactions. The pyridine nitrogen in the substrate can also interact with the catalyst, and a milder base may mitigate complex side pathways. |
| Ligand | Screen a panel of Buchwald-type biaryl phosphine ligands (e.g., RuPhos, BrettPhos). | The ligand plays a crucial role in stabilizing the palladium center and facilitating the desired C-N bond formation. The choice of ligand can significantly influence the relative rates of C-N coupling versus debromination.[13] |
| Solvent | Ensure the use of high-purity, anhydrous aprotic solvents like toluene or dioxane. | As with Suzuki coupling, minimizing potential hydride sources is key. Solvents like 1,4-dioxane should be used with caution and be peroxide-free.[14] |
| Catalyst Precursor | Use a well-defined Pd(0) source or a pre-catalyst. | In-situ reduction of Pd(II) sources like Pd(OAc)₂ can sometimes lead to the formation of palladium black or other less active species, which may favor side reactions. Using a pre-formed catalyst can lead to more reproducible results. |
Analytical Methods for Detecting and Quantifying Debromination
To effectively troubleshoot, you need reliable methods to detect and quantify the extent of debromination.
| Analytical Technique | Application |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Ideal for monitoring the reaction progress. It allows for the separation of the starting material, product, and the debrominated byproduct, with mass spectrometry providing definitive identification based on their molecular weights. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Suitable for more volatile derivatives. The principles are similar to LC-MS, providing both separation and identification. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Can be used to analyze the crude reaction mixture. The disappearance of the complex splitting pattern of the bromopyridine ring and the appearance of a simpler pyridine spectrum can be used to estimate the ratio of debrominated material to the remaining starting material. |
| HPLC (High-Performance Liquid Chromatography) | Using a calibrated standard of the debrominated byproduct, HPLC can provide accurate quantification of its formation, allowing for a precise assessment of the effectiveness of your optimization efforts.[1] |
References
- BenchChem. (2025). preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem Technical Support.
- BenchChem. (2025). preventing debromination in reactions with 2-Bromo-4-iodopyridine. BenchChem Technical Support.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2007). ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem Technical Support.
-
Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. (2020). ResearchGate. Retrieved from [Link]
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Journal of Organic Chemistry, 69(9), 3173-3180.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. BenchChem Technical Support.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications. Retrieved from [Link]
-
Phosphine Ligands. (n.d.). University of Rochester. Retrieved from [Link]
-
Deciphering complexity in Pd–catalyzed cross-couplings. (2024). PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2021). ResearchGate. Retrieved from [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). PubMed Central. Retrieved from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2021). ArODES. Retrieved from [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). Semantic Scholar. Retrieved from [Link]
-
The Role of Phosphine Ligands in Modern Catalysis. (2023). LinkedIn. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Phosphines. Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2021). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2021). ResearchGate. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]
-
Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2018). PubMed Central. Retrieved from [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2022). MDPI. Retrieved from [Link]
-
Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-... (2022). ResearchGate. Retrieved from [Link]
-
Reductive debromination and coupling reaction in the thermolysis of 5-bromouracils in N,N-dialkylamides. Cleavage of the C(5)–bromine bond by an initial electron-transfer process. (1987). Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Suzuki Coupling Conditions for 5-Bromopyridine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this powerful C-C bond-forming reaction. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the success of your experiments.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its versatility and functional group tolerance.[1] However, heteroaryl halides like 5-bromopyridine introduce specific challenges due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to interact with the palladium catalyst.[2] This guide will provide the expertise to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 5-bromopyridine is giving low to no yield. What are the most likely causes?
A1: Low yields with 5-bromopyridine substrates often stem from a few key issues:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive towards oxidative addition, which is often the rate-determining step of the catalytic cycle.[3][4]
-
Side Reactions: Competing reactions like protodeboronation of the boronic acid or homocoupling of the starting materials can consume reagents and lower the yield of the desired product.[3][5]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical and highly interconnected. An unsuitable combination can halt the reaction or favor side products.[2][6]
Q2: How does the electron-deficient nature of the 5-bromopyridine ring affect the reaction?
A2: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atoms, including the one bonded to the bromine, more electrophilic. While this can facilitate nucleophilic attack, it can also impact the oxidative addition step in the Suzuki coupling. Generally, electron-deficient aryl halides are more reactive in oxidative addition.[7] However, the pyridine nitrogen's ability to coordinate with the palladium catalyst can counteract this electronic advantage.
Q3: Can I use standard Suzuki coupling conditions for 5-bromopyridine?
A3: While "standard conditions" (e.g., Pd(PPh₃)₄ with Na₂CO₃ in aqueous DME) can sometimes work, they are often not optimal for challenging substrates like 5-bromopyridine.[6] The unique electronic and coordinating properties of this substrate often necessitate the use of more specialized catalyst systems, particularly those employing bulky, electron-rich phosphine ligands.[3][8]
Troubleshooting Guide
Issue 1: Low or No Product Formation
When a reaction fails or provides a low yield, a systematic approach to troubleshooting is essential. The following workflow can help diagnose the problem.
Caption: A logical workflow to diagnose and resolve failed Suzuki reactions.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity and Integrity:
-
5-Bromopyridine: Ensure it is pure and free from acidic impurities (e.g., HBr salt) that can neutralize the base.
-
Boronic Acid/Ester: Boronic acids are prone to protodeboronation, especially in the presence of water and heat.[3] Using boronic esters (e.g., pinacol esters) can improve stability.[3] Verify the purity of your boronic acid by NMR.
-
Solvents: Use anhydrous, degassed solvents to minimize side reactions like protodeboronation and catalyst decomposition.[3]
-
Base: Ensure the base is anhydrous and finely powdered for better solubility and reactivity.
-
-
Catalyst and Ligand Selection: This is often the most critical factor.
-
The Problem with Standard Ligands: Simple phosphine ligands like PPh₃ may not be effective for 5-bromopyridine due to the substrate's tendency to inhibit the catalyst.
-
The Solution with Bulky, Electron-Rich Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are often highly effective.[3] Their bulkiness creates a coordinatively unsaturated palladium center that favors oxidative addition while shielding it from inhibition by the pyridine nitrogen.[3][9] Their electron-rich nature also promotes the oxidative addition step.[10]
Table 1: Recommended Catalyst/Ligand Systems for 5-Bromopyridine Substrates
-
| Catalyst Precursor | Ligand | Typical Base | Typical Solvent(s) | Temperature (°C) | Notes | Reference(s) |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | 1,4-Dioxane/H₂O or Toluene | 80 - 110 | Excellent for challenging heteroaryl couplings. | [3][11] |
| Pd(OAc)₂ | SPhos or RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | A common and effective combination. | [3][12] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | DME or 1,4-Dioxane | 80 - 90 | A robust and widely used catalyst system. | [8][13][14] |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ or K₂CO₃ | Toluene/H₂O or DME/H₂O | 85 - 100 | "Classic" conditions, may require higher catalyst loading. | [8][13] |
-
The Role of the Base and Solvent System:
-
Base: The base activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[15][16] For 5-bromopyridine, stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than Na₂CO₃.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, and DME, often with a small amount of water, are commonly used.[6] The water helps to dissolve the inorganic base. Anhydrous conditions with bases like KF can also be effective, especially if the substrate is sensitive to hydrolysis.[15]
-
Issue 2: Side Product Formation
1. Homocoupling of Boronic Acid:
-
Cause: This side reaction is often promoted by the presence of oxygen.[3]
-
Solution: Ensure the reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5]
2. Protodeboronation/Hydrodebromination:
-
Cause: The boronic acid can be replaced by a proton from water or other protic sources, leading to the formation of the corresponding arene. The 5-bromopyridine can also be reduced to pyridine. This can occur under prolonged heating or with an inappropriate choice of base/solvent.[17]
-
Solution: Use boronic esters (e.g., pinacol esters) which are more stable.[3] Minimize the amount of water in the reaction or use anhydrous conditions. Avoid excessively long reaction times.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational optimization. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. benchchem.com [benchchem.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Amide Coupling with Sterically Hindered Carboxylic Acids
Welcome to the technical support center for amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize amide coupling reactions, specifically when dealing with the significant challenge of sterically hindered carboxylic acids and amines. The inherent steric bulk around the reactive centers can dramatically slow reaction kinetics, leading to incomplete reactions, low yields, and undesired side products.[1][2][3][4] This resource provides field-proven insights and structured guidance to navigate these complex transformations successfully.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the coupling of sterically hindered substrates.
Problem Category: Low to No Product Conversion
Question: My reaction shows minimal or no formation of the desired amide, and I primarily recover my starting materials. What are the likely causes and how can I resolve this?
Answer: Low or no conversion is the most common hurdle and typically points to insufficient activation of the carboxylic acid or a kinetically slow coupling step due to steric hindrance.[1][5] The nucleophilic attack of the amine on the activated acid is severely impeded by bulky groups.[2]
Potential Causes & Recommended Solutions:
-
Insufficient Carboxylic Acid Activation: Standard coupling reagents may not be potent enough to activate a hindered acid or the activated intermediate may not be stable enough to persist until the slow nucleophilic attack occurs.
-
Solution: Switch to a more powerful coupling reagent. Modern phosphonium or uronium/aminium salt reagents are designed for such challenges. Reagents like HATU, HCTU, and COMU are often superior for difficult couplings because they form highly reactive activated esters.[1][6][7] COMU, in particular, is noted for its high reactivity, excellent solubility, and improved safety profile over benzotriazole-based reagents like HATU.[7][8][9]
-
Advanced Strategy: Consider converting the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive yet minimize steric bulk around the carbonyl, which can be advantageous for hindered systems.[10][11] Reagents like BTFFH have been used successfully for this purpose, often providing excellent yields where other methods fail.[10][11][12][13][14]
-
-
Suboptimal Reaction Conditions: Temperature and concentration play a critical role when dealing with slow reaction kinetics.
-
Solution 1 (Temperature): For challenging couplings, elevated temperatures (e.g., 80 °C or higher) may be necessary to overcome the activation energy barrier.[11][12] Always monitor for potential degradation of starting materials or products at higher temperatures.
-
Solution 2 (Concentration): Use a higher concentration of reactants to favor the bimolecular coupling reaction. Ensure all components remain soluble in the chosen solvent.
-
-
Incorrect Choice of Base or Solvent: The base and solvent are not passive bystanders; they actively influence the reaction environment.
-
Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions.[1] It is crucial to use the correct stoichiometry of the base to neutralize acids generated during the reaction without causing unwanted side reactions.[1]
-
Solvent Selection: Anhydrous polar aprotic solvents like DMF, DCM, or NMP are standard choices.[1] The solvent must be able to dissolve all reactants and reagents effectively.
-
Caption: Workflow for troubleshooting low amide yield.
Problem Category: Epimerization of Chiral Centers
Question: My carboxylic acid has a stereocenter alpha to the carbonyl group, and I am observing significant epimerization in my product. How can I prevent this?
Answer: Epimerization is a critical issue in peptide synthesis and the synthesis of chiral pharmaceuticals. It most commonly occurs through the formation of a 5(4H)-oxazolone intermediate, which can easily tautomerize, leading to a loss of stereochemical integrity.[15][16] This pathway is particularly favored by highly activating coupling conditions.
Potential Causes & Recommended Solutions:
-
Coupling Reagent and Additive Choice: The choice of reagent directly impacts the rate of activation versus the rate of oxazolone formation.
-
Solution: Use coupling reagents and additives known to suppress racemization. Additives like 1-Hydroxybenzotriazole (HOBt) or, more effectively, its safer and more potent analogue OxymaPure, are essential.[1][7] They work by forming an active ester that is more sterically hindered and less prone to cyclizing into the oxazolone intermediate.[16]
-
Reagent Choice: Uronium salts based on OxymaPure, such as COMU, have demonstrated reduced epimerization compared to older reagents.[7] For particularly sensitive substrates, phosphonium reagents (e.g., PyBOP) or the use of T3P® (n-propanephosphonic acid anhydride) with a mild base like pyridine can be highly effective at minimizing epimerization.[3][17][18]
-
-
Reaction Temperature and Base: Higher temperatures and strong bases can accelerate the deprotonation at the alpha-carbon, promoting racemization.
Caption: Pathway of racemization via oxazolone intermediate.
Frequently Asked Questions (FAQs)
Q1: Which class of coupling reagent is generally best for a reaction involving both a highly hindered acid and a hindered amine?
A1: For doubly hindered systems, uronium/aminium reagents are typically the first choice due to their high reactivity. COMU is often cited as a top performer because it combines the high reactivity of an uronium salt with the racemization-suppressing properties of its OxymaPure backbone, and it has a better safety and solubility profile than many alternatives.[7][8] If standard uronium salts fail, converting the carboxylic acid to an acyl fluoride is an excellent alternative strategy, as it creates a small, highly reactive electrophile.[10][11]
Q2: What is the role of the base, and why is DIPEA so commonly used?
A2: The base serves two primary functions: 1) It neutralizes any acidic byproducts formed during the reaction (e.g., HCl from an acid chloride or H-Oxyma from COMU activation), and 2) It ensures the amine nucleophile remains in its free, unprotonated state.[1] DIPEA (N,N-Diisopropylethylamine) is popular because its bulky isopropyl groups make it highly non-nucleophilic, preventing it from competing with the desired amine in attacking the activated carboxylic acid.[1]
Q3: How can I effectively monitor the progress of a very slow, hindered coupling reaction?
A3: Monitoring is crucial for slow reactions to avoid premature workup or unnecessary degradation from prolonged heating. LC-MS (Liquid Chromatography-Mass Spectrometry) is the gold standard. It allows you to track the disappearance of starting materials and the appearance of the product peak with its expected mass. For a qualitative check, Thin Layer Chromatography (TLC) can be useful, but co-elution of starting materials and products can be an issue with complex molecules.
Q4: Are there any alternatives to traditional coupling reagents for these challenging couplings?
A4: Yes, several alternative strategies exist. One powerful method involves the direct coupling of Grignard reagents to isocyanates , which can form exceptionally hindered amides that are inaccessible through conventional coupling.[2][4] Another approach uses enzymes or other biocatalysts, though their substrate scope can be limited. For specific applications, methods that avoid stoichiometric coupling reagents altogether are being developed, such as those using copper-mediated desulfurization of in-situ generated carbodiimides.[20]
Data Summary: Comparison of Coupling Reagents for Hindered Systems
| Reagent Class | Example(s) | Key Advantages | Common Issues | Best For |
| Uronium/Aminium | HATU, HCTU, COMU | High reactivity, fast kinetics, effective for hindered systems.[3][6][9] | Potential for epimerization (mitigated by additives), some have safety/handling concerns (explosive potential of benzotriazoles).[1][7][21] | General-purpose workhorses for hindered couplings. COMU is a modern, safer alternative.[7][8] |
| Phosphonium | PyBOP, PyAOP | Generally less prone to reacting with the amine nucleophile, reducing side products.[1][22] | Byproducts can sometimes be difficult to remove during purification. | N-methylated or other sensitive amino acids where side reactions with the amine are a concern.[9] |
| Carbodiimides | DCC, EDC | Inexpensive and widely available. | Lower reactivity, high risk of epimerization without additives, byproduct (DCU) can be difficult to remove.[6][22] | Simple, non-hindered couplings where cost is a primary factor. Generally not recommended for hindered substrates. |
| Acyl Fluoride Precursors | TFFH, BTFFH | Forms a small, highly reactive intermediate, minimizing steric clash.[10][11] Excellent for very hindered systems.[11][12] | Requires specific fluorinating agents; conditions may need optimization. | Cases where both the acid and amine are exceptionally bulky and other methods have failed.[23] |
| Anhydride Precursors | T3P® | Low epimerization when used with pyridine, water-soluble byproducts are easily removed.[17][18] | Requires careful control of stoichiometry. | Epimerization-prone substrates where maintaining chiral purity is the highest priority.[17][18] |
Key Experimental Protocol
General Protocol for a Hindered Amide Coupling using COMU
This protocol provides a robust starting point for coupling a sterically hindered carboxylic acid with a hindered amine.
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv)
-
Sterically hindered amine (1.1 equiv)
-
COMU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add the sterically hindered carboxylic acid (1.0 equiv) to a flame-dried reaction flask.
-
Dissolution: Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.5 M).
-
Activation: Add COMU (1.1 equiv) to the solution, followed by DIPEA (2.5 equiv). Stir the mixture at room temperature. A color change (typically to yellow) may be observed, indicating activation. Allow the activation to proceed for 15-30 minutes.[7]
-
Amine Addition: Add the sterically hindered amine (1.1 equiv) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. If no significant conversion is observed by LC-MS after 2-4 hours, gradually increase the temperature to 40-80 °C. Monitor the reaction progress periodically until the consumption of the limiting starting material is complete. Reaction times for highly hindered substrates can range from a few hours to over 24 hours.[12]
-
Workup:
-
Upon completion, cool the reaction to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
References
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
A Protocol for Amide Bond Formation With Electron Deficient Amines and Sterically Hindered Substrates. PubMed. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Organic & Biomolecular Chemistry Blog. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]
-
Peptide Coupling Reagents: Selection and Use. CreoSalus. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Southern Denmark. [Link]
-
Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
ChemInform Abstract: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ResearchGate. [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
-
Epimerisation in Peptide Synthesis. PubMed Central. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
21.7: Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PubMed Central. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. blogs.rsc.org [blogs.rsc.org]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 20. researchgate.net [researchgate.net]
- 21. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 22. hepatochem.com [hepatochem.com]
- 23. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Technical Support Center: A Guide to Purifying Bromopyridine-Containing Compounds
Welcome to the technical support center for researchers working with bromopyridine-containing compounds. The unique electronic properties of the pyridine ring, combined with the presence of a halogen, introduce specific challenges during purification that can often lead to low yields, product decomposition, or frustratingly impure final materials. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth, step-by-step troubleshooting guides for specific purification techniques.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding the purification of bromopyridines.
Q1: Why is my bromopyridine compound streaking so badly on a silica gel column?
A: This is the most common issue. The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, non-eluting interaction leads to significant peak tailing and poor separation.
Q2: I'm losing a significant amount of my compound during the aqueous work-up. Where is it going?
A: Your compound is likely being lost to the aqueous layer. In acidic conditions, the pyridine nitrogen can become protonated, forming a water-soluble pyridinium salt.[2][3] If your reaction quench or extraction involves an acidic aqueous solution, you may be inadvertently washing your product out of the organic phase.
Q3: My purified bromopyridine is a yellow or brown oil/solid, but the literature says it should be colorless. What causes this discoloration?
A: Discoloration often points to trace impurities. This can be due to residual palladium catalyst from cross-coupling reactions, the presence of residual iodine if used in the synthesis, or minor degradation products formed during a difficult purification.[2]
Q4: Is recrystallization a good alternative to column chromatography for these compounds?
A: Yes, recrystallization can be an excellent method, particularly for removing small amounts of impurities from an already enriched product.[2] However, finding the right solvent system can be challenging, and some bromopyridines may "oil out" instead of crystallizing if significant impurities are present.[1][2]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, protocol-driven solutions to complex purification challenges.
Pre-Purification: The Aqueous Work-up
Getting the work-up right is the first step to a successful purification. Mistakes here can't always be fixed later.
Q: How can I prevent product loss during aqueous extractions?
A: The key is strict pH control.
-
The Problem: The pKa of the conjugate acid of pyridine is around 5.2. If the pH of your aqueous layer drops below 7 (and especially below 5), a significant portion of your bromopyridine will be protonated and partition into the aqueous phase.
-
The Solution: A Step-by-Step Protocol
-
Neutral Quench: When quenching your reaction, use a neutral or slightly basic solution. Instead of 1M HCl, consider using saturated aqueous sodium bicarbonate (NaHCO₃) or even just water, monitoring the pH to ensure it stays above 7.
-
Basify Before Extraction: During the extraction, ensure the aqueous layer is neutral to slightly basic (pH 7-9).[1][2] You can test this with pH paper.
-
Use Brine: Perform a final wash of the combined organic layers with saturated aqueous sodium chloride (brine). This helps to remove dissolved water and can force some of the more polar organic compounds back into the organic layer, minimizing losses.[2]
-
Below is a workflow illustrating the separation of a basic bromopyridine from acidic and neutral impurities.
Caption: Acid-Base extraction workflow for separating a bromopyridine.
The Main Event: Chromatographic Purification
This is where most challenges with bromopyridines arise. The following guide provides a systematic approach to troubleshooting column chromatography.
Q: My separation is poor, with tailing peaks and co-eluting impurities. What should I do?
A: This requires a multi-step optimization, starting with your Thin Layer Chromatography (TLC) analysis.
-
The Problem: As established, the pyridine nitrogen's basicity causes issues with acidic silica. Furthermore, bromopyridines often have similar polarity to common byproducts (e.g., starting materials, homocoupled products), making separation difficult without optimization.
-
The Solution: A Troubleshooting Decision Tree
The following diagram outlines the logical steps to take when facing a difficult separation.
Caption: Decision tree for troubleshooting bromopyridine chromatography.
Detailed Protocols:
-
Adding a Basic Modifier: The simplest and most effective first step is to add 0.1-1% triethylamine (TEA) to your eluent system (e.g., for 100 mL of eluent, add 0.1-1 mL of TEA).[1][2] This deactivates the acidic silanol sites on the silica, preventing the strong interaction with your pyridine.
-
Dry Loading Technique: If your crude product has poor solubility in the eluent, it can broaden the initial band when loaded. To perform a dry load:
-
Dissolve your crude product in a minimal amount of a volatile solvent (like Dichloromethane or Acetone).
-
Add a small amount of silica gel (or Celite) to the solution to form a slurry.
-
Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your packed column.[1]
-
-
Alternative Stationary Phases: If decomposition is a significant issue even with TEA, the silica itself is too harsh. Consider using neutral alumina or Florisil as your stationary phase.[1][2] Remember to re-optimize your solvent system on TLC, as the polarity characteristics of these materials differ from silica.
Table 1: Common Chromatographic Solvent Systems
| Solvent System (v/v) | Polarity | Typical Use Case for Bromopyridines | Notes |
| Hexanes / Ethyl Acetate | Low to Medium | The standard starting point for many aromatic heterocycles.[1][2] | Almost always requires the addition of 0.1-1% TEA. |
| Dichloromethane / Methanol | Medium to High | For more polar bromopyridine derivatives. | Use cautiously; methanol is very polar and can elute compounds quickly. Start with 1-2% MeOH in DCM. |
| Toluene / Acetone | Medium | Good for compounds that have poor solubility in alkanes like hexanes. | Can provide different selectivity compared to ester-based systems. |
| Hexanes / Dichloromethane | Low | Useful for separating very non-polar impurities from a slightly more polar bromopyridine.[2] | Good for fine-tuning separations of closely-eluting spots. |
Post-Chromatography: Recrystallization
Recrystallization is a powerful technique for achieving high purity after an initial chromatographic clean-up.
Q: My compound is "oiling out" or failing to crystallize from solution. How can I fix this?
A: This is a common failure mode in recrystallization, driven by either high impurity levels or a poor solvent choice.[1][2]
-
The Problem: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point. Instead of forming a crystal lattice, the compound separates as a liquid phase. Impurities can also suppress crystallization by disrupting lattice formation.
-
The Solution: A Step-by-Step Protocol
-
Ensure Purity: If your crude material is very impure, first run it through a quick silica plug (using the optimized conditions from Part 2.2) to remove the bulk of the impurities. Crystallization is much more successful on material that is >90% pure.
-
Systematic Solvent Screening: Find a solvent that dissolves your compound when hot but in which it is poorly soluble when cold.[1][4]
-
Place a few milligrams of your compound in several small test tubes.
-
Add a few drops of a different solvent (see Table 2) to each tube at room temperature. If it dissolves immediately, that solvent is too good.
-
If it doesn't dissolve, heat the tube. If it dissolves when hot, you have a potential candidate.
-
Let the promising candidates cool to room temperature and then in an ice bath. The best solvent will be the one that produces a high yield of crystalline solid.
-
-
Induce Crystallization: If crystals are slow to form in a cooled solution:
-
Use a Two-Solvent System: If no single solvent works well, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it's very soluble) while hot. Then, slowly add a "bad" solvent (in which it's insoluble) dropwise until the solution just starts to turn cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Table 2: Suggested Solvents for Recrystallization Screening
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexanes/Heptane | Very Low | 69 / 98 | Good for non-polar compounds or as the "bad" solvent in a pair.[1] |
| Toluene | Low | 111 | Useful for less polar aromatics.[1] |
| Ethyl Acetate | Medium | 77 | A versatile solvent, often paired with hexanes.[1] |
| Isopropanol/Ethanol | High | 82 / 78 | Good for more polar compounds. |
| Water | Very High | 100 | Can be effective for bromopyridines with polar functional groups. |
Part 3: Post-Purification & Stability
Q: My purified bromopyridine decomposes or changes color over time. How should I store it?
A: Many bromopyridines are sensitive to light, air, and residual acid. Proper storage is crucial.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent slow oxidation.[1]
-
Temperature: Store in a cool, dark place. A refrigerator or freezer is ideal for long-term storage.
-
Container: Use amber vials or wrap clear vials in aluminum foil to protect from light.[1]
-
Purity: Ensure the compound is completely free of residual solvent and, most importantly, any acidic impurities which can catalyze decomposition. If you suspect residual acid, you can dissolve the compound in an organic solvent, wash with a very dilute bicarbonate solution, dry thoroughly, and re-evaporate.
Part 4: References
-
Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products, Benchchem.
-
Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products, Benchchem.
-
Acid–base extraction, Wikipedia. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation, PubMed Central. [Link]
-
Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes, PubMed. [Link]
-
7.7: Acid-Base Extraction, Chemistry LibreTexts. [Link]
-
Acid-Base Extraction Tutorial, YouTube. [Link]
-
Recrystallization, YouTube. [Link]
-
recrystallization & purification of N-bromosuccinimide, YouTube. [Link]
-
Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes, Semantic Scholar. [Link]
Sources
Technical Support Center: Palladium Catalyst Removal in 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid Reactions
Welcome to the technical support center for palladium catalyst removal, specifically tailored for reactions involving 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid and related heterocyclic compounds. As a Senior Application Scientist, I understand that while palladium-catalyzed cross-coupling reactions are powerful tools in pharmaceutical synthesis, the subsequent removal of residual palladium to meet stringent regulatory limits is a critical and often challenging step.[1][2][3] The presence of a pyridine nitrogen and a carboxylic acid in the target molecule can complicate purification due to potential chelation with palladium species.
This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and troubleshooting strategies to ensure the purity and integrity of your active pharmaceutical ingredients (APIs).
Part 1: Troubleshooting Common Issues & FAQs
This section addresses the specific challenges you may encounter when trying to remove palladium from reactions involving nitrogen-containing heterocyclic compounds.
Q1: My usual purification by column chromatography isn't removing palladium to the required level (<10 ppm). Why is this happening and what should I do?
A1: This is a common issue. While column chromatography can remove a significant portion of palladium, it often fails to reduce levels sufficiently, especially with chelating molecules like yours.[4][5] Studies have shown that even after chromatography, residual palladium can remain at levels well above 100 ppm.[4]
-
Causality: The pyridine nitrogen and carboxylic acid moieties in your product, this compound, can form stable complexes with dissolved palladium species. These product-palladium adducts may co-elute with your desired compound during chromatography, making separation ineffective.
-
Recommended Action: Implement a secondary purification step using a palladium scavenger. Solid-supported scavengers are highly effective because they form even stronger bonds with palladium, allowing for its removal via simple filtration.[2][6] Thiol-based silica scavengers (e.g., SiliaMetS Thiol) are particularly robust for this purpose.[6]
Q2: I'm seeing inconsistent palladium removal from batch to batch. What are the likely causes and how can I improve reproducibility?
A2: Batch-to-batch variability often points to subtle changes in the state of the palladium at the end of the reaction.
-
Causality: The exact nature of the residual palladium—whether it's Pd(0), Pd(II), or various complexes—can differ based on reaction work-up conditions, exposure to air, and reaction time.[1] Different palladium species have varying affinities for scavengers and adsorbents.
-
Recommended Action:
-
Standardize Your Work-up: Ensure the procedure before the palladium removal step is consistent to minimize variations in palladium speciation.[7]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step can convert various palladium species into a single, more easily removed form.[7]
-
Use a Broad-Spectrum Scavenger: Some scavengers, such as those based on 2,4,6-trimercaptotriazine (TMT), are effective against a wider range of palladium species.[1][4]
-
Q3: I'm losing a significant amount of my product when I use activated carbon for palladium removal. How can I prevent this?
A3: While cost-effective, activated carbon is a non-selective adsorbent and can bind to your product, especially if it has aromatic rings.[8][9]
-
Causality: The porous structure of activated carbon provides a large surface area that can adsorb organic molecules through van der Waals forces.
-
Recommended Action:
-
Screen Different Carbons: The properties of activated carbon can vary. Test different grades to find one with a higher affinity for palladium and lower affinity for your product.
-
Minimize the Amount: Use the minimum effective amount of activated carbon. Start with a low weight percentage (e.g., 5-10 wt% relative to the crude product) and optimize from there.[10]
-
Switch to a More Selective Method: If product loss remains high, solid-supported scavengers are a superior, more selective alternative.[6][11]
-
Q4: What are the regulatory limits for palladium in APIs, and how do I reliably measure it?
A4: Regulatory bodies like the ICH have established strict limits for elemental impurities.[2][3]
-
Regulatory Limits: For oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final API.[12][13][14] For parenteral and inhalation routes, the limits are even lower, potentially 1 ppm or less.[12][15]
-
Analytical Method: The gold standard for quantifying trace metals in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[3][4][16] This technique offers the high sensitivity required to measure palladium down to parts-per-billion (ppb) levels.[3] While other methods exist, ICP-MS is the one expected by regulatory agencies for final product validation.[16][17]
Part 2: Detailed Protocols & Method Selection
Choosing the right palladium removal strategy is system-dependent.[1] The following decision workflow and detailed protocols will guide you to the optimal method for your specific needs.
Decision-Making Workflow for Palladium Removal
Caption: Decision workflow for selecting a palladium removal method.
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
This is often the most effective method for compounds like this compound, which can chelate palladium.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).[7]
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol). A typical starting point is 2-5 equivalents relative to the initial amount of palladium catalyst used.
-
Stirring: Stir the mixture at room temperature or slightly elevated temperature (40-60 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.[7][18]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[7][18]
-
Concentration & Analysis: Combine the filtrate and washings, remove the solvent under reduced pressure, and analyze the final palladium content using ICP-MS.[7]
Protocol 2: Palladium Removal Using Activated Carbon
A cost-effective but less selective option. Best suited when product loss is not a primary concern.
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[10]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[10]
-
Filtration: Filter the mixture through a pad of Celite® to remove the fine carbon particles.[10]
-
Washing & Concentration: Wash the Celite/carbon cake with fresh solvent, combine the organic layers, and concentrate under reduced pressure.[10]
-
Analysis: Determine the final palladium concentration in the product via ICP-MS.
Data Summary: Comparing Scavenger Performance
The choice of scavenger is critical and depends on the specific palladium species present.
| Scavenger Type | Target Palladium Species | Typical Efficiency | Key Advantages | Potential Issues |
| Thiol-Based (e.g., Si-Thiol) | Pd(II) | >95% | Highly versatile and robust for various palladium forms.[6] | Can be more expensive than carbon. |
| Thiourea-Based (e.g., Si-THU) | All forms of Palladium | >95% | Very effective in a wide range of organic solvents.[6] | Potential for leaching if not properly handled. |
| TMT-Based (e.g., MP-TMT) | Pd(0), Pd(II) | >90-99% | Broad-spectrum activity against multiple palladium species.[1] | May require longer reaction times. |
| Activated Carbon | Various | 70-90% | Cost-effective, readily available.[7][10] | Non-selective, can lead to significant product loss.[2][8] |
Part 3: Mechanistic Insights & Best Practices
Understanding Palladium Speciation and Chelation
The challenge in removing palladium from reactions involving this compound stems from its ability to act as a bidentate ligand.
Caption: Chelation of Pd(II) by the product molecule.
This chelation forms a stable, soluble complex that is difficult to separate using traditional methods like crystallization or simple extraction.[1] Scavengers work by presenting ligands (like sulfur in thiols) that form even more stable, insoluble complexes with palladium, enabling its removal by filtration.
Best Practices for Minimizing Palladium Contamination
-
Catalyst Choice: When possible, opt for heterogeneous catalysts (e.g., Pd/C) which can be largely removed by simple filtration.[18][19]
-
Optimize Catalyst Loading: Use the lowest effective concentration of your palladium catalyst to minimize the amount that needs to be removed downstream.
-
Post-Reaction Quench: Consider adding a ligand or mild reducing agent at the end of the reaction to precipitate palladium metal, which can then be filtered off.
-
Routine Analysis: Do not assume a purification method is effective. Always quantify residual palladium levels using ICP-MS to validate your process.[4][5]
By understanding the underlying chemistry and employing a systematic, data-driven approach, you can overcome the challenges of palladium removal and ensure the delivery of high-purity APIs for critical drug development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. A risk mitigation approach to detecting and quantifying metals in APIs [cleanroomtechnology.com]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. knowledge.reagecon.com [knowledge.reagecon.com]
- 15. fda.gov [fda.gov]
- 16. arborassays.com [arborassays.com]
- 17. arborassays.com [arborassays.com]
- 18. researchgate.net [researchgate.net]
- 19. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
byproduct formation in the synthesis of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Welcome to the technical support center for the synthesis of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical building block. The unique juxtaposition of a pyridine ring and a strained cyclopropane moiety presents specific synthetic challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and prevent the formation of common byproducts, thereby improving yield, purity, and process reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured around the two most common synthetic stages where impurities arise: the formation of the cyclopropane ring and the subsequent hydrolysis of the nitrile precursor.
Part 1: Titanium-Mediated Cyclopropanation of 5-Bromo-2-cyanopyridine
A prevalent method for constructing the cyclopropylamine precursor is a modification of the Kulinkovich reaction, which utilizes a Grignard reagent and a titanium(IV) alkoxide catalyst to form a titanacyclopropane intermediate from 5-bromo-2-cyanopyridine.[1][2] This intermediate then rearranges to form the cyclopropylamine after workup.
A1: Low conversion is a common issue in this reaction and typically points to three critical areas: reagent quality, stoichiometry, and temperature control.
-
Cause 1: Inactive Grignard Reagent: Ethylmagnesium bromide (EtMgBr) is sensitive to air and moisture. Its titer (concentration) can decrease significantly upon storage. Using a partially decomposed Grignard reagent will result in under-dosing and incomplete reaction.
-
Solution: Always use a freshly prepared or recently titrated Grignard reagent. If using a commercial solution, ensure it has been stored under an inert atmosphere (Nitrogen or Argon) and handled with anhydrous techniques.
-
-
Cause 2: Inefficient Titanacyclopropane Formation: The formation of the active cyclopropanating agent, the titanacyclopropane, is the heart of the reaction.[3] This process is highly dependent on the ratio of Grignard reagent to the titanium catalyst. An incorrect ratio can favor non-productive side reactions.[3]
-
Solution: Ensure precise addition of at least two equivalents of EtMgBr relative to the titanium(IV) isopropoxide catalyst. The reaction between these forms a thermally unstable dialkyltitanium compound that eliminates ethane to generate the key titanacyclopropane intermediate.[3]
-
-
Cause 3: Poor Temperature Management: The initial steps of the reaction, including the formation of the titanium complex and its reaction with the nitrile, are highly exothermic and temperature-sensitive. Adding reagents too quickly or at too high a temperature can lead to decomposition and the formation of complex, often dark-colored, byproduct mixtures. The procedure outlined in patent literature specifies an initial temperature of -78 °C.[1]
-
Solution: Maintain strict temperature control throughout the addition process. Use a dry ice/acetone bath to achieve and hold -78 °C during the initial additions. Allow the reaction to warm slowly to room temperature only after the key intermediates have formed, as per established protocols.[1]
-
A2: This points to a failure in the catalytic cycle, where the reaction proceeds down a simple nucleophilic addition pathway instead of the desired cyclopropanation.
-
Mechanism of Byproduct Formation: The Grignard reagent can directly add to the electrophilic carbon of the nitrile group to form an imine salt. During aqueous workup, this intermediate hydrolyzes to a ketone, in this case, 1-(5-bromopyridin-2-yl)propan-1-one. This occurs when the titanacyclopropane is not formed efficiently or is not present in sufficient concentration to compete with the direct Grignard addition.
-
Preventative Measures:
-
Order of Addition: Ensure the titanium(IV) isopropoxide is added to the solution of 5-bromo-2-cyanopyridine before the Grignard reagent. This allows for the pre-coordination of the titanium catalyst.
-
Premixing (Alternative): Some protocols advocate for the pre-formation of the titanacyclopropane by reacting the titanium(IV) isopropoxide with EtMgBr before adding the nitrile substrate. This can sometimes improve selectivity for cyclopropanation.
-
Solvent Choice: The reaction is typically performed in ethereal solvents like diethyl ether or THF, which are crucial for stabilizing the Grignard reagent and the titanium complexes.[2] Using non-coordinating solvents can alter the reactivity and lead to undesired pathways.
-
Part 2: Hydrolysis of 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile
The final step in the synthesis is the hydrolysis of the nitrile (C≡N) group to a carboxylic acid (COOH). This is typically achieved under harsh conditions (strong acid or base at elevated temperatures), which can generate specific impurities.[4]
A1: The formation of 1-(5-bromopyridin-2-yl)cyclopropanecarboxamide is the most common byproduct of this step. It is the intermediate in the hydrolysis pathway, and its presence indicates incomplete reaction.
-
Cause: The hydrolysis of a nitrile to a carboxylic acid is a two-step process: nitrile → amide → carboxylic acid. The second step, hydrolysis of the amide, often requires more forcing conditions (higher temperature, longer reaction time, or higher concentration of acid/base) than the first.
-
Troubleshooting & Optimization:
-
Increase Reaction Time/Temperature: The most straightforward approach is to increase the reflux time or modestly increase the temperature. Monitor the reaction progress by TLC or LCMS to determine the point at which the amide intermediate is fully consumed.
-
Increase Reagent Concentration: Using a more concentrated acid (e.g., 12 M HCl) or base (e.g., 10 M NaOH) can accelerate the hydrolysis of the amide.
-
Choice of Acid: Sulfuric acid is often more effective than hydrochloric acid for stubborn amide hydrolyses due to its higher boiling point, allowing for higher reaction temperatures.
-
A2: This is a valid concern. While the bromopyridine core is relatively stable, prolonged exposure to high temperatures and strong nucleophiles (in basic hydrolysis) or reducing acids can lead to minor byproducts.
-
Potential Degradation Pathways:
-
Debromination: Although less common, loss of the bromine atom can occur, especially under reductive conditions or via certain palladium-catalyzed side reactions if trace metal impurities are present.
-
Ring Opening: The cyclopropane ring is strained and can be susceptible to cleavage under extremely harsh acidic conditions, though this is generally not a major concern under standard hydrolysis protocols.[4]
-
-
Recommended Hydrolysis Protocol (Balancing Completion and Purity):
-
Method: Acid-catalyzed hydrolysis is often preferred as it avoids the generation of strong nucleophiles that could potentially displace the bromide.
-
Reagent: A mixture of glacial acetic acid and concentrated sulfuric acid (e.g., a 2:1 ratio) at 100-120 °C is highly effective.
-
Monitoring: Use HPLC to monitor the disappearance of the amide intermediate. The goal is to heat just long enough for full conversion without allowing significant accumulation of other impurities. Once the amide is gone (<1%), the reaction should be cooled and worked up promptly.
-
Data Summary and Troubleshooting Guide
The following table provides a quick reference for troubleshooting the hydrolysis step.
| Observed Problem | Probable Cause | Recommended Solution |
| High levels (>5%) of amide intermediate in the final product. | Incomplete reaction; insufficient time, temperature, or reagent concentration. | Increase reflux time by 2-4 hours and re-analyze. If unsuccessful, increase the concentration of the acid/base or switch to H₂SO₄ for a higher reaction temperature. |
| Appearance of a new, more polar spot on TLC/HPLC. | Potential product degradation or ring opening. | Re-run the reaction at a slightly lower temperature (e.g., decrease from 120°C to 100°C) but for a longer duration. Ensure the reaction is conducted under an inert atmosphere. |
| Product is difficult to crystallize; appears oily. | Presence of multiple impurities, including starting material, amide, and potential degradation products. | Re-purify the starting nitrile before hydrolysis. After hydrolysis, perform a thorough extraction and consider column chromatography if simple crystallization fails. |
Visualizing the Reaction Pathways
Understanding the reaction mechanisms is key to controlling byproduct formation.
Kulinkovich-Type Cyclopropanation
This diagram illustrates the catalytic cycle for the formation of the titanacyclopropane and its reaction with the nitrile, highlighting the divergence to a ketone byproduct.
References
- 1. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]
- 2. Kulinkovich reaction - Wikipedia [en.wikipedia.org]
- 3. Kulinkovich Reaction [organic-chemistry.org]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Improving the Solubility of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid for Reactions
Welcome to the technical support guide for 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with this compound in their reaction setups. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you achieve optimal reaction conditions.
Troubleshooting Guide: Enhancing Solubility
Low solubility can be a significant hurdle, leading to poor reaction kinetics, incomplete conversions, and difficulty in purification. The following sections detail proven methods to improve the solubility of this compound.
Issue 1: Poor Solubility in Common Organic Solvents
This compound possesses both a polar carboxylic acid group and a less polar bromopyridine ring, which can lead to limited solubility in a wide range of standard organic solvents.
Root Cause Analysis:
The crystalline nature and the competing polarity of the functional groups contribute to its poor solubility. The energy required to break the crystal lattice of the solid may not be sufficiently compensated by the solvation energy provided by a single solvent.
Solutions & Protocols:
1. Co-solvent Systems:
The use of a mixture of solvents, known as a co-solvent system, is a powerful technique to enhance solubility.[1][2] Co-solvents work by reducing the overall polarity of the solvent system, which can better accommodate molecules with both polar and non-polar regions.[3]
Recommended Co-Solvent Screening Protocol:
-
Primary Solvent Selection: Begin with a solvent in which the compound has some, albeit limited, solubility (e.g., THF, Dioxane, DMF).
-
Co-solvent Addition: Incrementally add a second, miscible solvent with a different polarity. For instance, if the primary solvent is polar aprotic (like DMF), a less polar co-solvent such as toluene or dichloromethane can be introduced.[2]
-
Volume Ratios: Screen a range of volume ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) of the primary solvent to the co-solvent.
-
Observation: Visually inspect for complete dissolution at the desired reaction temperature. If the reaction is performed at elevated temperatures, ensure the compound remains in solution upon cooling to room temperature to prevent premature crystallization.
Table 1: Suggested Co-Solvent Systems for Screening
| Primary Solvent (Polar Aprotic) | Co-Solvent (Less Polar) | Starting Ratios (v/v) | Notes |
| N,N-Dimethylformamide (DMF) | Toluene | 9:1, 4:1, 1:1 | Toluene can help solvate the bromopyridine moiety. |
| Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | 9:1, 4:1, 1:1 | Use with caution; ensure compatibility with reagents. |
| Tetrahydrofuran (THF) | 1,4-Dioxane | 4:1, 1:1, 1:4 | Both are common solvents for Suzuki and other cross-coupling reactions.[4] |
2. Temperature Adjustment:
Increasing the temperature of the reaction mixture will generally increase the solubility of a solid in a liquid. However, this must be balanced with the thermal stability of the reactants, reagents, and products.
Experimental Workflow for Temperature Optimization:
Caption: Workflow for optimizing reaction temperature to improve solubility.
Issue 2: Compound is a Weak Acid, Limiting Solubility in Non-Polar Solvents
The carboxylic acid moiety makes the molecule acidic, and its solubility is highly dependent on the pH of the medium.[5][6] In its protonated (neutral) form, it is more soluble in organic solvents, while in its deprotonated (anionic) salt form, it is more soluble in aqueous or highly polar protic solvents.[7]
Root Cause Analysis:
In neutral or acidic organic media, the carboxylic acid remains protonated. While this form is generally more soluble in organic solvents than its salt form, strong intermolecular hydrogen bonding between the carboxylic acid groups can still limit solubility.
Solutions & Protocols:
1. In-situ Salt Formation (Base Addition):
Converting the carboxylic acid to its corresponding carboxylate salt can dramatically increase its solubility in polar solvents.[8][9][10] This is a common strategy in pharmaceutical formulations and can be adapted for reaction chemistry.
Protocol for In-situ Salt Formation:
-
Base Selection: Choose a suitable base. For organic reactions, common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydroxide (NaOH), and organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).
-
Stoichiometry: Add at least one equivalent of the base to the reaction mixture containing the carboxylic acid.
-
Solvent Choice: This method is most effective in polar solvents such as DMF, DMSO, or aqueous mixtures where the resulting salt is highly soluble.
-
Reaction Compatibility: Ensure the chosen base is compatible with the other reagents and reaction conditions. For example, in a Suzuki coupling, a base is already a required component of the reaction.[4]
Table 2: Common Bases for Salt Formation
| Base | Strength | Common Solvents | Considerations |
| K₂CO₃ | Moderate | DMF, Acetonitrile, Water | Commonly used in cross-coupling reactions. |
| Cs₂CO₃ | Strong | THF, Dioxane, Toluene | Often enhances reaction rates in addition to solubility. |
| NaOH | Strong | Water, Alcohols | Can lead to hydrolysis of sensitive functional groups. |
| NEt₃ | Organic | DCM, THF, Toluene | Volatile and easily removed during workup. |
Conceptual Diagram of pH-Dependent Solubility:
Caption: The effect of pH on the form and solubility of a carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: I'm running a Suzuki coupling reaction. Which conditions would be best to solubilize this compound?
For Suzuki reactions, which typically employ a base and are often run in polar aprotic solvents or aqueous mixtures, you can leverage the reaction conditions to your advantage.[4] Using a base like K₂CO₃ or Cs₂CO₃ will convert the carboxylic acid to its more soluble carboxylate salt in-situ. A solvent system like THF/water or dioxane/water is often effective.
Q2: Can I convert the carboxylic acid to an ester to improve solubility before my intended reaction?
Yes, converting the carboxylic acid to a methyl or ethyl ester is a viable strategy if the subsequent reaction is compatible with the ester functional group. Esters are generally more soluble in a wider range of organic solvents than their parent carboxylic acids. Standard esterification methods, such as Fischer esterification (acid catalyst with alcohol) or reaction with an alkyl halide in the presence of a base, can be employed.
Q3: Are there any specific solvents that should be avoided?
Highly non-polar solvents like hexanes or cyclohexane are unlikely to be effective on their own. While water can be a useful co-solvent, especially when a base is present, the compound itself has low aqueous solubility in its protonated form.[11]
Q4: I've tried heating and co-solvents, but my compound still crashes out of solution upon adding another reagent. What should I do?
This suggests that the addition of the new reagent is changing the properties of the solvent system, causing your compound to precipitate. Consider the following:
-
Reverse Addition: Try adding the solution of your compound to the reagent instead.
-
Higher Dilution: Increase the total solvent volume to keep the concentration of all species lower.
-
Solvent of Reagent: Ensure the reagent is dissolved in the same solvent or a miscible solvent to avoid localized changes in polarity.
Q5: How does the cyclopropyl group affect solubility?
The cyclopropyl group is a small, rigid, and relatively non-polar aliphatic ring.[12] Its presence contributes to the overall lipophilicity of the molecule, which can be a factor in its limited solubility in very polar solvents when in its neutral form.
By systematically applying the troubleshooting strategies and understanding the chemical principles outlined in this guide, you can overcome the solubility challenges associated with this compound and achieve more consistent and successful reaction outcomes.
References
-
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Wikipedia. (2023, December 19). Cosolvent. [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]
-
Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. [Link]
-
Spacedoc. (2023, December 23). Co-solvent: Significance and symbolism. [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Starr, J. N., & King, C. J. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
-
wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]
-
Wikipedia. (2023, December 27). Suzuki reaction. [Link]
Sources
- 1. Cosolvent - Wikipedia [en.wikipedia.org]
- 2. Co-solvent: Significance and symbolism [wisdomlib.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. rjpdft.com [rjpdft.com]
- 11. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]
- 12. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]
preventing homocoupling in Suzuki reactions of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Introduction
Welcome to the technical support guide for optimizing the Suzuki-Miyaura cross-coupling of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid. This document is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly with the formation of homocoupling byproducts. Our goal is to provide in-depth, field-tested insights and actionable troubleshooting strategies to enhance the yield, purity, and reproducibility of your reactions.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] However, the successful coupling of specific substrates, such as the electron-deficient this compound, can be hampered by side reactions. The most prevalent of these is the homocoupling of the boronic acid or ester, which consumes starting material, reduces the yield of the desired product, and introduces purification challenges.[4][5]
This guide is structured to provide a logical, cause-and-effect-based approach to problem-solving. We will delve into the mechanistic underpinnings of homocoupling, offer preventative measures, and provide detailed protocols to help you navigate the complexities of this reaction.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of my Suzuki reaction, and why is it a problem with my specific substrate?
A1: Homocoupling is a side reaction where two molecules of your boronic acid (or ester) reagent couple to form a symmetrical biaryl byproduct.[5][6] In your case, this would be the dimerization of the boronic acid coupling partner. This is particularly problematic because it consumes your valuable boronic acid, leading to a lower yield of the desired 1-(5-aryl-pyridin-2-yl)cyclopropanecarboxylic acid. Furthermore, the homocoupled byproduct can have similar chromatographic properties to your target molecule, making purification difficult. The electron-deficient nature of the bromopyridine can sometimes make the desired cross-coupling reaction slower, giving more opportunity for side reactions like homocoupling to occur.[7][8]
Q2: What are the primary drivers of this unwanted homocoupling reaction?
A2: The two main culprits behind boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[4][5][9]
-
Oxygen-Mediated Homocoupling : Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[5][10] This Pd(II) can then facilitate the homocoupling of the boronic acid.[6][11][12]
-
Palladium(II)-Mediated Homocoupling : If you are using a Pd(II) salt such as Pd(OAc)₂ or PdCl₂(dppf) as your catalyst precursor, it needs to be reduced to the active Pd(0) form in situ. One pathway for this reduction involves the boronic acid itself, leading to the formation of the homocoupled dimer and Pd(0).[5][13] This is especially prevalent at the beginning of the reaction.
Q3: My boronic acid reagent is not perfectly pure. Could this be contributing to the problem?
A3: Absolutely. Impurities in the boronic acid can significantly impact the reaction. Boronic acids can undergo degradation over time, especially if exposed to air and moisture, leading to the formation of boroxines (cyclic anhydrides) or other inactive species. It is highly recommended to use freshly purchased or purified boronic acids. Several purification techniques, such as recrystallization or forming a diethanolamine adduct, can be employed.[14][15]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and resolving the root causes of homocoupling in your Suzuki reaction.
Problem: Significant Formation of Homocoupled Byproduct
Initial Diagnostic Checks:
-
Atmosphere Control : Was the reaction performed under a strictly inert atmosphere (Argon or Nitrogen)?
-
Solvent Degassing : Were the solvents rigorously degassed prior to use?
-
Reagent Purity : What is the age and purity of the boronic acid?
Solutions and Optimization Strategies
1. Rigorous Exclusion of Oxygen
The most critical step to suppress homocoupling is the thorough removal of dissolved oxygen from your reaction system.[16][17]
Recommended Protocols:
-
Inert Gas Sparging : For routine work, bubbling an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes is effective. A subsurface sparge, where the gas is introduced below the liquid's surface, is more efficient.[4][18]
-
Freeze-Pump-Thaw Cycles : For maximum oxygen removal, especially for highly sensitive reactions, performing three to five freeze-pump-thaw cycles is the gold standard. This involves freezing the solvent, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.[4]
2. Strategic Catalyst and Ligand Selection
The choice of palladium source and ligand can dramatically influence the competition between the desired cross-coupling and the undesired homocoupling.
| Parameter | Recommendation | Rationale |
| Palladium Source | Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. | Starting with a Pd(0) source bypasses the initial reduction step where homocoupling is often initiated.[5] |
| Ligands | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃.[5][19] | These ligands accelerate the rate-determining oxidative addition step of the main Suzuki cycle.[3][20] By speeding up the desired reaction, the opportunity for the slower homocoupling pathway is minimized. |
Experimental Workflow for Catalyst and Ligand Screening:
Caption: A generalized workflow for optimizing Suzuki coupling conditions.
3. The Role of the Base and Solvent System
The base is not just an activator for the boronic acid; its properties can influence side reactions.[3][21]
| Parameter | Recommendation | Rationale |
| Base Selection | Screen a panel of bases. K₃PO₄ and Cs₂CO₃ are often good starting points for challenging couplings.[21][22] | The solubility and strength of the base can affect the rate of transmetalation.[23] In some cases, very strong bases like NaOH or KOH can promote side reactions.[21] |
| Solvent System | Anhydrous polar aprotic solvents like dioxane or THF, often with a small amount of water, are common. | The solvent affects the solubility of all components and can influence the rates of the catalytic cycle steps.[3] |
4. Advanced Troubleshooting Techniques
If homocoupling persists, consider these advanced strategies:
-
Slow Addition of the Boronic Acid : Using a syringe pump to add the boronic acid solution slowly over several hours can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling.[5][18]
-
Use of a Mild Reducing Agent : The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[16][18] This may help to keep the palladium in its active Pd(0) state by scavenging any Pd(II) species that form.[16][18]
The Suzuki Catalytic Cycle and the Homocoupling Side Reaction:
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Conclusion
Minimizing homocoupling in the Suzuki reaction of this compound is a multifactorial challenge that can be overcome with a systematic and informed approach. By rigorously excluding oxygen, making strategic choices in catalyst and ligand systems, and considering advanced techniques such as slow reagent addition, researchers can significantly improve the efficiency and outcome of this critical transformation. This guide provides the foundational knowledge and practical steps to troubleshoot and optimize your reactions, leading to higher yields and purer products in your synthetic endeavors.
References
-
Elias, W. C., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Available at: [Link]
- Google Patents. (2005). Process for purification of boronic acid and its derivatives.
-
ResearchGate. (2025). Effect of different bases on the Suzuki-Miyaura coupling a. Available at: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Available at: [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. Available at: [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. reddit.com [reddit.com]
- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid for Definitive Structure Confirmation
In the landscape of modern drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For novel compounds such as 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid, a potential modulator of critical signaling pathways, establishing its precise chemical architecture is paramount. This guide provides an in-depth comparative analysis of the spectral data required to unequivocally confirm its structure, contrasting it with the non-brominated analogue, 1-(pyridin-2-yl)cyclopropanecarboxylic acid.
The rationale for this comparison lies in the subtle yet significant influence of the bromine substituent on the spectroscopic properties of the molecule. By understanding these differences, researchers can gain a higher degree of confidence in their structural assignments. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
The Strategic Importance of Orthogonal Spectroscopic Techniques
A robust structural elucidation strategy relies on the application of multiple, independent analytical techniques. This orthogonal approach ensures that the limitations of one method are compensated for by the strengths of another, leading to a self-validating dataset. For this compound, the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a comprehensive picture of its molecular framework.
Figure 1: An experimental workflow diagram illustrating the central role of orthogonal spectroscopic techniques in the confirmation of a synthesized chemical structure.
Comparative Spectral Analysis: A Tale of Two Molecules
The introduction of a bromine atom at the 5-position of the pyridine ring in this compound induces predictable and observable changes in its spectral signature when compared to its non-brominated counterpart.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Proton NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
Predicted ¹H NMR Data for this compound: The presence of the electron-withdrawing bromine atom is expected to deshield the adjacent protons on the pyridine ring, shifting their signals downfield. Based on data from the closely related 1-(5-bromopyridin-2-yl)cyclopropanamine[1], we can predict the following approximate chemical shifts:
-
Pyridine Ring:
-
H-6: ~8.5 ppm (doublet)
-
H-4: ~7.7 ppm (doublet of doublets)
-
H-3: ~7.3 ppm (doublet)
-
-
Cyclopropane Ring:
-
CH₂: Two multiplets around 1.1-1.3 ppm.
-
-
Carboxylic Acid:
-
-COOH: A broad singlet typically above 10 ppm, which is deuterium-exchangeable.[2]
-
Comparative Analysis with 1-(pyridin-2-yl)cyclopropanecarboxylic acid: In the absence of the bromine atom, the pyridine protons of the alternative compound would resonate at slightly higher fields (more shielded). The characteristic splitting patterns would remain, but the overall chemical shifts for the pyridine protons would be lower.
| Proton | Predicted δ (ppm) for this compound | Expected δ (ppm) for 1-(pyridin-2-yl)cyclopropanecarboxylic acid | Key Difference |
| Pyridine H-6 | ~8.5 (d) | ~8.4 (d) | Downfield shift due to Br |
| Pyridine H-4 | ~7.7 (dd) | ~7.6 (t) | Downfield shift and altered splitting |
| Pyridine H-3 | ~7.3 (d) | ~7.2 (d) | Downfield shift |
| Pyridine H-5 | - | ~7.1 (t) | Absence of signal in bromo-compound |
| Cyclopropane CH₂ | ~1.1-1.3 (m) | ~1.1-1.3 (m) | Minimal change expected |
| Carboxylic Acid OH | >10 (br s) | >10 (br s) | No significant change expected |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides insights into the carbon framework of a molecule.
Predicted ¹³C NMR Data for this compound: The carbon atom directly attached to the bromine (C-5) will experience a significant downfield shift. The other pyridine carbons will also be affected, albeit to a lesser extent.
-
Carboxylic Acid: ~175-180 ppm
-
Pyridine Ring:
-
C-2: ~160 ppm
-
C-6: ~150 ppm
-
C-4: ~140 ppm
-
C-5 (C-Br): ~120 ppm
-
C-3: ~125 ppm
-
-
Cyclopropane Ring:
-
Quaternary C: ~30-35 ppm
-
CH₂: ~15-20 ppm
-
Comparative Analysis with 1-(pyridin-2-yl)cyclopropanecarboxylic acid: The most significant difference will be the absence of the downfield C-Br signal and the upfield shift of the corresponding C-5 carbon in the non-brominated analog.
| Carbon | Predicted δ (ppm) for this compound | Expected δ (ppm) for 1-(pyridin-2-yl)cyclopropanecarboxylic acid | Key Difference |
| C=O | ~175-180 | ~175-180 | Minimal change |
| Pyridine C-2 | ~160 | ~162 | Minor shift |
| Pyridine C-6 | ~150 | ~149 | Minor shift |
| Pyridine C-4 | ~140 | ~136 | Upfield shift without Br |
| Pyridine C-5 | ~120 (C-Br) | ~123 | Significant upfield shift and absence of C-Br effect |
| Pyridine C-3 | ~125 | ~121 | Upfield shift without Br |
| Cyclopropane Quat. C | ~30-35 | ~30-35 | Minimal change |
| Cyclopropane CH₂ | ~15-20 | ~15-20 | Minimal change |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.
Predicted Mass Spectrum for this compound: The most telling feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This will result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
-
Molecular Ion (M⁺): m/z 241 (for ⁷⁹Br) and 243 (for ⁸¹Br)
-
Key Fragments: Loss of the carboxylic acid group (-COOH, 45 Da) would lead to fragments at m/z 196 and 198. Further fragmentation of the pyridine ring is also expected.
Comparative Analysis with 1-(pyridin-2-yl)cyclopropanecarboxylic acid: The non-brominated analog will show a single molecular ion peak at m/z 163 and will lack the characteristic isotopic pattern of the bromo-compound.
| Spectral Feature | This compound | 1-(pyridin-2-yl)cyclopropanecarboxylic acid |
| Molecular Formula | C₉H₈BrNO₂ | C₉H₉NO₂ |
| Molecular Weight | 242.07 g/mol | 163.17 g/mol [3] |
| Molecular Ion (m/z) | 241/243 (1:1 ratio) | 163 |
| Key Fragment (m/z) | 196/198 ([M-COOH]⁺) | 118 ([M-COOH]⁺) |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectrum for this compound: The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H stretch: A very broad band from 2500-3300 cm⁻¹[2].
-
C=O stretch: A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C-O stretch: A medium intensity band in the 1210-1320 cm⁻¹ region.
-
Pyridine ring stretches: Several bands in the 1400-1600 cm⁻¹ region.
-
C-Br stretch: A weak to medium band in the 500-600 cm⁻¹ region.
Comparative Analysis with 1-(pyridin-2-yl)cyclopropanecarboxylic acid: The IR spectra of the two compounds will be very similar, with the primary difference being the presence of the C-Br stretching frequency in the bromo-derivative.
| Vibrational Mode | This compound (cm⁻¹) | 1-(pyridin-2-yl)cyclopropanecarboxylic acid (cm⁻¹) |
| O-H stretch | 2500-3300 (broad) | 2500-3300 (broad) |
| C=O stretch | ~1700-1725 | ~1700-1725 |
| C-O stretch | ~1210-1320 | ~1210-1320 |
| C-Br stretch | ~500-600 | Absent |
Experimental Protocols
The following are generalized protocols for the acquisition of high-quality spectral data. Instrument parameters should be optimized for the specific instrument and sample.
NMR Data Acquisition (400 MHz Spectrometer)
-
Sample Preparation:
-
Weigh 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE).
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Mass Spectrometry (Electrospray Ionization - ESI)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
-
Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan of the empty ATR crystal prior to sample analysis.
-
Figure 2: A flowchart outlining the sample preparation and data acquisition steps for NMR, Mass Spectrometry, and IR spectroscopy.
Conclusion
The structural confirmation of this compound is readily achievable through a systematic and comparative spectral analysis. The presence of the bromine atom provides a unique and definitive set of spectroscopic handles, particularly the characteristic isotopic pattern in the mass spectrum and the downfield shifts in the NMR spectra. By comparing the acquired data with that of the non-brominated analog, 1-(pyridin-2-yl)cyclopropanecarboxylic acid, researchers can build a compelling and self-validating case for the correct structural assignment. This rigorous approach is fundamental to ensuring the quality and integrity of data in all stages of chemical and pharmaceutical research.
References
-
Human Metabolome Database. [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0001368). Available from: [Link]
-
PubChem. 1-(Pyridin-2-yl)cyclopropanecarboxylic acid. Available from: [Link]
-
NIST. Cyclopropanecarboxylic acid. Available from: [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane. Available from: [Link]
-
ResearchGate. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
Beilstein Journals. BJOC - Search Results. Available from: [Link]
-
PubMed. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. Available from: [Link]
-
MDPI. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Available from: [Link]
-
ResearchGate. 13C‐NMR. Spectra, Structure and Reactivity of Cyclic Oxocarbons. Available from: [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]
-
NIST. 2-Pyridinecarboxylic acid. Available from: [Link]
-
NIST. Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S(Z)],3β(E)]]-*. Available from: [Link]
-
NIST. Pyridine. Available from: [Link]
-
Chemical-Suppliers.com. 1-(Pyridin-2-yl)cyclopropanecarboxylicacid | CAS 162960-26-1. Available from: [Link]
-
CrystEngComm (RSC Publishing). Pyrrolidin-1-ium-2-carboxylate·4-hydroxybenzoic acid co-crystal: a novel phase-matchable acentric organic material for efficient second-harmonic generation. Available from: [Link]
-
SpectraBase. 1-Cyclopentenecarboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]
Sources
A Comparative Guide to Catalysts for Suzuki Coupling of 5-Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This is particularly true in the synthesis of pyridyl-containing compounds, which are prevalent in pharmaceuticals and functional materials.[1] The choice of a suitable palladium catalyst is a critical parameter that significantly influences reaction yield, time, and overall efficiency, especially when dealing with heteroaromatic halides like 5-bromopyridines.[1][3] This guide provides an in-depth comparison of commonly employed palladium catalysts for the Suzuki coupling of 5-bromopyridines, supported by experimental data to aid in catalyst selection and reaction optimization.
The Challenge of 5-Bromopyridines in Suzuki Coupling
The electronic properties of the pyridine ring can complicate the Suzuki coupling reaction. The nitrogen atom's electron-withdrawing nature can affect the reactivity of the C-Br bond, and its basicity can lead to catalyst inhibition or undesired side reactions. Therefore, the selection of an appropriate catalyst system, including the palladium source and the ligand, is paramount for a successful transformation.
Catalyst Performance Comparison
The effectiveness of a palladium catalyst in the Suzuki coupling of 5-bromopyridines is heavily influenced by the ligand coordinated to the palladium center.[1] This section compares the performance of three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and pre-formed catalyst systems like palladacycles.
Phosphine-Based Catalysts
Traditional phosphine-based catalysts, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been widely used.[1] However, for challenging substrates like 5-bromopyridines, more electron-rich and bulky phosphine ligands are often necessary to achieve high yields and turnover numbers.[1][4] These advanced ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), promote the critical oxidative addition and reductive elimination steps of the catalytic cycle.[1][5]
N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have emerged as highly active catalysts for Suzuki couplings.[1] The strong σ-donating ability of NHC ligands enhances the catalytic activity, often permitting lower catalyst loadings and shorter reaction times.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly effective for heteroaryl couplings due to their high stability and activity.[1][6]
Palladacycles
Palladacycles are pre-activated catalyst systems known for their high thermal stability and catalytic activity.[1] These can be especially advantageous for large-scale syntheses due to their efficiency and robustness.[1]
Performance Data Summary
The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of 5-bromopyridine derivatives with arylboronic acids, based on literature data.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [1] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [1] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [1] |
| Pd(dppf)Cl₂ | 3 | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | High | [3][7] |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9] The choice of catalyst and ligands directly impacts the efficiency of each step.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol 1: Using a Phosphine-Based Catalyst (e.g., Pd(OAc)₂/SPhos)
-
Reaction Setup: In a reaction vessel, combine the 5-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL). In a separate vial, prepare a pre-catalyst mixture of Pd(OAc)₂ (1 mol%) and SPhos (1.1 mol%) in a small amount of the solvent. Add this mixture to the reaction vessel.
-
Reaction: Heat the mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. [1]6. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [1]
Protocol 2: Using an NHC-Based Catalyst (e.g., PEPPSI-IPr)
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the PEPPSI-IPr catalyst (e.g., 0.5 mol%) to a reaction vessel.
-
Reagent Addition: Add the 5-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the solvent (e.g., t-AmylOH, 5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 2-6 hours, monitoring the reaction progress.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Protocol 3: Using Pd(dppf)Cl₂
-
Reaction Setup: To a round-bottom flask, add the 5-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). [3]2. Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. [3]3. Solvent and Catalyst Addition: Add anhydrous, degassed dimethoxyethane (10 mL) followed by [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol%). [3]4. Reaction: Heat the mixture to 80 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC or LC-MS. [3]5. Work-up and Purification: Follow the same procedure as described in Protocol 1.
Troubleshooting and Considerations
-
Dehalogenation: This is a common side reaction where the bromo-substituent is replaced by a hydrogen atom. [4]Using more sterically hindered ligands, lowering the reaction temperature, or shortening the reaction time can help minimize this side reaction. [4]* Protodeboronation: The boronic acid can be sensitive to acidic conditions or prolonged heating, leading to its decomposition. The choice of base and careful control of reaction time are important.
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction outcome. [10]Aprotic solvents like dioxane, toluene, and THF are commonly used, often with an aqueous solution of an inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. [2][11]The base not only facilitates the transmetalation step but can also influence the catalyst's stability and activity. [12]
Conclusion
The Suzuki-Miyaura coupling of 5-bromopyridines is a powerful synthetic transformation, and the choice of catalyst is a critical factor for success. While traditional phosphine-based catalysts can be effective, modern bulky phosphine ligands and N-heterocyclic carbene-based catalysts often provide superior performance in terms of yield, reaction time, and catalyst loading. For challenging couplings, PEPPSI-IPr and systems utilizing Buchwald ligands like SPhos are excellent starting points. Careful optimization of the reaction conditions, including the base, solvent, and temperature, is essential to achieve optimal results and minimize side reactions. This guide provides a foundation for researchers to make informed decisions in catalyst selection and to develop robust and efficient protocols for the synthesis of valuable 5-arylpyridine derivatives.
References
- BenchChem. (2025). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide.
- BenchChem. (2025). A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of...
- BenchChem. (2025). Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Bromo-N-phenylpyridin-3-amine.
- Semantic Scholar. (n.d.). Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the ...
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- CoLab. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction a.
-
MDPI. (2020). Palladium PEPPSI-IPr Complex Supported on a Calixa[13]rene: A New Catalyst for Efficient Suzuki–Miyaura Coupling of Aryl Chlorides. Retrieved from
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- MDPI. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- Wikipedia. (n.d.). Suzuki reaction.
- NIH. (n.d.). Organoborane coupling reactions (Suzuki coupling).
- MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- ResearchGate. (n.d.). Highly efficient Pd-PEPPSI-IPr catalyst for N -(4-pyridazinyl)-bridged bicyclic sulfonamides via Suzuki-Miyaura coupling reaction.
- ResearchGate. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- NIH. (n.d.). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- University of Liverpool IT Services. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand: Observation of High Yields under Acidic Conditions. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid
Introduction
1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid is a key building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its rigid cyclopropane scaffold appended to a functionalized pyridine ring offers a unique three-dimensional architecture for probing biological targets. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages.
Route 1: Titanocene-Mediated Cyclopropanation followed by Amine Conversion
This pathway hinges on a Kulinkovich-type reaction to construct the cyclopropylamine intermediate, which is then converted to the target carboxylic acid. This approach builds the cyclopropane ring directly onto the pyridine core starting from a readily available nitrile.
Overall Synthetic Scheme (Route 1)
Caption: Synthetic workflow for Route 1.
Expertise & Experience: The "Why" Behind the "How"
The initial step leverages a titanium-mediated cyclopropanation of a nitrile. This is a powerful transformation that forms the cyclopropane ring and introduces an amino group in a single pot. The choice of titanium(IV) isopropoxide and ethylmagnesium bromide generates a titanacyclopropane intermediate in situ. This reagent then reacts with the nitrile to form the cyclopropylamine[1]. The subsequent use of boron trifluoride dietherate is crucial for the rearrangement and workup to yield the desired amine.
The conversion of the primary amine to the carboxylic acid is a two-step process. A Sandmeyer reaction is a classic and reliable method for converting an aromatic or heteroaromatic amine into a variety of functional groups via a diazonium salt intermediate[2][3][4]. In this proposed route, the amine is first diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then treated with copper(I) cyanide to install the nitrile group. This cyanation step is a robust and high-yielding transformation[2].
Finally, the hydrolysis of the cyclopropanecarbonitrile to the carboxylic acid is a standard procedure that can be achieved under either acidic or basic conditions with high efficiency[5][6].
Experimental Protocol (Route 1)
Step 1: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanamine [1]
-
Suspend 5-bromo-2-cyanopyridine (1.0 g, 5.46 mmol) in diethyl ether (30 mL) in a flame-dried, three-necked flask under an inert atmosphere and cool to -78 °C.
-
Add titanium(IV) isopropoxide (1.7 mL, 6.01 mmol) dropwise and stir the mixture for 5 minutes.
-
Add ethylmagnesium bromide (3M in diethyl ether, 4.0 mL) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature, then allow the reaction to warm to room temperature and stir for an additional hour.
-
Cool the mixture back to -78 °C and add boron trifluoride dietherate (1.55 g, 10.92 mmol) dropwise. Stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid. Separate the aqueous layer and wash with diethyl ether.
-
Basify the aqueous layer to pH 10 with aqueous sodium hydroxide and extract with ethyl acetate.
-
Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexanes/ethyl acetate, 1:1) to yield 1-(5-bromopyridin-2-yl)cyclopropanamine.
Step 2: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile (via Sandmeyer Reaction)
-
Dissolve 1-(5-bromopyridin-2-yl)cyclopropanamine (1.0 g, 4.69 mmol) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide at 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature and then heat gently until nitrogen evolution ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude nitrile.
Step 3: Hydrolysis to this compound [5]
-
Reflux the crude 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile with an excess of 6 M hydrochloric acid or 20% aqueous sodium hydroxide until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and, if basic, acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to afford the final product.
Route 2: Convergent Synthesis via Organometallic Addition and Nitrile Hydrolysis
This alternative strategy employs a more convergent approach, where a pre-functionalized pyridine is coupled with a cyclopropane-containing synthon. This route avoids the handling of the potentially sensitive cyclopropylamine intermediate.
Overall Synthetic Scheme (Route 2)
Caption: Synthetic workflow for Route 2.
Expertise & Experience: The "Why" Behind the "How"
This route commences with the selective metal-halogen exchange of 2,5-dibromopyridine. The bromine at the 2-position is more susceptible to lithiation than the one at the 5-position due to the directing effect of the pyridine nitrogen. Using a strong base like n-butyllithium at low temperatures allows for the regioselective formation of 5-bromo-2-lithiopyridine.
This organolithium species is a potent nucleophile that can react with a suitable electrophilic cyclopropane synthon. A good candidate for this is a derivative of cyclopropanecarbonitrile. The reaction of the lithiated pyridine with an activated cyclopropane, such as 1-cyanocyclopropanecarbonyl chloride or a similar species, would directly install the desired 1-cyano-1-cyclopropyl moiety at the 2-position of the pyridine ring.
The final step is the hydrolysis of the nitrile to the carboxylic acid, which, as in Route 1, is a straightforward and high-yielding transformation[5][6][7].
Experimental Protocol (Route 2)
Step 1: Synthesis of 2,5-Dibromopyridine [8][9]
-
To a solution of 2-amino-5-bromopyridine in aqueous hydrobromic acid at 0-5 °C, slowly add a solution of sodium nitrite in water.
-
Stir the resulting diazonium salt solution for 30 minutes at low temperature.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution.
-
Heat the mixture to facilitate the decomposition of the diazonium salt and the formation of 2,5-dibromopyridine.
-
Extract the product with an organic solvent, wash, dry, and purify by distillation or crystallization.
Step 2: Synthesis of 1-(5-Bromopyridin-2-yl)cyclopropanecarbonitrile
-
Dissolve 2,5-dibromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.0 eq) and stir the mixture for 1 hour at -78 °C to generate 5-bromo-2-lithiopyridine in situ.
-
In a separate flask, prepare a solution of a suitable electrophilic cyclopropane synthon (e.g., 1-cyanocyclopropanecarbonyl chloride) in anhydrous THF at -78 °C.
-
Transfer the solution of 5-bromo-2-lithiopyridine via cannula into the electrophile solution at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Wash the organic layer, dry over sodium sulfate, and purify by column chromatography to yield the nitrile intermediate.
Step 3: Hydrolysis to this compound [5]
-
Reflux the 1-(5-bromopyridin-2-yl)cyclopropanecarbonitrile with an excess of 6 M hydrochloric acid or 20% aqueous sodium hydroxide.
-
After cooling, acidify the reaction mixture if necessary to precipitate the product.
-
Isolate the solid by filtration, wash with cold water, and dry to obtain the final product.
Performance Comparison
| Parameter | Route 1 | Route 2 |
| Starting Materials | 5-Bromo-2-cyanopyridine | 2-Amino-5-bromopyridine |
| Number of Steps | 3 | 3 |
| Key Intermediates | 1-(5-Bromopyridin-2-yl)cyclopropanamine | 2,5-Dibromopyridine, 5-Bromo-2-lithiopyridine |
| Reagent Hazards | Ethylmagnesium bromide (pyrophoric), Boron trifluoride (corrosive), Sodium nitrite/HCl (forms nitrous acid), Copper(I) cyanide (highly toxic) | n-Butyllithium (pyrophoric), Cryogenic temperatures required |
| Scalability | The Kulinkovich reaction can be sensitive to scale-up. The Sandmeyer reaction can be challenging on a large scale due to the instability of diazonium salts and the use of toxic reagents. | Lithiation reactions are well-established for large-scale synthesis, but require careful temperature control. The overall route is likely more amenable to scale-up. |
| Overall Yield | The reported yield for the first step is 30%[1]. Subsequent steps are generally high-yielding, but the overall yield is likely to be modest. | Each step is typically high-yielding, potentially leading to a better overall yield. |
| Convergence | Linear synthesis | Convergent synthesis |
Conclusion
Both synthetic routes presented offer viable pathways to this compound.
Route 1 is notable for its use of a powerful C-C and C-N bond-forming reaction in the initial step. However, it involves the handling of a potentially unstable amine intermediate and employs a Sandmeyer reaction, which can present safety and scalability challenges. The overall yield may also be a limiting factor.
Route 2 represents a more robust and likely higher-yielding approach. Its convergent nature and reliance on well-understood organometallic and hydrolysis reactions make it more attractive for larger-scale synthesis. The main challenge lies in the careful control of the low-temperature lithiation step.
For laboratory-scale synthesis and rapid access to the target molecule for initial biological screening, Route 1 may be a suitable option. However, for process development and the production of larger quantities of material, Route 2 is the recommended pathway due to its anticipated higher overall yield and greater scalability.
References
-
Organic Syntheses. cyclopropanecarboxylic acid. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
NIH National Library of Medicine. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
MySkinRecipes. 1-(2-Pyridinyl)-Cyclopropanecarbonitrile. [Link]
- Google Patents.
-
Baran Lab, Scripps Research. Pyridine Synthesis: Cliff Notes. (2004-09-06). [Link]
-
ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). (2018-01-25). [Link]
-
Heterocyclic Letters. AN IMPROVED, PRACTICAL, RELIABLE AND SCALABLE SYNTHESIS OF 2,5-DIBROMOPYRIDINE. (2021). [Link]
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
- Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
- Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
- Google Patents.
-
Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of met. (2014). [Link]
Sources
- 1. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 7. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
- 8. 2,5-Dibromopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. heteroletters.org [heteroletters.org]
A Comparative Guide to the Biological Activity of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid and Its Analogues
Introduction
In the landscape of medicinal chemistry, the incorporation of strained ring systems like cyclopropane is a well-established strategy to imbue molecules with unique pharmacological properties. The rigid conformation of the cyclopropane ring can enhance binding affinity to biological targets, improve metabolic stability, and influence pharmacokinetic profiles.[1][2][3] When coupled with a heteroaromatic scaffold such as pyridine—a privileged structure in drug discovery known for its diverse biological activities including anticancer and antimicrobial effects—the resulting compounds present a compelling area for investigation.[4]
This guide provides a comparative analysis of the potential biological activity of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid, a molecule combining these key structural features. Due to the nascent stage of research on this specific compound, this document synthesizes information from studies on structurally related analogues to project its potential therapeutic applications, outlines robust methodologies for its biological evaluation, and discusses the prospective structure-activity relationships (SAR) that could guide future drug development efforts.
Projected Biological Profile and Key Analogues for Comparison
While direct experimental data for this compound is not extensively published, patent literature points towards a potential role for its derivatives as modulators of the leukotriene pathway.[5] Leukotrienes, particularly the cysteinyl leukotrienes (CysLTs), are potent inflammatory mediators implicated in conditions like asthma.[5] This suggests that the primary compound and its analogues could function as anti-inflammatory agents.
To establish a meaningful comparison, we will consider the following structural analogues, which allow for the systematic evaluation of each component of the parent molecule:
| Compound ID | Structure | Key Feature Variation | Rationale for Inclusion |
| LEAD-01 | This compound | Parent Compound | Baseline for activity and SAR studies. |
| ANA-02 | 1-(Pyridin-2-YL)cyclopropanecarboxylic acid | Removal of Bromo Group | Evaluates the electronic and steric contribution of the bromine atom to activity. |
| ANA-03 | 1-(5-Chloropyridin-2-YL)cyclopropanecarboxylic acid | Bromo to Chloro Substitution | Assesses the effect of a different halogen with altered electronegativity and size. |
| ANA-04 | 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid | Cyclopropane to Cyclobutane | Probes the impact of ring strain and size of the cycloalkane moiety on target engagement.[6] |
| ANA-05 | 2-(5-Bromopyridin-2-YL)acetic acid | Removal of Cyclopropane Ring | Determines the necessity of the rigid, strained ring for biological activity. |
| ANA-06 | 1-(5-Bromopyridin-2-YL)cyclopropanecarboxamide | Carboxylic Acid to Amide | Investigates the role of the carboxylic acid group as a hydrogen bond donor/acceptor or potential metal chelator. |
Experimental Evaluation: Protocols for Comparative Analysis
To rigorously compare the biological activity of these compounds, a tiered screening approach is recommended. This workflow begins with primary in vitro assays to establish activity and progresses to more complex cellular and mechanistic studies.
Caption: Tiered experimental workflow for evaluating biological activity.
Detailed Protocol 1: Leukotriene C4 Synthase (LTC4S) Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the enzyme responsible for the production of LTC4, a key cysteinyl leukotriene.
Objective: To determine the IC50 value of each compound against human LTC4S.
Materials:
-
Recombinant human LTC4S
-
Leukotriene A4 (LTA4) methyl ester
-
Glutathione (GSH)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.8
-
Test compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 310 nm
Procedure:
-
Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in DMSO.
-
In each well of the microplate, add 2 µL of the compound dilution. For control wells, add 2 µL of DMSO.
-
Add 188 µL of a pre-mixed solution containing assay buffer, 5 µM LTA4 methyl ester, 10 mM GSH, and the appropriate concentration of LTC4S enzyme.
-
Initiate the reaction and immediately monitor the increase in absorbance at 310 nm for 10 minutes at 25°C. The formation of LTC4 is accompanied by a change in the UV spectrum.
-
Calculate the initial reaction velocity (rate of absorbance change) for each concentration.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality and Validation: This cell-free assay provides a direct measure of enzyme inhibition, isolating the interaction between the compound and the target. LTA4 is a labile substrate; therefore, its fresh preparation and immediate use are critical for assay validity. Including a known LTC4S inhibitor (e.g., MK-886) as a positive control validates the assay's performance.
Detailed Protocol 2: Cell-Based Cysteinyl Leukotriene (CysLT) Release Assay
This assay measures the ability of compounds to inhibit the release of CysLTs from activated inflammatory cells, providing a more physiologically relevant context.
Objective: To quantify the inhibition of CysLT release from calcium ionophore-stimulated rat basophil leukemia (RBL-1) cells.
Materials:
-
RBL-1 cells
-
Cell culture medium (e.g., MEM) with 15% FBS
-
Calcium ionophore A23187
-
Assay buffer (e.g., Tyrode's buffer with 1 mM Ca2+)
-
Test compounds
-
Cysteinyl Leukotriene ELISA Kit
Procedure:
-
Seed RBL-1 cells in a 24-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds (or vehicle control) for 30 minutes at 37°C.
-
Stimulate the cells by adding A23187 to a final concentration of 1 µM.
-
Incubate for 15 minutes at 37°C to allow for CysLT release.
-
Collect the supernatant from each well.
-
Quantify the amount of CysLTs (LTC4, LTD4, LTE4) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Trustworthiness: The use of a validated commercial ELISA kit ensures the specific and sensitive detection of CysLTs. A cytotoxicity pre-assay is essential to confirm that the observed reduction in CysLTs is due to pathway inhibition and not cell death.
Structure-Activity Relationship (SAR) Insights
Based on the proposed analogue comparison, we can anticipate the following SAR trends:
Caption: Key structural components influencing biological activity.
-
The 5-Bromo Group (LEAD-01 vs. ANA-02 & ANA-03): The electron-withdrawing nature of the bromine atom on the pyridine ring is expected to significantly influence the molecule's electronic properties and binding interactions. Its removal (ANA-02) or replacement with chlorine (ANA-03) will clarify its role. A loss of potency in ANA-02 would suggest the halogen is crucial, possibly through a halogen bond with the target protein or by modulating the pKa of the pyridine nitrogen.
-
The Cyclopropane Ring (LEAD-01 vs. ANA-04 & ANA-05): The cyclopropane ring enforces a specific spatial orientation of the pyridine and carboxylic acid moieties. Comparing its activity to the more flexible cyclobutane (ANA-04) and the acyclic analogue (ANA-05) will highlight the importance of this rigid conformation for optimal target binding. A significant drop in activity for ANA-05 would underscore the value of the constrained linker.[2][3]
-
The Carboxylic Acid Group (LEAD-01 vs. ANA-06): The carboxylic acid is a common pharmacophore that can act as a hydrogen bond donor and acceptor or engage in ionic interactions. Its conversion to a neutral amide (ANA-06) will test this hypothesis. If activity is abrogated, it suggests this acidic group is essential for anchoring the molecule in the active site of its target.
Conclusion and Future Directions
This compound stands as a promising scaffold for the development of novel therapeutic agents, potentially targeting inflammatory pathways mediated by leukotrienes. The proposed comparative framework provides a clear and scientifically rigorous path to elucidate its biological activity, mechanism of action, and structure-activity relationships.
The experimental protocols detailed herein are designed to be self-validating, ensuring that the data generated is robust and reliable. Subsequent studies should focus on hit-to-lead optimization based on the SAR data, followed by in vivo evaluation in relevant disease models (e.g., murine models of asthma or inflammation) to confirm therapeutic efficacy. This systematic approach will be critical in unlocking the full therapeutic potential of this intriguing class of molecules.
References
-
Chemspace. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. Available from: [Link]
-
Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health. Available from: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available from: [Link]
-
Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Available from: [Link]
- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
-
Synthesis and Pharmacological Evaluation of Novel 4-alkyl-5-thien-2'-yl Pyrazole Carboxamides. PubMed. Available from: [Link]
-
Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available from: [Link]
-
Structure-Activity relationships of 2-substituted 5,7-Diarylcyclopenteno[1,2-b]pyridine-6-carboxylic acids as a novel class of endothelin receptor antagonists. PubMed. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]
-
Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. MDPI. Available from: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. National Institutes of Health. Available from: [Link]
-
Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. PubMed. Available from: [Link]
Sources
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 6. 1-(5-Bromopyridin-2-yl)cyclobutane-1-carboxylic acid - CAS:1382486-27-2 - Sunway Pharm Ltd [3wpharm.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid Derivatives as Novel Leukotriene C4 Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 1-(5-bromopyridin-2-YL)cyclopropanecarboxylic acid scaffold. Our focus is on the potential of these compounds as inhibitors of Leukotriene C4 Synthase (LTC4S), a critical enzyme in the inflammatory cascade. This document will detail synthetic strategies, propose a framework for SAR exploration, and provide comprehensive experimental protocols for the evaluation of these novel compounds against relevant alternatives.
Introduction: The Therapeutic Potential of Targeting Leukotriene C4 Synthase
Leukotrienes are potent lipid mediators that play a crucial role in inflammatory and allergic responses.[1][2] Specifically, the cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are key players in the pathophysiology of asthma and other inflammatory diseases, responsible for bronchoconstriction, increased vascular permeability, and eosinophil migration.[1][2] The enzyme Leukotriene C4 Synthase (LTC4S) catalyzes the pivotal step in the biosynthesis of CysLTs, the conjugation of leukotriene A4 (LTA4) with reduced glutathione (GSH).[3] Therefore, inhibiting LTC4S presents a promising therapeutic strategy for the management of these conditions.[1][2][4] While CysLT1 receptor antagonists are currently in clinical use, a significant portion of patients with asthma remain uncontrolled, highlighting the need for new therapeutic approaches targeting the CysLT pathway.[4]
The this compound scaffold has emerged as a promising starting point for the development of novel LTC4S inhibitors. The unique conformational constraints imposed by the cyclopropane ring, coupled with the electronic properties of the bromopyridine moiety, offer a compelling framework for potent and selective enzyme inhibition. This guide will explore the synthetic derivatization of this core structure and establish a systematic approach to understanding the SAR for the development of next-generation anti-inflammatory agents.
Synthetic Strategies for Derivative Libraries
The generation of a diverse library of derivatives is fundamental to any SAR study. The synthesis of analogs of this compound can be approached through a modular strategy, allowing for systematic modifications at key positions.
A plausible synthetic route, based on established chemical principles, is outlined below. This approach allows for variation in the pyridine ring substituents, the cyclopropane ring, and the carboxylic acid moiety.
Sources
- 1. Leukotriene c4 synthase: upcoming drug target for inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are LTC4S inhibitors and how do they work? [synapse.patsnap.com]
- 3. Leukotriene C4 synthase: a pivotal enzyme in cellular biosynthesis of the cysteinyl leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Oral Leukotriene C4 Synthase Inhibitor (1 S,2 S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic Acid (AZD9898) as a New Treatment for Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Amide Coupling for 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic Acid
Introduction: Navigating the Challenges of a Unique Substrate
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] While numerous protocols exist, the success of an amide coupling is highly dependent on the nature of the substrates. The molecule 1-(5-Bromopyridin-2-yl)cyclopropanecarboxylic acid presents a unique and formidable challenge for chemists. Its structure combines two distinct difficulties:
-
Significant Steric Hindrance: The carboxylic acid is attached to a quaternary carbon on a cyclopropane ring, creating a sterically congested environment that can dramatically slow down the approach of the amine nucleophile.[2]
-
Electronic and Heterocyclic Effects: The presence of an electron-deficient pyridine ring, with the carboxyl group positioned at the C-2 position, can influence the reactivity of the molecule and introduce potential side reactions.[3]
This guide provides a comparative analysis of various amide coupling reagents for this specific substrate. We will delve into the mechanistic rationale behind reagent selection, present comparative data for difficult couplings, and provide detailed experimental protocols to empower researchers to make informed decisions and achieve optimal results.
The Fundamental Principle: Carboxylic Acid Activation
A direct reaction between a carboxylic acid and an amine is kinetically slow due to the formation of a non-productive acid-base salt.[4] Coupling reagents circumvent this by converting the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by the amine.[1]
Caption: General mechanism of amide bond formation.
Comparative Analysis of Coupling Reagents
The choice of reagent is critical. For a sterically demanding substrate like this compound, potency and the ability to overcome steric barriers are paramount.
Carbodiimides: The Workhorse Reagents
-
Examples: EDC (water-soluble), DCC, DIC
-
Mechanism: Carbodiimides activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable active ester, which then reacts with the amine.[5][6]
-
Advantages: EDC is cost-effective, and its urea byproduct is water-soluble, which greatly simplifies aqueous workup procedures.[5][7]
-
Disadvantages: Standard carbodiimides are often insufficiently reactive for sterically hindered substrates.[2] The reaction may be sluggish, requiring higher temperatures or extended reaction times, which can increase the risk of side reactions.
Uronium/Aminium Salts: The High-Performance Leaders
-
Examples: HATU, HBTU, HCTU, COMU
-
Mechanism: These reagents, in the presence of a non-nucleophilic base like DIPEA, react with the carboxylic acid to form highly reactive active esters.[6] HATU, which incorporates a HOAt moiety, is particularly effective. The resulting OAt-ester is more reactive than the OBt-esters generated by reagents like HBTU, due to the electron-withdrawing effect and anchimeric assistance from the pyridine nitrogen in the HOAt leaving group.[8]
-
Advantages: Uronium salts exhibit high coupling efficiency and fast reaction times, especially for "difficult" or sterically hindered couplings.[5][9] HATU is widely regarded as one of the most powerful reagents for overcoming significant steric barriers.[2][9] COMU, an Oxyma-based reagent, offers comparable reactivity to HATU with the added benefits of improved safety (avoiding potentially explosive benzotriazole additives) and better solubility.[10]
-
Disadvantages: These reagents are significantly more expensive than carbodiimides. If used in excess or with improper stoichiometry, they can cause guanidinylation of the primary amine, a troublesome side reaction.
Caption: HATU-mediated activation for hindered substrates.
Phosphonium Salts: The Reliable Powerhouses
-
Examples: PyBOP, BOP, PyAOP
-
Mechanism: Similar to uronium salts, phosphonium reagents like PyBOP generate active esters (OBt-esters for PyBOP, OAt-esters for PyAOP) that readily react with amines.[10]
-
Advantages: They offer high reactivity comparable to uronium salts and are excellent for hindered couplings.[2] A key advantage is that they cannot act as guanidinylating agents, eliminating a potential side reaction associated with HATU/HBTU.
-
Disadvantages: The byproduct, hexamethylphosphoramide (HMPA) formed from the original BOP reagent, is a known carcinogen.[10] Modern alternatives like PyBOP are much safer but still generate phosphine oxide byproducts that may require careful chromatographic separation.
Propylphosphonic Anhydride (T3P®): The Green and Scalable Option
-
Mechanism: T3P acts as a powerful dehydrating agent, activating the carboxylic acid by forming a mixed phosphonic anhydride intermediate, which is then attacked by the amine.[11]
-
Advantages: T3P is exceptionally safe, non-toxic, and non-allergenic.[11][12] Its byproducts are water-soluble phosphonic acids, allowing for a very simple aqueous workup and avoiding the need for chromatography in many cases.[13][14] It has been shown to be highly effective for a wide range of substrates with low risk of epimerization, making it ideal for process chemistry and scale-up.[13][15]
-
Disadvantages: While potent, it may require slightly longer reaction times or gentle heating compared to the most powerful uronium salts for extremely hindered substrates.
Quantitative Performance Comparison for Difficult Couplings
The following table summarizes expected performance based on literature data for sterically hindered or electronically challenging substrates. Actual results will vary based on the specific amine and reaction conditions.
| Coupling Reagent | Class | Typical Yield Range (%) | Typical Reaction Time (h) | Relative Cost | Key Byproducts & Workup Notes |
| EDC / HOBt | Carbodiimide | 50 - 85% | 4 - 24 h | Low | Water-soluble urea; easy aqueous workup.[5] |
| HATU / DIPEA | Uronium Salt | 85 - 98% | 1 - 6 h | High | Water-soluble urea and HOAt; requires standard workup.[5][16] |
| PyBOP / DIPEA | Phosphonium Salt | 80 - 95% | 2 - 8 h | High | Phosphine oxide byproduct may require chromatography.[10] |
| T3P® / Pyridine | Phosphonic Anhydride | 80 - 98% | 2 - 12 h | Medium | Water-soluble phosphonic acids; very easy aqueous workup.[11][13] |
Experimental Protocols
Primary Recommendation for this compound: HATU Coupling
This protocol is recommended for maximum efficiency and yield, especially during discovery phases or when dealing with precious amines.
Caption: Experimental workflow for HATU coupling.
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M. Stir to dissolve.
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 equiv) dropwise. A color change to yellow is often observed.[16] Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation of the carboxylic acid.[16]
-
Amine Addition: Add the desired amine (1.0 - 1.2 equiv), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[16]
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.[16][17]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Alternative Protocol for Scalability and Safety: T3P® Coupling
This protocol is an excellent choice when process safety, ease of workup, and scalability are primary concerns.
Step-by-Step Methodology:
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv) and the amine (1.05 equiv).
-
Dissolution: Dissolve the components in a suitable aprotic solvent such as ethyl acetate or 2-MeTHF.
-
Base Addition: Add pyridine (2.0 - 3.0 equiv) as the base.
-
T3P® Addition: Add T3P® (1.2 equiv, typically supplied as a 50% solution in a solvent like ethyl acetate) dropwise to the reaction mixture, maintaining the temperature below 30 °C.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Gentle heating (40-50 °C) can be applied to accelerate the coupling if necessary.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, add water to the reaction mixture. The water-soluble phosphonic acid byproducts will be extracted into the aqueous phase.[13][14] Separate the layers. Wash the organic layer with aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if needed.
Conclusion and Recommendations
For the challenging amide coupling of This compound , a brute-force approach is often the most effective starting point.
-
Primary Recommendation: HATU is the reagent of choice for this substrate due to its proven ability to overcome severe steric hindrance, leading to high yields and fast reaction times.[2][9] Its higher cost is justified by its reliability, especially in a research and discovery setting.
-
Scalable & Green Alternative: T3P® presents a compelling alternative, particularly when planning for scale-up.[13] Its excellent safety profile, combined with an exceptionally simple, chromatography-free workup, makes it an industrially attractive option.[11][12]
-
Budget-Conscious Choice: EDC/HOBt can be attempted, but researchers should be prepared for lower yields and longer reaction times. This option is most viable if the amine is inexpensive and readily available, allowing for optimization studies.
Ultimately, the optimal choice depends on the specific project goals, including scale, budget, timeline, and the nature of the amine coupling partner. By understanding the mechanistic advantages and practical considerations of each reagent class, researchers can confidently navigate the synthesis of even the most challenging amides.
References
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
- BenchChem. (n.d.). Technical Support Center: HATU-Mediated Amide Bond Formation.
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Available at: [Link]
- AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
- HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Your Synthesis: The Advantages of Using T3P for Amide and Ester Formation. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Fisher Scientific. (n.d.). Amide Synthesis.
-
Falcigno, F., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. Available at: [Link]
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- BenchChem. (n.d.). A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents.
- Albericio, F., et al. (n.d.). FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Spiral.
- Movassaghi, M., et al. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC - PubMed Central - NIH.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
- Ghosh, A. K., & Shahabi, D. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media.
- BenchChem. (n.d.). HATU vs. HBTU for the Coupling of Sterically Hindered Fmoc-Aib-OH.
- ResearchGate. (n.d.). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility | Request PDF.
- BenchChem. (n.d.). A Comparative Guide to Coupling Reagents for Amide Bond Formation.
- Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Wipf, P., & Venkatraman, S. (n.d.). Comparative study of methods to couple hindered peptides. PubMed - NIH.
- Aapptec Peptides. (n.d.). Coupling Reagents.
-
Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Available at: [Link]
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Assessment of Synthesized 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the molecular integrity of every component is paramount. 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid is a key building block, a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural features—a substituted pyridine ring and a strained cyclopropane motif—make it a versatile scaffold, but also introduce specific challenges in synthesis and purification. Consequently, the rigorous assessment of its purity is not merely a quality control checkpoint; it is a fundamental requirement to ensure the safety, efficacy, and reproducibility of the final drug product. Impurities, even in trace amounts, can have significant pharmacological effects, impact the stability of the API, or complicate downstream processing.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the comprehensive purity assessment of this compound. We will move beyond generic protocols to explore the causality behind methodological choices, comparing a standard reversed-phase approach for achiral purity with a specialized chiral method for enantiomeric excess determination. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust, reliable, and self-validating analytical systems.
Understanding the Analyte: Synthesis and Potential Impurities
A robust analytical method is built upon a thorough understanding of the potential impurities. The synthesis of this compound often involves the reaction of a pyridine derivative with reagents to form the cyclopropane ring, followed by hydrolysis. A plausible route starts from 2-cyano-5-bromopyridine.
This synthetic pathway can introduce several process-related impurities:
-
Starting Materials: Unreacted 2-cyano-5-bromopyridine.
-
Intermediates: Incomplete hydrolysis of the corresponding nitrile or ester intermediates.
-
By-products: Compounds formed from side reactions, such as the opening of the cyclopropane ring.
-
Enantiomers: The target molecule is chiral. Unless an asymmetric synthesis is employed, a racemic mixture of (R)- and (S)-enantiomers will be produced.
Therefore, a comprehensive purity assessment must address both achiral (process-related) and chiral (stereoisomeric) impurities.
Methodology Comparison: Reversed-Phase vs. Chiral HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[1] For our target compound, two primary HPLC modes are essential: Reversed-Phase HPLC for general purity and Chiral HPLC for enantiomeric separation.
Method A: Reversed-Phase HPLC (RP-HPLC) for Achiral Purity
RP-HPLC separates molecules based on their hydrophobicity.[2][3] It is the most widely used technique for the quality control of bulk drugs and pharmaceutical formulations.[1] A well-developed RP-HPLC method can effectively separate the main compound from its starting materials and most process-related by-products.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is the standard choice for retaining moderately non-polar compounds like our target molecule. The hydrophobic interactions between the analyte and the C18 chains provide the primary retention mechanism.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used. The basic pyridine nitrogen in the analyte can cause poor peak shape (tailing) on silica-based columns. To mitigate this, a low concentration of an acid (e.g., formic acid or trifluoroacetic acid) is added to the mobile phase. This protonates the pyridine, ensuring a consistent ionic form and minimizing unwanted interactions with residual silanol groups on the stationary phase, leading to sharp, symmetrical peaks. A gradient elution (where the organic solvent percentage is increased over time) is typically employed to ensure that both more polar and less polar impurities are eluted and resolved within a reasonable timeframe.[4]
-
Detection: The pyridine ring contains a chromophore that absorbs UV light, making a UV detector a simple and robust choice for detection.
Method B: Chiral HPLC for Enantiomeric Purity
When a chiral compound is intended for pharmaceutical use, regulatory agencies require the quantification of each enantiomer, as they can have different pharmacological and toxicological profiles. Chiral HPLC is designed to separate these mirror-image isomers.[5]
Causality Behind Experimental Choices:
-
Stationary Phase: Unlike RP-HPLC, chiral separations rely on a chiral stationary phase (CSP). These phases are themselves enantiomerically pure and create a chiral environment inside the column.[6][7] For cyclopropane derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often effective.[8] The separation occurs because the two enantiomers form transient diastereomeric complexes with the CSP that have different energies and, therefore, different retention times.[5]
-
Mobile Phase: The mobile phase in chiral HPLC is typically a non-polar organic solvent system, such as a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol. This "normal-phase" mode promotes the specific interactions (e.g., hydrogen bonding, dipole-dipole interactions) necessary for chiral recognition on polysaccharide-based CSPs.[6]
-
Detection: A UV detector is again suitable for this analysis.
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation.
Protocol 1: RP-HPLC for Achiral Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[9]
Protocol 2: Chiral HPLC for Enantiomeric Purity Determination
-
Instrumentation: HPLC system with a binary or isocratic pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: Chiralcel® OD-H, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Visualizing the Analytical Workflow
The overall process for comprehensive purity assessment involves a logical flow from initial screening to final reporting.
Caption: Workflow for comprehensive purity analysis.
Performance Comparison: Data Summary
The following tables present hypothetical but realistic data to compare the performance of the two described HPLC methods.
Table 1: Performance of RP-HPLC (Method A)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 5-Bromo-2-cyanopyridine (Impurity) | 12.5 | - | 1.1 |
| This compound | 15.2 | 3.8 (vs. Impurity) | 1.2 |
| Unknown By-product 1 | 16.8 | 2.5 (vs. Main Peak) | 1.1 |
| Limit of Quantitation (LOQ) | - | - | 0.05% |
| Total Run Time | 30 min | - | - |
Table 2: Performance of Chiral HPLC (Method B)
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| (R)-Enantiomer | 10.4 | - |
| (S)-Enantiomer | 12.1 | 2.8 |
| Enantiomeric Excess (e.e.) Achievable | - | >99.5% |
| Total Run Time | 20 min | - |
Choosing the Right Method: A Logical Approach
The selection of an HPLC method is dictated by the analytical question being asked.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion and Expert Recommendations
For the comprehensive quality control of this compound, a dual-method HPLC approach is not just recommended, but essential.
-
Primary Purity Screening: Utilize a robust, gradient Reversed-Phase HPLC method (Method A) for routine quality control. It is ideal for quantifying process-related impurities and confirming the overall purity of the batch. The method's ability to separate compounds with a wide range of polarities makes it a reliable workhorse.[4]
-
Enantiomeric Purity: For any batch intended for cGMP (current Good Manufacturing Practice) applications or further pharmaceutical development, a dedicated Chiral HPLC method (Method B) is mandatory. This is the only reliable way to determine the enantiomeric excess (e.e.) and ensure stereochemical purity.
By implementing both methods, laboratories can build a self-validating system that provides a complete and accurate profile of the synthesized intermediate. This analytical rigor is fundamental to ensuring the quality and safety of the subsequent active pharmaceutical ingredients and, ultimately, the therapeutic products delivered to patients.
References
- Benchchem.
-
Xia, L., et al. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se Pu, 17(1), 43-5. [Link]
-
SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. [Link]
-
ResearchGate. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. [Link]
-
Phenomenex. Reversed Phase HPLC Columns. [Link]
-
Fossey, J. S., et al. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society. [Link]
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC International. [Link]
-
Montanari, C. A., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 27(15), 4885. [Link]
-
Guillarme, D., & Veuthey, J. L. (2017). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA International Journal for Chemistry, 71(3), 134-139. [Link]
-
Walker, J. M. (Ed.). (2013). Reverse-phase HPLC analysis and purification of small molecules. In Methods in Enzymology (Vol. 533, pp. 291-301). Academic Press. [Link]
-
CP Lab Safety. Pyridine-2-carboxylic Acid Hydrochloride, min 98% (HPLC). [Link]
- Google Patents.
-
Chem-Sources. 1-(5-bromopyridin-2-yl)cyclopropane-1-carboxylic acid. [Link]
-
Muszalska, I., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research. [Link]
-
Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]
Sources
- 1. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sas.rochester.edu [sas.rochester.edu]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to In Vitro Assays for Novel LSD1 Inhibitors Derived from a 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid Scaffold
Introduction
In the landscape of epigenetic drug discovery, Lysine-specific demethylase 1 (LSD1/KDM1A) has emerged as a pivotal therapeutic target, particularly in oncology.[1][2][3] Its role in demethylating histone and non-histone proteins makes it a critical regulator of gene expression, and its dysregulation is implicated in the progression of various cancers.[2][3] A promising chemical scaffold for the development of potent and selective LSD1 inhibitors is based on 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid. This guide provides a comprehensive comparison of essential in vitro assays for characterizing and advancing novel compounds derived from this scaffold, moving from target engagement to cellular efficacy and preclinical safety assessment.
This guide is structured to provide not just protocols, but the strategic rationale behind the selection and sequence of these assays, empowering researchers to build a robust data package for their drug discovery program.
Section 1: Foundational Biochemical Assays: Confirming Target Engagement and Potency
The initial step in characterizing any potential inhibitor is to confirm its direct interaction with the target enzyme and to quantify its potency. For LSD1, a flavin adenine dinucleotide (FAD)-dependent amine oxidase, several assay formats can be employed.
LSD1 Enzymatic Activity Assays: A Comparative Overview
The core of the initial screening cascade is a robust and reliable enzymatic assay to determine the IC50 value of the test compounds. The choice of assay technology depends on throughput requirements, sensitivity, and the availability of reagents.
| Assay Format | Principle | Advantages | Disadvantages |
| Amplex Red Assay | Peroxidase-coupled fluorescent assay that detects hydrogen peroxide (H2O2), a byproduct of the LSD1 demethylation reaction. | High sensitivity, continuous assay format, commercially available reagents. | Prone to interference from colored or fluorescent compounds. |
| Luminescence-Based Assays | Measures the consumption of a co-substrate or the production of a product that is coupled to a luciferase-luciferin system. | High sensitivity, broad dynamic range, less interference from colored compounds. | May require specific engineered enzymes or substrates. |
| Mass Spectrometry-Based Assays | Directly measures the mass of the substrate and the demethylated product. | High specificity, provides direct evidence of demethylation, can be used for complex substrates. | Lower throughput, requires specialized equipment.[4] |
Expert Insight: For high-throughput screening (HTS) of a large compound library, luminescence-based assays often provide the best balance of speed, sensitivity, and robustness. For lead optimization and detailed mechanistic studies, mass spectrometry-based assays are invaluable for their precision and direct measurement of product formation.
Experimental Protocol: LSD1 Inhibition Assay (Amplex Red)
This protocol provides a detailed method for determining the IC50 of a test compound against LSD1 using the Amplex Red reagent.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well black microplates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known LSD1 inhibitor as a positive control.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the LSD1 enzyme and the H3K4me2 peptide substrate in the assay buffer.
-
Enzyme-Inhibitor Pre-incubation: Add the enzyme-substrate master mix to the wells containing the test compounds. Incubate for a specified period (e.g., 15-30 minutes) at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation and Detection: Prepare a detection master mix containing HRP and Amplex Red in the assay buffer. Add this mix to all wells to initiate the demethylation reaction and the coupled colorimetric reaction.
-
Signal Measurement: Incubate the plate at room temperature, protected from light, for 30-60 minutes. Measure the fluorescence intensity using a plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow for LSD1 Inhibition Assay
Caption: Workflow for a typical LSD1 biochemical inhibition assay.
Section 2: Cellular Assays: Assessing On-Target Activity and Phenotypic Effects
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to assess a compound's activity in a cellular context. This provides insights into cell permeability, target engagement in a more physiological environment, and the downstream functional consequences of LSD1 inhibition.
Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended target within intact cells. The principle is based on the ligand-induced thermal stabilization of the target protein.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Measuring Cellular Potency: Proliferation and Viability Assays
A key desired outcome of an anticancer agent is the inhibition of tumor cell growth. A variety of cell-based assays can be used to measure the anti-proliferative effects of LSD1 inhibitors.
| Assay | Principle | Readout |
| MTT/XTT Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt to a colored formazan product. | Colorimetric |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells, using a luciferase-based reaction. | Luminescent |
| Crystal Violet Assay | Stains the DNA of adherent cells, providing a measure of total cell number. | Colorimetric |
| Real-Time Cell Analysis (RTCA) | Measures changes in electrical impedance as cells proliferate and adhere to microelectrodes on the bottom of the plate. | Impedance-based |
Expert Insight: The CellTiter-Glo® assay is often preferred for its high sensitivity and simple protocol, making it suitable for high-throughput screening. For a more dynamic view of cell proliferation over time, RTCA is an excellent choice.
Experimental Protocol: Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the steps for assessing the effect of LSD1 inhibitors on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line known to be sensitive to LSD1 inhibition (e.g., a leukemia or small-cell lung cancer cell line)
-
Cell culture medium and supplements
-
Test compounds (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells into the wells of a white, opaque microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization and Measurement: Mix the contents of the wells on an orbital shaker for a few minutes to induce cell lysis. Allow the plate to incubate at room temperature for about 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Section 3: In Vitro ADME and Safety Pharmacology: Early De-risking of Lead Candidates
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential for off-target effects, is critical to avoid costly late-stage failures.[1][5][6]
Key In Vitro ADME Assays
A standard panel of in vitro ADME assays should be performed on promising lead compounds.
| Assay | Purpose |
| Metabolic Stability (Microsomes, Hepatocytes) | To assess the rate at which the compound is metabolized by liver enzymes.[1][5] |
| CYP450 Inhibition | To determine if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.[5] |
| Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins, which affects its free concentration and availability to reach the target. |
| Permeability (Caco-2, PAMPA) | To predict the intestinal absorption of the compound.[1] |
| hERG Inhibition | To assess the risk of cardiotoxicity by measuring the compound's effect on the hERG potassium channel.[5] |
Selectivity Profiling: A Crucial Step for LSD1 Inhibitors
Given the homology of LSD1 with monoamine oxidases (MAO-A and MAO-B), it is imperative to assess the selectivity of the compounds against these off-targets.[1]
Signaling Pathway and Off-Target Considerations
Caption: Desired pathway of LSD1 inhibition and potential off-target effects.
The development of novel LSD1 inhibitors from the this compound scaffold requires a systematic and multi-faceted in vitro testing strategy. By progressing from foundational biochemical assays to confirm target engagement and potency, through to cellular assays to assess on-target activity and phenotypic outcomes, and finally to early ADME and safety profiling, researchers can build a comprehensive data package. This structured approach, guided by the principles of scientific integrity and a deep understanding of the underlying biology, will enable the efficient identification and optimization of promising drug candidates with the potential to make a significant impact in cancer therapy.
References
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
HubPages. In Vitro Assays: The Bedrock of Drug Discovery and Development. [Link]
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
PubMed Central. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. [Link]
-
PubMed Central. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. [Link]
-
ResearchGate. Representative structures of reported LSD1 inhibitors. [Link]
-
MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]
-
MDPI. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
- Google Patents.
- Google Patents.
-
ResearchGate. A) Structural scaffolds of LSD1 inhibitors currently in clinical... [Link]
-
PubMed Central. Discovery of new potent lysine specific histone demythelase-1 inhibitors (LSD-1) using structure based and ligand based molecular modelling and machine learning. [Link]
-
MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]
-
MDPI. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]
-
Medscape. Journal of enzyme inhibition and medicinal chemistry. [Link]
-
PatSnap Synapse. Top Enzymatic Assays for Drug Screening in 2023. [Link]
-
MDPI. Enzymes and Enzyme Inhibitors in Drug Research. [Link]
-
PubMed Central. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. [Link]
Sources
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-(5-broMopyridin-2-yl)cyclopropanaMine synthesis - chemicalbook [chemicalbook.com]
- 5. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 6. EP3292104A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid
For the researcher, every stage of the chemical lifecycle, from synthesis to application, is governed by precision and foresight. The final stage—disposal—is no exception. It is a critical juncture where safety, environmental responsibility, and regulatory compliance converge. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid, ensuring that this final step is conducted with the same rigor as the research it concludes.
The molecular structure of this compound—incorporating a halogenated pyridine ring and a carboxylic acid function—dictates its chemical reactivity and hazard profile. This, in turn, informs the necessary disposal procedures. Due to its classification as a halogenated organic compound, it requires specific handling to mitigate potential environmental and health risks.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling the compound for disposal, a thorough understanding of its potential hazards is paramount. Based on data for the compound and structurally similar chemicals, a comprehensive hazard profile can be established.[1][2]
Hazard Profile Summary
| Hazard Statement | Description | GHS Code |
| Harmful if swallowed | Ingestion of the substance may lead to adverse health effects. | H302 |
| Causes skin irritation | Contact with skin may cause redness, itching, or inflammation. | H315 |
| Causes serious eye irritation | Contact with eyes can result in significant irritation or damage. | H319 |
| Harmful if inhaled | Inhalation of dust or fumes may be harmful to the respiratory system. | H332 |
| May cause respiratory irritation | Inhalation may lead to irritation of the respiratory tract. | H335 |
This table synthesizes data from supplier safety information for this compound and its isomers.[1][2]
Mandatory Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is non-negotiable when handling this compound for disposal. The principle of causality here is simple: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.
-
Eye Protection : Chemical splash goggles are essential to protect against accidental splashes.[3]
-
Hand Protection : Wear nitrile or neoprene gloves. Latex gloves are not recommended as they offer insufficient protection against many organic chemicals.[3]
-
Body Protection : A standard laboratory coat must be worn and fully buttoned.
-
Respiratory Protection : All handling of the solid compound or its solutions for disposal must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][4]
Part 2: Segregation and Containerization Protocol
The cornerstone of compliant chemical waste disposal is meticulous segregation. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process, often increasing costs. This compound falls into a specific waste category due to the bromine atom on the pyridine ring.
Step-by-Step Segregation Procedure:
-
Identify the Correct Waste Stream : This compound must be disposed of as "Halogenated Organic Waste." [4][5] Do not mix it with non-halogenated organic waste. The high-temperature incineration required for halogenated compounds is different from that for non-halogenated waste, and mixing them can disrupt the disposal facility's process.[6][7]
-
Select an Appropriate Waste Container :
-
Use a designated, leak-proof container clearly labeled "Halogenated Organic Waste."[8][9]
-
The container must be made of a material compatible with the chemical. For acidic compounds, glass or high-density polyethylene (HDPE) containers are appropriate.[9]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and the escape of vapors.[3]
-
-
Labeling :
-
Affix a hazardous waste label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound" and its CAS number (827628-42-2) on the label.[1]
-
Maintain an accurate log of the quantities of waste added to the container.
-
Part 3: The Disposal Workflow: From Laboratory Bench to Final Collection
The following workflow provides a procedural guide for the collection of both solid waste and contaminated materials.
Disposal of Solid this compound
-
Work Area : Perform all operations within a certified chemical fume hood.[3]
-
Transfer : Carefully transfer the solid waste from its original container into the designated "Halogenated Organic Waste" container using a chemically resistant spatula or scoop.
-
Avoid Contamination : Minimize the generation of dust. Do not crush or grind the solid material.
-
Secure Container : After adding the waste, securely close the waste container lid.
-
Decontamination : Decontaminate the spatula and any other equipment used by rinsing with a suitable solvent (e.g., ethanol or acetone) into a separate "Halogenated Organic Waste" container for liquids.
Disposal of Contaminated Labware and Materials
-
Solid Contaminated Materials : Items such as gloves, weighing paper, and paper towels that are contaminated with the compound should be placed in a sealed, labeled bag and then deposited into the solid "Halogenated Organic Waste" container.
-
Liquid Contaminated Materials :
-
Small quantities of rinse solutions (e.g., from cleaning glassware) should be collected in a liquid "Halogenated Organic Waste" container.
-
Never dispose of organic substances, especially halogenated ones, down the laboratory drain.[4] This is strictly prohibited by environmental regulations as it can disrupt wastewater treatment processes and introduce persistent pollutants into waterways.[10][11]
-
-
Empty Containers : The original container of the chemical, even if "empty," will contain residue. It must be managed as hazardous waste. Triple-rinse the container with a suitable solvent, collecting the rinsate as halogenated organic liquid waste. After rinsing, deface the label on the original container and dispose of it as solid waste, or as per your institution's specific guidelines for empty chemical containers.
Part 4: Emergency Procedures for Spills
Accidents can happen, and a clear, pre-defined spill response is a critical component of safety.
Spill Response Protocol:
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of significant inhalation exposure.
-
Control Vapors : If safe to do so, ensure the fume hood is operating correctly to control vapors.
-
Absorb : Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent.[12][13] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect : Carefully scoop the absorbed material into a designated, labeled container for "Halogenated Organic Waste."
-
Decontaminate : Clean the spill area with a suitable solvent and paper towels. Place the used towels in the hazardous waste container.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department, following all internal reporting procedures.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making decisions regarding the disposal of this compound and associated materials.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured, scientifically-grounded disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship and regulatory compliance. This final act of the experimental process is a testament to a laboratory's culture of safety and responsibility.
References
-
Pyridine | ToxFAQs™ | ATSDR - CDC . Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
Regulations and Guidelines Applicable to Pyridine - NCBI . National Center for Biotechnology Information. Available at: [Link]
-
PYRIDINE | Occupational Safety and Health Administration - OSHA . Occupational Safety and Health Administration. Available at: [Link]
-
Handling Pyridine: Best Practices and Precautions - Post Apple Scientific . Post Apple Scientific. Available at: [Link]
-
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION - NJ.gov . New Jersey Department of Health. Available at: [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry . HSC Chemistry. Available at: [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA . U.S. Environmental Protection Agency. Available at: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials - EPA . U.S. Environmental Protection Agency. Available at: [Link]
-
Chemical Waste Management for Laboratories - UFF . University of Florida. Available at: [Link]
-
Hazardous Waste Segregation . Unknown Source. Available at: [Link]
-
Properly Managing Chemical Waste in Laboratories . Ace Waste. Available at: [Link]
-
Bromine in orgo lab SOP - Environmental Health and Safety at Providence College . Providence College. Available at: [Link]
-
In-Laboratory Treatment of Chemical Waste - Safety & Risk Services . University of British Columbia. Available at: [Link]
-
Bromine water - disposal - Chemtalk . Chemtalk - Science Forum For Lab Technicians. Available at: [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR . Electronic Code of Federal Regulations. Available at: [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki . Sciencemadness.org. Available at: [Link]
-
Standard Operating Procedure: Bromine . Washington State University. Available at: [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie . Loba Chemie. Available at: [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL - ATSDR . Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency. Available at: [Link]
-
Guidelines for Solvent Waste Recycling and Disposal . Hazardous Waste Experts. Available at: [Link]
-
Appendix A: Disposal Procedures by Chemical - UW-La Crosse . University of Wisconsin-La Crosse. Available at: [Link]
-
Microbial Degradation of Pyridine and Its Derivatives - ResearchGate . ResearchGate. Available at: [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. aksci.com [aksci.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. bucknell.edu [bucknell.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. benchchem.com [benchchem.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. researchgate.net [researchgate.net]
- 12. ehs.providence.edu [ehs.providence.edu]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic acid
Comprehensive Safety Protocol: Handling 1-(5-Bromopyridin-2-YL)cyclopropanecarboxylic Acid
As Senior Application Scientists, our commitment extends beyond providing high-quality chemical reagents; we are dedicated to ensuring your success and safety in the laboratory. This guide provides essential, field-proven safety and logistical information for handling this compound (CAS No. 827628-42-2). The protocols herein are designed to be a self-validating system, explaining the causality behind each recommendation to build a deep, trust-based understanding of safe laboratory practices.
Foundational Hazard Assessment
Understanding the chemical's intrinsic hazards is the first step in a robust safety plan. This compound is a multi-functional compound, and its hazard profile is derived from its constituent parts: a carboxylic acid, a brominated pyridine ring, and its solid, often powdered, form.
Supplier safety data indicates the following primary hazards[1]:
-
H302: Harmful if swallowed.
-
H332: Harmful if inhaled.
These classifications necessitate a stringent approach to exposure control. The carboxylic acid functional group can cause irritation or burns, while pyridine derivatives can carry risks of toxicity.[4][5][6] The solid nature of the compound presents an inhalation hazard from dust, which must be mitigated through engineering controls.[7]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the primary method for exposure prevention, a comprehensive PPE strategy is mandatory.[8] PPE selection must be tailored to the specific laboratory operation being performed.
| Laboratory Task | Eye/Face Protection | Skin & Body Protection | Respiratory Protection |
| Storage & Transport | Chemical safety goggles (ANSI Z87.1 compliant) | Standard lab coat, fully buttoned; Closed-toe shoes | Not typically required if container is sealed |
| Weighing & Transfer (Solid) | Chemical safety goggles and a full-face shield | Chemical-resistant lab coat; Disposable nitrile gloves (inspect before use) | Mandatory: Work within a certified chemical fume hood to control dust.[7][9] |
| Solution Preparation & Reactions | Chemical safety goggles and a full-face shield | Chemical-resistant lab coat; Disposable nitrile gloves (change if contact occurs) | Mandatory: All operations should be performed in a chemical fume hood.[4] |
| Spill Cleanup | Chemical safety goggles and a full-face shield | Chemical-resistant lab coat or apron; Heavy-duty nitrile or butyl rubber gloves; Shoe covers | If outside a fume hood, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges is required. |
| Waste Disposal | Chemical safety goggles | Chemical-resistant lab coat; Disposable nitrile gloves | Not typically required if handling sealed waste containers |
Expert Insight: The choice of nitrile gloves is a baseline recommendation due to their broad chemical resistance.[4] However, for prolonged or heavy contact, it is crucial to consult the glove manufacturer's compatibility charts to ensure breakthrough time is sufficient for the solvents being used. Always inspect gloves for tears or pinholes before each use and remove them using the proper technique to avoid contaminating your skin.[10]
Operational Plan: From Benchtop to Disposal
A safe protocol is a proactive one. Follow these step-by-step procedures to minimize risk at every stage of handling.
-
Preparation: Designate a specific area within a certified chemical fume hood for all work with this compound.[7] Before starting, ensure the fume hood is functioning correctly and that safety equipment, including an eyewash station and safety shower, is accessible and unobstructed.[8][11]
-
Aliquotting the Solid: To prevent dust inhalation, always handle the solid compound within the fume hood.[7] Use a spatula for transfers and avoid any actions, like pouring from a height, that could generate airborne dust.
-
Dissolution: When preparing solutions, add the solid this compound slowly to the solvent to prevent splashing.[7] Be aware that some dissolution processes can be exothermic.
-
Post-Handling Decontamination: After completing your work, decontaminate the designated area and any equipment used with an appropriate solvent, followed by soap and water. Wash your hands thoroughly after removing gloves, even if no direct contact occurred.[12][13]
Caption: Step-by-step emergency response plan for a chemical spill.
Waste Disposal: A Critical Responsibility
Proper disposal is mandated by environmental regulations and is a cornerstone of laboratory safety. [12]As a brominated organic compound, this compound and all materials contaminated with it require special handling.
-
Segregation is Key: This compound must be disposed of as halogenated organic waste . [14]Never mix halogenated waste with non-halogenated streams, as this can complicate and significantly increase the cost of disposal.
-
Waste Containers: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a dedicated, clearly labeled, and sealable hazardous waste container. [8][15]Liquid waste (solutions containing the compound) must be collected in a separate, compatible container also labeled as "Halogenated Organic Waste."
-
Final Disposal: Waste will be removed by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor, typically for high-temperature incineration at a specialized facility. [16]Do not pour any amount of this chemical or its solutions down the drain. [11] By adhering to these protocols, you establish a culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
- Vertex AI Search. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. SDS Management Software.
- Saffron Chemicals. (2025, February 10).
- Utah State University.
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- GZ Industrial Supplies. (2025, May 26).
- Oklahoma State University.
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid.
- BIOSYNCE. (2025, September 23). How to handle pyridine safely?.
- BenchChem. (2025). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
- Fisher Scientific. (2024).
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Achmem. 1-(5-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid.
- N
- Spectrum Chemical. (2018, December 28).
- Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine.
- UK Science Technician Community. (2022, July 18). Chemical disposal.
- AK Scientific, Inc. 1-(5-Bromopyridin-3-YL)
- Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 5-Bromopyridine-2-carboxylic acid.
Sources
- 1. achmem.com [achmem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 6. biosynce.com [biosynce.com]
- 7. benchchem.com [benchchem.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. ehs.okstate.edu [ehs.okstate.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. gz-supplies.com [gz-supplies.com]
- 14. community.preproom.org [community.preproom.org]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
